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  • Product: 1,3-Dimethylpyrrolidin-2-one
  • CAS: 19597-07-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1,3-Dimethylpyrrolidin-2-one (CAS No. 19597-07-0), a heterocyclic compound of interest in various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethylpyrrolidin-2-one (CAS No. 19597-07-0), a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details its chemical and physical properties, safety and handling information, a proposed synthesis protocol, and its role as a versatile chemical intermediate.

Chemical Identity and Properties

1,3-Dimethylpyrrolidin-2-one is a substituted five-membered lactam. Its core structure, the pyrrolidinone ring, is a prevalent scaffold in medicinal chemistry.[1][2]

Chemical Identifiers
IdentifierValue
CAS Number 19597-07-0[3][4][5]
Molecular Formula C₆H₁₁NO[4][5]
Molecular Weight 113.16 g/mol [4][5]
IUPAC Name 1,3-dimethylpyrrolidin-2-one
Synonyms 1,3-Dimethyl-2-oxopyrrolidine, 1,3-Dimethyl-2-pyrrolidone, 1,3-Dimethylpyrrolid-2-one[5][6][7]
InChI Key BCNBMSZKALBQEF-UHFFFAOYSA-N[3]
Canonical SMILES CC1CCN(C1=O)C[7]
Physicochemical Properties

This compound is a colorless liquid at room temperature.[6] It is a high-boiling point solvent with good solvency for a range of compounds.[5]

PropertyValueSource(s)
Boiling Point 197.6 °C at 760 mmHg[5]
95 °C at 15 Torr[3]
Density 0.9906 g/cm³ at 20 °C[3]
0.973 g/cm³[5]
Flash Point 85.2 °C[5][6]
Refractive Index 1.455[5][6]
Vapor Pressure 0.376 mmHg at 25 °C[5]
pKa (Predicted) -0.37 ± 0.40[6][7]
Storage Sealed in a dry place at room temperature.[6][7]

Safety and Handling

1,3-Dimethylpyrrolidin-2-one is classified as an irritant and a reprotoxic substance.[5][7] Standard laboratory safety protocols should be strictly followed when handling this compound.

GHS Hazard Information
Signal Word Warning [7]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.[7]
H319: Causes serious eye irritation.[7]
H335: May cause respiratory irritation.[7]
Classified as a reprotoxic substance (may damage fertility or the unborn child).[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264: Wash skin thoroughly after handling.[7]
P280: Wear protective gloves/eye protection/face protection.[7]
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

  • Fire Safety: This is a flammable liquid; keep away from open flames and high temperatures.[6]

Experimental Protocols: Synthesis

General Proposed Synthesis Route

The synthesis can be conceptualized as a two-step process starting from 3-methyl-pyrrolidin-2-one. The first step would involve the formation of the N-methylated product.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 3-Methylpyrrolidin-2-one reagent1 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) start->reagent1 N-Methylation product 1,3-Dimethylpyrrolidin-2-one reagent1->product Reaction cluster_methods Synthetic Diversification Methods cluster_classes Resulting Bioactive Compound Classes scaffold Pyrrolidinone Core (e.g., 1,3-Dimethylpyrrolidin-2-one) m1 Functionalization scaffold->m1 m2 Cycloaddition Reactions scaffold->m2 m3 Multicomponent Reactions scaffold->m3 c1 Antimicrobial Agents m1->c1 c2 Anticancer Agents m1->c2 c3 CNS-Active Agents (e.g., Anticonvulsants) m1->c3 c4 Anti-inflammatory Agents m1->c4 m1->c4 m2->c1 m3->c2

References

Exploratory

physical and chemical properties of 1,3-Dimethylpyrrolidin-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dimethylpyrrolidin-2-one, tailored for researchers, scientists, and professionals in drug development. While specific...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dimethylpyrrolidin-2-one, tailored for researchers, scientists, and professionals in drug development. While specific biological and spectral data for this compound are not extensively available in public literature, this guide consolidates the known information and provides context through analogous compounds.

Core Physical and Chemical Properties

1,3-Dimethylpyrrolidin-2-one is a substituted five-membered lactam. Its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[1],[2],[3]
Molecular Weight 113.16 g/mol [2],[3]
CAS Number 19597-07-0[2],[3]
Appearance Colorless to pale yellow liquid[1],[4]
Boiling Point 96-97 °C (at reduced pressure)[3]
202-204 °C (at atmospheric pressure, analogous to N-Methyl-2-pyrrolidone)[5]
Melting Point approx. -16 °C (analogous to 3-Methyl-2-pyrrolidinone)[4]
Density 0.792 g/cm³ at 15 °C[3]
Flash Point 85.2 °C[3]
Vapor Pressure 0.376 mmHg at 25 °C[3]
Refractive Index 1.455[3]

Spectroscopic Data (Representative)

2.1. Mass Spectrometry (Electron Ionization)

  • Molecular Ion (M+) : m/z = 113

  • Major Fragments : To be determined experimentally, but would likely involve loss of methyl groups and fragmentation of the pyrrolidinone ring.

2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~2970-2850C-H stretching (alkane)
~1680C=O stretching (amide/lactam)
~1460C-H bending
~1290C-N stretching

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for 1,3-Dimethylpyrrolidin-2-one are based on standard chemical shift tables and data from analogous structures.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8s3HN-CH₃
~2.4m1HCH-CH₃
~2.2m2H-CH₂-C=O
~1.8m2H-CH₂-CH-
~1.1d3HCH-CH₃

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~175C=O
~50N-CH₂
~35N-CH₃
~30CH-CH₃
~25-CH₂-CH-
~15CH-CH₃

Experimental Protocols

3.1. General Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for more gentle ionization.

3.2. Proposed Synthesis of 1,3-Dimethylpyrrolidin-2-one

Reaction: N-methylation of 3-methyl-2-pyrrolidinone.

Reagents and Materials:

  • 3-Methylpyrrolidin-2-one

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

  • A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methyl-2-pyrrolidinone (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation of the lactam nitrogen.

  • Slowly add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC or GC-MS analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-Dimethylpyrrolidin-2-one.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3-Methyl-2-pyrrolidinone 3-Methyl-2-pyrrolidinone Deprotonation Deprotonation (Formation of Lactam Anion) 3-Methyl-2-pyrrolidinone->Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) Alkylation N-Methylation Methylating Agent (e.g., CH3I)->Alkylation Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (e.g., Distillation) Workup->Purification 1,3-Dimethylpyrrolidin-2-one 1,3-Dimethylpyrrolidin-2-one Purification->1,3-Dimethylpyrrolidin-2-one

A proposed synthetic workflow for 1,3-Dimethylpyrrolidin-2-one.

Biological Activity and Drug Development Context

While specific biological activities for 1,3-Dimethylpyrrolidin-2-one are not widely reported, the pyrrolidinone scaffold is a well-established pharmacophore in drug discovery.[7][8] Derivatives of pyrrolidinone have demonstrated a broad range of biological activities, including:

  • Anticancer and Antiproliferative: Certain pyrrolidinone derivatives have shown activity against various cancer cell lines.[8][9]

  • Antibacterial and Antifungal: The pyrrolidinone ring is a core structure in some antimicrobial agents.[10][11]

  • Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties.[9]

  • Enzyme Inhibition: Pyrrolidinone-containing molecules have been developed as inhibitors for various enzymes, which is a common strategy in drug development.[12]

The N-methylation of the pyrrolidinone ring can influence the compound's polarity, solubility, and ability to interact with biological targets.[7] The methyl group at the 3-position introduces a chiral center, meaning that the biological activity could be stereospecific.

TherapeuticAreas cluster_applications Potential Therapeutic Applications Pyrrolidinone Scaffold Pyrrolidinone Scaffold Oncology Oncology Pyrrolidinone Scaffold->Oncology Anticancer Activity Infectious Diseases Infectious Diseases Pyrrolidinone Scaffold->Infectious Diseases Antimicrobial Effects Inflammatory Disorders Inflammatory Disorders Pyrrolidinone Scaffold->Inflammatory Disorders Anti-inflammatory Properties CNS Disorders CNS Disorders Pyrrolidinone Scaffold->CNS Disorders Neurological Effects

References

Foundational

Synthesis of 1,3-Dimethylpyrrolidin-2-one: A Technical Guide

This technical guide provides an in-depth overview of the primary synthesis pathways for 1,3-Dimethylpyrrolidin-2-one, tailored for researchers, scientists, and professionals in drug development. The document outlines de...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the primary synthesis pathways for 1,3-Dimethylpyrrolidin-2-one, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Introduction

1,3-Dimethylpyrrolidin-2-one is a substituted γ-lactam that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural motif is of interest for the development of novel therapeutic agents. This guide explores two principal synthetic strategies for its preparation: a two-step synthesis commencing from readily available starting materials, and a proposed direct synthesis analogous to industrial processes for related compounds.

Synthesis Pathways

Two main pathways are detailed for the synthesis of 1,3-Dimethylpyrrolidin-2-one. Pathway A involves a two-step sequence: the initial synthesis of the precursor 3-methylpyrrolidin-2-one, followed by its N-methylation. Pathway B outlines a direct, one-pot synthesis from 3-methyl-γ-butyrolactone and methylamine.

Pathway A: Two-Step Synthesis

This pathway is a well-documented route that offers reliable access to the target molecule.

  • Step 1: Synthesis of 3-Methylpyrrolidin-2-one

    The synthesis of the key intermediate, 3-methylpyrrolidin-2-one, can be achieved through a Michael addition of nitromethane to methyl methacrylate, followed by a reductive cyclization of the resulting γ-nitro ester.

  • Step 2: N-Methylation of 3-Methylpyrrolidin-2-one

    The final step involves the methylation of the nitrogen atom of the pyrrolidinone ring. This is a standard transformation for lactams and can be accomplished using a methylating agent such as methyl iodide in the presence of a base.

Pathway B: Direct Synthesis (Proposed)

This proposed pathway is based on the industrial synthesis of N-methyl-2-pyrrolidone (NMP) from γ-butyrolactone and methylamine.[1] By analogy, 1,3-dimethylpyrrolidin-2-one could be synthesized directly from 3-methyl-γ-butyrolactone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways.

PathwayStepStarting MaterialsReagentsSolventTemperatureTimeYield (%)Purity (%)Reference
A 1Methyl methacrylate, NitromethaneTMG, Pd/C, Ammonium formateMethanol70 °C (MW), RT20 min43-[2]
A 2 (Representative)3-Methylpyrrolidin-2-one, Methyl iodidePotassium carbonateAcetoneReflux---
B Direct (Proposed)3-Methyl-γ-butyrolactone, Methylamine--250-290 °C-->94 (by analogy)[3]

TMG: Tetramethylguanidine, MW: Microwave irradiation, RT: Room Temperature. Data for step A2 and Pathway B are representative or proposed based on analogous reactions.

Experimental Protocols

Pathway A: Two-Step Synthesis

Step 1: Synthesis of 3-Methylpyrrolidin-2-one [2]

  • Michael Addition: To a 10 mL glass microwave reaction vessel containing a stir bar, add methyl methacrylate (2.1 mL, 20 mmol), nitromethane (1.35 mL, 25 mmol), and tetramethylguanidine (TMG) (1.25 mL, 10 mmol).

  • Irradiate the mixture with microwaves for 20 minutes at 70 °C with a power of 50 W.

  • After cooling, purify the crude product by column chromatography (Hexane:Ethyl Acetate 90:10 to 70:30) to obtain the γ-nitro ester as a colorless oil.

  • Reductive Cyclization: In a 250 mL round-bottom flask, dissolve the obtained methyl nitroester (2 g, 12.4 mmol) in methanol (75 mL).

  • To this solution, add 10% Pd/C (0.12 g, 6% w/w) and ammonium formate (6.25 g, 99.2 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-methylpyrrolidin-2-one. The reported yield for the Michael addition step is 43%.

Step 2: N-Methylation of 3-Methylpyrrolidin-2-one (Representative Protocol)

  • In a round-bottom flask, dissolve 3-methylpyrrolidin-2-one (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, filter off the inorganic salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 1,3-dimethylpyrrolidin-2-one.

Pathway B: Direct Synthesis from 3-Methyl-γ-butyrolactone (Proposed Protocol)

This protocol is based on the industrial synthesis of N-methyl-2-pyrrolidone.[1][3]

  • Charge a high-pressure autoclave or a continuous tubular reactor with 3-methyl-γ-butyrolactone and an excess of methylamine (molar ratio of approximately 1:1.5 to 1:3). Water can be added to the reaction mixture to improve selectivity.

  • Heat the reactor to a temperature in the range of 250-290 °C. The pressure will be in the range of 8.0 to 16.0 MPa.

  • The residence time in the reactor can range from 20 to 120 minutes.

  • After the reaction, the mixture is cooled, and the excess methylamine is removed by distillation and can be recycled.

  • The crude product is then purified by fractional distillation to separate 1,3-dimethylpyrrolidin-2-one from any unreacted starting material and byproducts.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

G cluster_A12 A1 Methyl Methacrylate A2 Nitromethane A3 γ-Nitro Ester A4 3-Methylpyrrolidin-2-one R2 Pd/C, HCOOHNH4 Methanol, RT A5 1,3-Dimethylpyrrolidin-2-one R3 CH3I, K2CO3 Acetone, Reflux R1 TMG, MW, 70°C R1->A3 R2->A4 R3->A5 cluster_A12 cluster_A12

Caption: Pathway A: Two-Step Synthesis of 1,3-Dimethylpyrrolidin-2-one.

G cluster_B12 B1 3-Methyl-γ-butyrolactone B2 Methylamine B3 1,3-Dimethylpyrrolidin-2-one R4 250-290°C High Pressure R4->B3 cluster_B12 cluster_B12

Caption: Pathway B: Proposed Direct Synthesis of 1,3-Dimethylpyrrolidin-2-one.

References

Exploratory

Spectroscopic Data of 1,3-Dimethylpyrrolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The pyrrolidinone core is a key structural motif in various pharmaceuticals. A thorough understanding of the spectroscopic properties of 1,3-Dimethylpyrrolidin-2-one is crucial for its synthesis, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-Dimethylpyrrolidin-2-one. Due to the limited availability of direct experimental data in public databases, this guide combines predicted data with analysis of closely related structures to offer a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1,3-Dimethylpyrrolidin-2-one. These predictions are based on established computational models and comparison with structurally similar compounds.

Predicted ¹H NMR Data

The proton NMR spectrum of 1,3-Dimethylpyrrolidin-2-one is expected to show distinct signals for the methyl groups and the protons on the pyrrolidinone ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dimethylpyrrolidin-2-one

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₃2.8 - 3.0Singlet3H
C3-H2.3 - 2.5Multiplet1H
C3-CH₃1.1 - 1.3Doublet3H
C4-H₂1.8 - 2.2Multiplet2H
C5-H₂3.2 - 3.4Triplet2H
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dimethylpyrrolidin-2-one

Carbon AtomPredicted Chemical Shift (ppm)
C=O175 - 178
C545 - 50
C430 - 35
C335 - 40
N-CH₃25 - 30
C3-CH₃15 - 20
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule like 1,3-Dimethylpyrrolidin-2-one is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

    • Longer acquisition times are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

The IR spectrum of 1,3-Dimethylpyrrolidin-2-one is expected to show characteristic absorption bands for the amide carbonyl group and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies for 1,3-Dimethylpyrrolidin-2-one

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Amide)1670 - 1700Strong
C-H (Aliphatic)2850 - 3000Medium to Strong
C-N Stretch1250 - 1350Medium
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid or solid samples.

  • Sample Preparation: No specific sample preparation is usually required for a liquid sample like 1,3-Dimethylpyrrolidin-2-one.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Fragmentation

In electron ionization (EI) mass spectrometry, 1,3-Dimethylpyrrolidin-2-one is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Major Mass Fragments for 1,3-Dimethylpyrrolidin-2-one (Molecular Weight: 113.16 g/mol )

m/zProposed Fragment
113[M]⁺ (Molecular Ion)
98[M - CH₃]⁺
84[M - C₂H₅]⁺ or [M - NCH₃]⁺
70[M - C₃H₇]⁺
56[C₃H₆N]⁺ or [C₄H₈]⁺
42[C₂H₄N]⁺ or [C₃H₆]⁺
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable small organic molecules.

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Purification Compound Purification Dissolution Dissolution in Solvent (for NMR) Purification->Dissolution IR_acq IR Spectroscopy (FTIR-ATR) Purification->IR_acq MS_acq Mass Spectrometry (EI-MS) Purification->MS_acq NMR_acq NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_acq NMR_data Analyze Chemical Shifts, Couplings, Integrals NMR_acq->NMR_data IR_data Identify Functional Group Absorptions IR_acq->IR_data MS_data Determine Molecular Weight & Fragmentation MS_acq->MS_data Propose_structure Propose Chemical Structure NMR_data->Propose_structure IR_data->Propose_structure MS_data->Propose_structure Confirmation Confirm Structure Propose_structure->Confirmation

Spectroscopic analysis workflow from sample preparation to structure confirmation.

Foundational

A Comprehensive Technical Guide to the Solubility of 1,3-Dimethylpyrrolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Dimethylpyrrolidin-2-one is a substituted pyrrolidinone with potential applications in various fields, including as a solvent and a building bl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylpyrrolidin-2-one is a substituted pyrrolidinone with potential applications in various fields, including as a solvent and a building block in organic synthesis. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective use in research and development, particularly in drug formulation and process chemistry. This technical guide provides a framework for determining and understanding the solubility of 1,3-Dimethylpyrrolidin-2-one. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the experimental protocols necessary for researchers to generate this critical information.

Introduction to 1,3-Dimethylpyrrolidin-2-one

1,3-Dimethylpyrrolidin-2-one is a cyclic lactam with the chemical formula C₆H₁₁NO. Its structure, featuring a five-membered ring with two methyl substituents, suggests it is a polar aprotic solvent. The polarity and hydrogen bond accepting capability of the carbonyl group, combined with the steric hindrance from the methyl groups, are expected to govern its solubility characteristics. Understanding its solubility profile is essential for applications such as reaction media, extraction, and formulation development.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a qualitative prediction of a solute's solubility in a given solvent.[1] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[1] 1,3-Dimethylpyrrolidin-2-one, with its polar lactam group, is anticipated to be miscible with other polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in protic solvents like alcohols will depend on the balance between hydrogen bonding interactions and the nonpolar hydrocarbon portions of the molecules. In nonpolar solvents such as hexane and toluene, lower solubility is expected.

Quantitative Solubility Data

SolventChemical ClassPolarity (Dielectric Constant)Solubility ( g/100 mL) at 25°CMethod of Determination
MethanolProtic32.7Data to be determinedIsothermal Saturation
EthanolProtic24.5Data to be determinedIsothermal Saturation
AcetonePolar Aprotic20.7Data to be determinedIsothermal Saturation
DichloromethanePolar Aprotic9.1Data to be determinedIsothermal Saturation
Ethyl AcetatePolar Aprotic6.0Data to be determinedIsothermal Saturation
TolueneNonpolar2.4Data to be determinedIsothermal Saturation
HexaneNonpolar1.9Data to be determinedIsothermal Saturation
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2Data to be determinedIsothermal Saturation
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Data to be determinedIsothermal Saturation

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a liquid in a liquid solvent.[2]

Isothermal Saturation Method

Principle: An excess amount of the solute (1,3-Dimethylpyrrolidin-2-one) is mixed with the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the solvent is determined.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight seals

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Add an excess of 1,3-Dimethylpyrrolidin-2-one to a known volume or weight of the organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute should be visible.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be required to determine the optimal equilibration time.

  • After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a minimum of 2 hours to allow for phase separation.

  • Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved solute.

  • Determine the concentration of 1,3-Dimethylpyrrolidin-2-one in the filtered aliquot using a pre-calibrated analytical method such as GC or HPLC.

  • The solubility is then expressed as grams of solute per 100 mL of solvent or in other appropriate units.

Workflow for Isothermal Saturation Method:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess 1,3-Dimethylpyrrolidin-2-one to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow phases to separate equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Analyze concentration (GC/HPLC) analysis1->analysis2 result1 Calculate solubility analysis2->result1

Workflow for Determining Solubility by Isothermal Saturation.

Synthesis of 1,3-Dimethylpyrrolidin-2-one

While various synthetic routes to substituted pyrrolidinones exist, a plausible approach for 1,3-Dimethylpyrrolidin-2-one involves the reductive amination of a suitable keto-acid precursor followed by cyclization. A hypothetical synthetic workflow is presented below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactant1 Levulinic Acid step1 Reductive Amination & Cyclization reactant1->step1 reactant2 Methylamine reactant2->step1 reactant3 Reducing Agent (e.g., H2/Catalyst) reactant3->step1 workup1 Solvent Extraction step1->workup1 workup2 Distillation workup1->workup2 product 1,3-Dimethylpyrrolidin-2-one workup2->product

Hypothetical Synthesis Workflow for 1,3-Dimethylpyrrolidin-2-one.

Conclusion

The solubility of 1,3-Dimethylpyrrolidin-2-one in organic solvents is a fundamental property that dictates its utility in numerous scientific and industrial applications. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to generate high-quality, quantitative solubility data. The systematic application of the isothermal saturation method will allow for the comprehensive characterization of this compound's solubility profile, thereby facilitating its informed use in drug development and chemical synthesis. The provided workflow diagrams offer a clear visual representation of the experimental and synthetic processes.

References

Exploratory

An In-depth Technical Guide to the Safe Handling of 1,3-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety data and handling procedures for 1,3-Dimethylpyrrolidin-2-one (CAS No. 19597-07-0).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling procedures for 1,3-Dimethylpyrrolidin-2-one (CAS No. 19597-07-0). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational conduct.

Hazard Identification and Classification

1,3-Dimethylpyrrolidin-2-one is classified as a hazardous substance. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications have been identified. It is crucial to understand these hazards before handling the chemical.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H360: May damage fertility or the unborn child.

Signal Word: Danger

Hazard Pictograms:

alt text
alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling. These properties dictate storage conditions, appropriate fire-fighting measures, and potential reactivity.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Appearance Liquid
Melting Point -24 °C (-11 °F)
Boiling Point 202 °C (396 °F)
Density 1.028 g/cm³ at 25 °C (77 °F)
Partition Coefficient (log Pow) -0.46 at 25 °C (77 °F) (Bioaccumulation is not expected)

Toxicological Data

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is essential for personnel safety. The hierarchy of controls, from most to least effective, should be implemented.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., fume hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: Hierarchy of controls for minimizing chemical exposure.

Engineering Controls
  • Ventilation: Always handle 1,3-Dimethylpyrrolidin-2-one in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this substance:

PPE TypeSpecification
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition when there is a splash risk.
Hand Protection Chemical-resistant gloves such as butyl rubber or FEP Teflon are recommended. Inspect gloves for integrity before each use.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is required. Closed-toe and closed-heel shoes must be worn.
Respiratory Protection If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the chemical's integrity.

Safe Handling Workflow

The following workflow outlines the key stages of safely handling 1,3-Dimethylpyrrolidin-2-one in a laboratory setting.

HandlingWorkflow Receiving Receiving & Initial Inspection Storage Secure & Segregated Storage Receiving->Storage PreUse Pre-Use Checks (Review SDS, Prep PPE) Storage->PreUse Handling Handling in Fume Hood PreUse->Handling PostUse Post-Use Decontamination Handling->PostUse Waste Waste Disposal (Approved Container) PostUse->Waste

Caption: Standard workflow for handling hazardous chemicals.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the storage area.

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is vital.

Spill Response Protocol

For a minor spill, personnel with appropriate training and PPE can follow these steps. For major spills, evacuate the area and contact emergency services.

SpillResponse Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill (Minor vs. Major) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Cleanup Collect Material (Non-sparking tools) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste in Sealed Container Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: General protocol for chemical spill response.

  • Containment: Cover drains and contain the spill using inert absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials like paper towels.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.

  • Ventilation: Ensure the area is well-ventilated after cleanup.

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of 1,3-Dimethylpyrrolidin-2-one and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols Cited

Detailed experimental protocols for determining the specific toxicological and safety parameters of 1,3-Dimethylpyrrolidin-2-one are not publicly available. The data presented in this guide are derived from standard Safety Data Sheets provided by chemical manufacturers, which are compiled based on internal studies or extrapolations from structurally similar compounds. The general methodologies for such evaluations typically follow OECD (Organisation for Economic Co-operation and Development) Test Guidelines for chemical safety, such as:

  • OECD TG 402: Acute Dermal Toxicity

  • OECD TG 404: Acute Dermal Irritation/Corrosion

  • OECD TG 405: Acute Eye Irritation/Corrosion

  • OECD TG 420: Acute Oral Toxicity - Fixed Dose Procedure

  • OECD TG 414: Prenatal Developmental Toxicity Study

Researchers should consult these guidelines for the principles behind the generation of chemical safety data.

Foundational

An In-depth Technical Guide to the Thermal Stability of 1,3-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability of 1,3-Dimethylpyrrolidin-2-one. Due to the limited direct experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Dimethylpyrrolidin-2-one. Due to the limited direct experimental data on this specific compound, this paper leverages data from the closely related and structurally similar compound, N-methyl-2-pyrrolidone (NMP), as a predictive analogue. This guide also furnishes detailed, generalized experimental protocols for determining the thermal properties of liquid organic compounds like 1,3-Dimethylpyrrolidin-2-one, enabling researchers to conduct their own analyses.

Introduction to 1,3-Dimethylpyrrolidin-2-one and its Thermal Stability

1,3-Dimethylpyrrolidin-2-one is a substituted, five-membered lactam. As a derivative of N-methyl-2-pyrrolidone (NMP), it shares a fundamental cyclic amide structure, which is prevalent in many organic molecules and active pharmaceutical ingredients (APIs). The thermal stability of such compounds is a critical parameter in drug development and manufacturing, influencing storage conditions, shelf-life, and the safety of high-temperature processing steps.

Thermal decomposition can lead to the formation of impurities and degradation products, potentially altering the efficacy and safety profile of a drug substance. Therefore, a thorough understanding of the thermal behavior of 1,3-Dimethylpyrrolidin-2-one is essential for its application in the pharmaceutical industry.

Quantitative Thermal Stability Data (Analogous Compound: N-methyl-2-pyrrolidone)

ParameterValue (for N-methyl-2-pyrrolidone)TechniqueNotes
Decomposition Temperature Significant decomposition occurs at or above 371 °C (700 °F)[1]Not SpecifiedThe presence of water can minimize thermal decomposition[1].
Boiling Point 202 °CStandard Physical Property
Flash Point 86.1 °CStandard Safety Data

Potential Thermal Decomposition Pathways

The thermal decomposition of cyclic amides like 1,3-Dimethylpyrrolidin-2-one can proceed through several pathways, influenced by factors such as temperature, atmosphere, and the presence of catalysts. Based on the chemistry of related compounds, potential decomposition mechanisms include:

  • Ring-Opening: The lactam ring can undergo cleavage, leading to the formation of linear amino acids or their derivatives.

  • Decarbonylation: Loss of a carbonyl group (CO) can occur at elevated temperatures.

  • Elimination Reactions: The substituents on the pyrrolidine ring can be eliminated.

  • Radical Reactions: At very high temperatures, homolytic bond cleavage can lead to the formation of various radical species, which can then undergo a variety of reactions to form a complex mixture of smaller molecules.

The identification of specific decomposition products typically requires advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols for Thermal Stability Analysis

To determine the precise thermal stability of 1,3-Dimethylpyrrolidin-2-one, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following provides a detailed, generalized methodology.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 5-10 mg) of 1,3-Dimethylpyrrolidin-2-one into a clean, inert TGA crucible (e.g., alumina or platinum).

    • For liquid samples, ensure the crucible is not filled more than 20% to prevent sample expulsion during heating[2].

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

    • Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small sample (typically 2-5 mg) of 1,3-Dimethylpyrrolidin-2-one into a hermetically sealed aluminum or platinum DSC pan. Sealing is crucial for volatile liquids to prevent evaporation before thermal events of interest.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Maintain an inert atmosphere with a constant purge gas flow (e.g., nitrogen at 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature if low-temperature transitions are of interest, or at ambient temperature.

    • Heat the sample at a constant rate, for example, 10 °C/min, through the expected temperature range of transitions.

    • Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks typically represent melting or boiling, while exothermic peaks often indicate decomposition or crystallization.

    • The onset temperature and the peak maximum of any exothermic event can provide information about the thermal stability.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of a liquid organic compound.

Thermal_Stability_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation cluster_reporting 4. Reporting start Start sample Acquire 1,3-Dimethylpyrrolidin-2-one Sample start->sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) weigh_dsc->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data decomposition_temp Determine Decomposition Temperature tga_data->decomposition_temp thermal_events Identify Thermal Events (Melting, Boiling, Decomposition) dsc_data->thermal_events report Generate Thermal Stability Report decomposition_temp->report thermal_events->report

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of 1,3-Dimethylpyrrolidin-2-one is scarce, analysis of its structural analogue, N-methyl-2-pyrrolidone, suggests that it is a thermally stable compound under normal conditions, with significant decomposition likely occurring above 370 °C. For definitive data, it is imperative that experimental techniques such as TGA and DSC are employed. The detailed protocols provided in this guide offer a robust framework for researchers to determine the precise thermal properties of 1,3-Dimethylpyrrolidin-2-one, ensuring its safe and effective use in pharmaceutical development and other applications. This information is critical for establishing appropriate handling, storage, and processing parameters.

References

Exploratory

The Emerging Potential of 1,3-Dimethylpyrrolidin-2-one in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biological activities and specific research applications of 1,3-Dimethylpyrrolidin-2-one are not extensively ava...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities and specific research applications of 1,3-Dimethylpyrrolidin-2-one are not extensively available in the public domain. This technical guide synthesizes information from studies on structurally related compounds, primarily focusing on the broader class of pyrrolidin-2-one derivatives, to infer the potential applications of the target molecule. The information presented herein should be considered a predictive overview to guide future research endeavors.

Introduction to 1,3-Dimethylpyrrolidin-2-one

1,3-Dimethylpyrrolidin-2-one is a small, synthetically accessible molecule belonging to the γ-lactam class of heterocyclic compounds. The pyrrolidin-2-one core is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals, lauded for its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] The addition of methyl groups at the 1 and 3 positions can influence the molecule's polarity, lipophilicity, and steric profile, potentially fine-tuning its biological activity and target selectivity. While specific research on 1,3-Dimethylpyrrolidin-2-one is limited, the extensive investigation into its structural analogues provides a strong foundation for predicting its potential utility in several key areas of research and drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of 1,3-Dimethylpyrrolidin-2-one is presented in Table 1. These properties are essential for designing and interpreting experimental studies.

PropertyValueReference
CAS Number 19597-07-0[3][4]
Molecular Formula C₆H₁₁NO[3][5]
Molecular Weight 113.16 g/mol [3][4]
Appearance Liquid[3]
Purity Typically ≥95%[3][6]
Boiling Point 96-97 °C[7]
Density 0.792 g/cm³ @ 15 °C[7]
Refractive Index 1.455[7]

Potential Research Applications Based on Structural Analogs

The pyrrolidin-2-one scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Based on the activities of related compounds, the following areas represent promising avenues for the investigation of 1,3-Dimethylpyrrolidin-2-one.

Anticancer Activity

Numerous pyrrolidin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of critical cellular pathways. For instance, some derivatives act as inhibitors of histone deacetylases (HDACs) or other kinases involved in cell cycle progression and proliferation.[1] The substitution pattern on the pyrrolidinone ring plays a crucial role in determining the potency and selectivity of these compounds.

A proposed general workflow for the initial anticancer screening of 1,3-Dimethylpyrrolidin-2-one is depicted below.

G cluster_0 In Vitro Anticancer Evaluation Compound 1,3-Dimethylpyrrolidin-2-one Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->Cell_Lines MTT_Assay MTT or similar viability assay Cell_Lines->MTT_Assay IC50 Determine IC50 values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism_Studies

Experimental workflow for anticancer evaluation.
Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidinone derivatives has been well-documented.[2] Some analogues have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX).[8] Furthermore, α,β-unsaturated ketone-containing structures, which share some electronic features with the lactam ring, can modulate inflammatory signaling pathways like NF-κB and MAPK.[9][10]

The potential anti-inflammatory mechanism of action could involve the inhibition of pro-inflammatory signaling cascades, as illustrated in the following diagram.

G cluster_1 Predicted Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Compound 1,3-Dimethylpyrrolidin-2-one Compound->IKK Inhibition

Predicted anti-inflammatory signaling pathway.
Antibacterial Activity

The pyrrolidinone ring is a core component of several natural and synthetic antibacterial agents.[11] These compounds can exert their effects through various mechanisms, including the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The specific antibacterial spectrum and potency are highly dependent on the substituents on the pyrrolidinone scaffold.

Proposed Experimental Protocols

The following are generalized protocols for the initial investigation of the potential biological activities of 1,3-Dimethylpyrrolidin-2-one, based on methodologies reported for structurally related compounds.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

1. Cell Culture:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of 1,3-Dimethylpyrrolidin-2-one in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

  • Replace the media in the 96-well plates with the media containing the compound or vehicle control.

  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere.

3. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of 1,3-Dimethylpyrrolidin-2-one for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and an LPS-only control.

  • Incubate for 24 hours.

4. Nitric Oxide Measurement (Griess Assay):

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

5. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-only control.

  • Determine the IC₅₀ value for NO inhibition.

Synthesis and Derivatization

1,3-Dimethylpyrrolidin-2-one can serve as a valuable starting material for the synthesis of a library of derivatives.[12][13] The pyrrolidinone ring offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). For example, functional groups can be introduced at the C4 and C5 positions to enhance biological activity and target specificity.

The logical flow for a research program investigating 1,3-Dimethylpyrrolidin-2-one and its derivatives is outlined below.

G cluster_2 Drug Discovery and Development Workflow Starting_Material 1,3-Dimethylpyrrolidin-2-one Synthesis Synthesis of Derivatives Starting_Material->Synthesis Screening Biological Screening (Anticancer, Anti-inflammatory, etc.) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

References

Foundational

An In-depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one

This technical guide provides a comprehensive overview of 1,3-Dimethylpyrrolidin-2-one, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, plausibl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Dimethylpyrrolidin-2-one, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, plausible synthetic approaches based on established chemical principles, and its place within the broader context of pyrrolidinone chemistry.

Core Compound Properties

1,3-Dimethylpyrrolidin-2-one, also known as 1,3-Dimethyl-2-oxopyrrolidine, is a substituted five-membered lactam. Its fundamental chemical and physical properties are summarized below.[1][2][3]

PropertyValue
CAS Number 19597-07-0
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
IUPAC Name 1,3-dimethylpyrrolidin-2-one
Synonyms 1,3-Dimethyl-2-oxopyrrolidine, 1,3-Dimethyl-2-pyrrolidinone
Appearance Liquid (at standard conditions)
Purity Typically >95% (commercial samples)

Historical Context and Discovery

The development of synthetic methodologies for N-substituted and C-substituted pyrrolidinones has been a continuous effort in organic chemistry. These methods often involve cyclization reactions of amino acids, reductive amination of keto acids, or multicomponent reactions.[6][7] The synthesis of 1,3-Dimethylpyrrolidin-2-one would have emerged from the application of these general principles to create specifically substituted analogs for research and development purposes.

Plausible Synthetic Pathways

Given the absence of a specific documented first synthesis, this section outlines plausible and established methods for the synthesis of substituted pyrrolidin-2-ones, which could be adapted to produce 1,3-Dimethylpyrrolidin-2-one.

Reductive Amination of a γ-Keto Acid Derivative

A common and versatile method for synthesizing N-substituted pyrrolidinones is the reductive amination of a γ-keto acid or its ester.[6] For 1,3-Dimethylpyrrolidin-2-one, this would involve the reaction of a 3-methyl-4-oxopentanoic acid derivative with methylamine, followed by cyclization.

G cluster_reactants Reactants cluster_process Process KetoAcid 3-Methyl-4-oxopentanoic acid derivative ImineFormation Imine Formation KetoAcid->ImineFormation 1. Methylamine Methylamine (CH3NH2) Methylamine->ImineFormation Reduction Reduction ImineFormation->Reduction 2. Cyclization Lactamization (Cyclization) Reduction->Cyclization 3. Product 1,3-Dimethylpyrrolidin-2-one Cyclization->Product

Caption: Reductive Amination Workflow for 1,3-Dimethylpyrrolidin-2-one Synthesis.

Experimental Protocol (General):

  • Imine Formation: A solution of a 3-methyl-4-oxopentanoic acid ester in a suitable solvent (e.g., methanol, ethanol) is treated with an equimolar amount of methylamine. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The reduction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).

  • Lactamization (Cyclization): Upon completion of the reduction, the reaction mixture is acidified, and the solvent is removed under reduced pressure. The resulting amino acid is then heated, often in a high-boiling solvent like toluene or xylene, to induce intramolecular cyclization (lactamization) to form the pyrrolidinone ring.

  • Purification: The final product is purified by distillation or column chromatography.

N-Alkylation of 3-Methylpyrrolidin-2-one

Another straightforward approach is the N-alkylation of a pre-existing pyrrolidinone ring. In this case, 3-methylpyrrolidin-2-one would be the starting material.

G cluster_reactants Reactants cluster_process Process Pyrrolidinone 3-Methylpyrrolidin-2-one Deprotonation Deprotonation Pyrrolidinone->Deprotonation MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) NucleophilicAttack Nucleophilic Attack (SN2) MethylatingAgent->NucleophilicAttack Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->NucleophilicAttack Forms nucleophilic amide Product 1,3-Dimethylpyrrolidin-2-one NucleophilicAttack->Product

Caption: N-Alkylation Workflow for 1,3-Dimethylpyrrolidin-2-one Synthesis.

Experimental Protocol (General):

  • Deprotonation: 3-Methylpyrrolidin-2-one is dissolved in an aprotic solvent (e.g., tetrahydrofuran, dimethylformamide). A strong base, such as sodium hydride (NaH), is added portion-wise at a low temperature (e.g., 0 °C) to deprotonate the amide nitrogen.

  • N-Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.

Characterization Data

The structural confirmation of 1,3-Dimethylpyrrolidin-2-one would rely on standard spectroscopic techniques. While the original characterization data is not available, a summary of expected data is provided below.

TechniqueExpected Data
¹H NMR Signals corresponding to the N-methyl group, the C3-methyl group, the proton at C3, and the methylene protons at C4 and C5.
¹³C NMR Resonances for the carbonyl carbon, the two methyl carbons, the methine carbon at C3, and the two methylene carbons at C4 and C5.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 113.16).
Infrared (IR) Spectroscopy A strong absorption band characteristic of the amide carbonyl group (C=O) typically in the range of 1650-1700 cm⁻¹.

Applications and Significance

The pyrrolidinone scaffold is of significant interest in drug discovery due to its ability to mimic a peptide bond and its favorable pharmacokinetic properties.[4] Substituted pyrrolidinones are explored for a wide range of biological activities. While specific applications for 1,3-Dimethylpyrrolidin-2-one are not extensively documented in the public domain, it serves as a valuable building block and a scaffold for the synthesis of more complex molecules in medicinal chemistry research. Its specific substitution pattern allows for the exploration of structure-activity relationships in various drug discovery programs.

References

Exploratory

The Elusive Conformational Landscape of 1,3-Dimethylpyrrolidin-2-one: A Technical Overview

Molecular Structure and Stereochemical Considerations 1,3-Dimethylpyrrolidin-2-one (C₆H₁₁NO, MW: 113.16 g/mol ) possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-1,3-dimethylp...

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Stereochemical Considerations

1,3-Dimethylpyrrolidin-2-one (C₆H₁₁NO, MW: 113.16 g/mol ) possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-1,3-dimethylpyrrolidin-2-one and (S)-1,3-dimethylpyrrolidin-2-one. The core of the molecule is a five-membered pyrrolidin-2-one ring. Unlike planar aromatic rings, this saturated heterocyclic system is puckered to alleviate torsional strain. The conformation of the ring and the relative orientations of the two methyl groups (one on the nitrogen at position 1 and one on the carbon at position 3) define the molecule's overall shape and, consequently, its potential biological activity and physicochemical properties.

The pyrrolidin-2-one ring typically adopts one of two main puckered conformations: the envelope (E) or the twist (T) conformation. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific atoms that are out of plane dictate the designation of the conformation (e.g., C3-endo or C4-exo).

The substituents on the ring play a crucial role in determining the most stable conformation. For 1,3-Dimethylpyrrolidin-2-one, the interplay between the N-methyl group and the C3-methyl group will dictate the preferred ring pucker and the pseudo-axial or pseudo-equatorial orientation of the C3-methyl group. Steric hindrance between the two methyl groups and other ring atoms will be a key determinant of the lowest energy conformer.

Anticipated Conformational Preferences

Based on analogous substituted five-membered rings, it is anticipated that the C3-methyl group would preferentially occupy a pseudo-equatorial position to minimize steric interactions, particularly 1,3-diaxial-like interactions with the protons on the adjacent carbons. The N-methyl group, being attached to the amide nitrogen, will influence the degree of pyramidalization at the nitrogen atom and may exhibit preferred rotational orientations.

The relative stereochemistry between the two methyl groups (cis or trans isomers are not possible due to the N-substitution) in the chiral molecule will influence the overall dipole moment and the accessibility of the carbonyl group for intermolecular interactions.

Methodologies for Structural and Conformational Analysis

A definitive characterization of the molecular structure and conformation of 1,3-Dimethylpyrrolidin-2-one would necessitate a combination of spectroscopic and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: These techniques would provide initial confirmation of the molecular structure by identifying the chemical environments of all proton and carbon atoms.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for conformational analysis. The observation of through-space correlations (NOEs) between the protons of the two methyl groups and specific protons on the pyrrolidinone ring would provide direct evidence for their spatial proximity and, by extension, the preferred conformation. For example, a strong NOE between the C3-methyl protons and a pseudo-axial proton at C4 would suggest a pseudo-equatorial orientation of the methyl group.

  • Coupling Constant (J-coupling) Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) within the pyrrolidinone ring is dependent on the dihedral angle between the coupled protons. By applying the Karplus equation, these coupling constants can be used to estimate the dihedral angles and thus deduce the ring's pucker.

X-ray Crystallography:

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 1,3-Dimethylpyrrolidin-2-one could be obtained, this technique would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation.

Computational Modeling

Quantum Mechanical Calculations:

  • Density Functional Theory (DFT): DFT calculations are a powerful tool for exploring the potential energy surface of a molecule. By performing a conformational search, it is possible to identify the various low-energy conformers and to calculate their relative energies, thereby predicting the most stable conformation in the gas phase. Solvation models can also be applied to predict the conformational preferences in different solvents.

  • Calculation of Spectroscopic Parameters: Theoretical calculations can be used to predict NMR chemical shifts and coupling constants for different conformers. Comparison of these calculated values with the experimental data can provide strong support for a particular conformational assignment.

Data Summary (Hypothetical)

In the absence of specific experimental data for 1,3-Dimethylpyrrolidin-2-one, the following table presents a hypothetical summary of the kind of quantitative data that would be obtained from the aforementioned experimental and computational studies.

ParameterMethodExpected Value/Information
¹H NMR 400 MHz, CDCl₃Chemical shifts and multiplicities for all protons.
¹³C NMR 100 MHz, CDCl₃Chemical shifts for all carbon atoms.
NOESY 400 MHz, CDCl₃Correlations indicating spatial proximity of protons.
Bond Lengths (Å) X-ray Crystallographye.g., C=O, C-N, C-C bond lengths.
Bond Angles (°) X-ray Crystallographye.g., C-N-C, O=C-N bond angles.
Dihedral Angles (°) X-ray CrystallographyTorsion angles defining the ring pucker.
Relative Energies DFT CalculationsEnergy differences between stable conformers.

Visualizing the Workflow

The logical workflow for a comprehensive conformational analysis of 1,3-Dimethylpyrrolidin-2-one is depicted in the following diagram.

G Conformational Analysis Workflow cluster_synthesis Synthesis & Purification cluster_computational Computational Analysis cluster_analysis Data Integration & Conclusion Synthesis Synthesis of (R/S)-1,3-Dimethylpyrrolidin-2-one Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray DFT DFT Calculations (Conformational Search) Purification->DFT Integration Integration of Experimental & Computational Data NMR->Integration Xray->Integration NMR_Calc Prediction of NMR Parameters DFT->NMR_Calc NMR_Calc->Integration Conclusion Determination of Preferred Conformation Integration->Conclusion

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,3-Dimethylpyrrolidin-2-one as a Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Limited specific experimental data and established protocols for the use of 1,3-Dimethylpyrrolidin-2-one as a reaction solvent are available in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data and established protocols for the use of 1,3-Dimethylpyrrolidin-2-one as a reaction solvent are available in publicly accessible literature. The following application notes and protocols are based on the known physicochemical properties of the compound and its structural similarity to other well-characterized polar aprotic solvents, such as N-Methyl-2-pyrrolidone (NMP). These notes are intended to serve as a guide for preliminary investigations.

Introduction

1,3-Dimethylpyrrolidin-2-one is a polar aprotic solvent with potential applications in organic synthesis and drug development. Its high boiling point, miscibility with common organic solvents, and potential for a more favorable safety profile compared to related solvents like N-Methyl-2-pyrrolidone (NMP) make it an interesting candidate for various chemical transformations. This document provides an overview of its properties, potential applications, and a general protocol for its use as a reaction solvent.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 1,3-Dimethylpyrrolidin-2-one. These properties are crucial for determining its suitability for specific reaction conditions and for solvent screening experiments.

PropertyValueReference
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1]
CAS Number 19597-07-0[3]
Appearance Liquid-
Density 0.792 g/cm³ @ 15 °C[1]
Boiling Point 96-97 °C[1]
Flash Point 85.2 °C[1]
Refractive Index 1.455[1]
Vapor Pressure 0.376 mmHg @ 25°C[1]
Storage Temperature Sealed in dry, Room Temperature[3]

Potential Applications in Organic Synthesis

Based on its polar aprotic nature, 1,3-Dimethylpyrrolidin-2-one can be considered as a solvent for a variety of organic reactions, particularly those involving polar transition states or requiring good solubilization of both organic and inorganic reagents. Potential applications include:

  • Nucleophilic Substitution Reactions (SN2): As a polar aprotic solvent, it can accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive.

  • Polymer Chemistry: Its high boiling point and ability to dissolve polymers make it a potential medium for polymerization reactions and polymer processing.

  • Active Pharmaceutical Ingredient (API) Synthesis: It may serve as a reaction medium for the synthesis of complex organic molecules, including APIs, especially when high temperatures are required.

  • Formulation of Poorly Soluble Drugs: Pyrrolidinone derivatives have been investigated for their ability to solubilize poorly water-soluble drugs, suggesting a potential application for 1,3-Dimethylpyrrolidin-2-one in pharmaceutical formulations.[4]

Experimental Protocols

The following is a general protocol for conducting a nucleophilic substitution reaction using 1,3-Dimethylpyrrolidin-2-one as the solvent. This protocol should be adapted and optimized for specific substrates and nucleophiles.

Protocol: General Procedure for a Nucleophilic Substitution (SN2) Reaction

Materials:

  • Electrophile (e.g., an alkyl halide)

  • Nucleophile (e.g., a sodium salt)

  • 1,3-Dimethylpyrrolidin-2-one (anhydrous)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction flask (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or distillation)

Procedure:

  • Reaction Setup:

    • Dry all glassware in an oven and allow to cool under a stream of inert gas.

    • To the reaction flask, add the electrophile (1.0 eq) and the nucleophile (1.1 - 1.5 eq).

    • Add a magnetic stir bar to the flask.

    • Under a counter-flow of inert gas, add anhydrous 1,3-Dimethylpyrrolidin-2-one to the flask to achieve the desired concentration (typically 0.1 - 1.0 M).

    • Fit the flask with a condenser.

  • Reaction Execution:

    • Begin stirring the reaction mixture.

    • Heat the reaction to the desired temperature using a heating mantle or oil bath. The high boiling point of 1,3-Dimethylpyrrolidin-2-one allows for a wide range of reaction temperatures.

    • Monitor the progress of the reaction by TLC.

  • Reaction Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride solution).

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation, to obtain the pure product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

G General Workflow for a Chemical Reaction reagents Reagents & Starting Materials reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent 1,3-Dimethylpyrrolidin-2-one solvent->reaction_setup reaction_conditions Reaction Conditions (Temperature, Time) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, GC, etc.) reaction_conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography, Distillation) workup->purification product Final Product purification->product G Solvent Selection Considerations cluster_properties cluster_advantages cluster_considerations solvent 1,3-Dimethylpyrrolidin-2-one properties Physicochemical Properties solvent->properties advantages Potential Advantages properties->advantages considerations Reaction-Specific Considerations properties->considerations High Boiling Point High Boiling Point properties->High Boiling Point Polar Aprotic Nature Polar Aprotic Nature properties->Polar Aprotic Nature Good Solubilizing Power Good Solubilizing Power properties->Good Solubilizing Power outcome Optimal Reaction Conditions advantages->outcome Wide Temperature Range Wide Temperature Range advantages->Wide Temperature Range Potential NMP Replacement Potential NMP Replacement advantages->Potential NMP Replacement Accelerates Polar Reactions Accelerates Polar Reactions advantages->Accelerates Polar Reactions considerations->outcome Substrate Solubility Substrate Solubility considerations->Substrate Solubility Reagent Compatibility Reagent Compatibility considerations->Reagent Compatibility Workup & Purification Workup & Purification considerations->Workup & Purification G Drug Formulation Workflow api Poorly Soluble API dissolution Dissolution of API api->dissolution solvent 1,3-Dimethylpyrrolidin-2-one solvent->dissolution excipients Addition of Pharmaceutical Excipients dissolution->excipients formulation Formulation (e.g., Liquid, Semi-solid) excipients->formulation encapsulation Encapsulation or Final Dosage Form formulation->encapsulation final_product Enhanced Bioavailability Drug Product encapsulation->final_product

References

Application

The Role of 1,3-Dimethylpyrrolidin-2-one in Stereoselective Synthesis: A Review of Current Applications

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter in the design and optimization of stereoselective syntheses. While a wide array of solvents...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter in the design and optimization of stereoselective syntheses. While a wide array of solvents have been investigated for their influence on enantiomeric and diastereomeric outcomes, a comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific applications for 1,3-dimethylpyrrolidin-2-one as a key component in directing stereoselective reactions.

Currently, there is a lack of documented evidence to suggest that 1,3-dimethylpyrrolidin-2-one is employed as a chiral auxiliary, a ligand for a stereoselective catalyst, or as a solvent that directly and significantly influences the stereochemical course of a reaction. Its structural analog, N-methyl-2-pyrrolidone (NMP), is a widely used polar aprotic solvent in organic synthesis, including in some stereoselective transformations, where its primary role is to ensure the solubility of reagents and catalysts without directly participating in the stereodetermining step. It is plausible that 1,3-dimethylpyrrolidin-2-one could serve a similar function as a general polar aprotic solvent. However, specific data on its impact on enantiomeric excess (ee) or diastereomeric ratio (dr) is not available in the reviewed literature.

General Properties of 1,3-Dimethylpyrrolidin-2-one

1,3-Dimethylpyrrolidin-2-one is a cyclic amide with the following key characteristics:

PropertyValue
Molecular Formula C₆H₁₁NO
Molar Mass 113.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 202-204 °C
Solubility Miscible with water and many organic solvents
Class Polar aprotic solvent

These properties make it a suitable reaction medium for a variety of organic reactions, particularly those involving polar or charged intermediates.

Application Notes: The Role of Solvents in Stereoselective Synthesis

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. While 1,3-dimethylpyrrolidin-2-one itself is not documented in this context, the principles governing solvent effects are crucial for any synthetic chemist.

Mechanism of Solvent Influence:

Solvents can influence stereoselectivity through several mechanisms:

  • Differential Solvation of Diastereomeric Transition States: The solvent can stabilize the transition state leading to the major stereoisomer more effectively than the transition state leading to the minor stereoisomer. This difference in stabilization energy (ΔΔG‡) directly impacts the stereochemical ratio of the products.

  • Catalyst-Solvent Interactions: The solvent can coordinate to the metal center of a chiral catalyst, altering its steric and electronic properties and, consequently, its ability to induce stereoselectivity.

  • Reagent Aggregation: The state of aggregation of reagents, which can be influenced by the solvent, can affect the geometry of the transition state and thus the stereochemical outcome.

  • Viscosity: In some cases, solvent viscosity can play a role in controlling the conformational dynamics of the reactants and catalyst.

The following diagram illustrates the logical relationship between solvent properties and the stereochemical outcome of a reaction.

SolventInfluence Solvent Solvent Choice Properties Solvent Properties (Polarity, Coordinating Ability, Viscosity) Solvent->Properties TS Differential Solvation of Diastereomeric Transition States (TS1 vs. TS2) Properties->TS Energy Change in Activation Energy (ΔΔG‡) TS->Energy Outcome Stereochemical Outcome (ee / dr) Energy->Outcome

Caption: Logical workflow of solvent influence on stereoselectivity.

Common Solvents in Stereoselective Synthesis

Below is a table of commonly used polar aprotic solvents in stereoselective reactions, highlighting their relevant properties.

SolventAbbreviationDielectric Constant (ε)Dipole Moment (μ, D)Common Applications in Stereoselective Synthesis
N,N-DimethylformamideDMF36.73.82Asymmetric hydrogenations, Michael additions, aldol reactions.
N-Methyl-2-pyrrolidoneNMP32.24.09Asymmetric catalysis, particularly where high solubility is required.
Dimethyl sulfoxideDMSO46.73.96Asymmetric oxidations, nucleophilic substitutions.
AcetonitrileMeCN37.53.92Asymmetric cycloadditions, hydroformylations.
DichloromethaneDCM9.11.60Wide range of catalytic asymmetric reactions.
TetrahydrofuranTHF7.61.75Asymmetric alkylations, reductions, and cycloadditions.

Protocol: General Procedure for a Catalytic Asymmetric Aldol Reaction

This protocol outlines a general procedure for a proline-catalyzed asymmetric aldol reaction, a classic example of organocatalyzed stereoselective synthesis. The choice of solvent is a critical parameter to optimize.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • (S)-Proline (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP) (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Experimental Workflow:

The following diagram illustrates the general experimental workflow.

AldolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_analysis Purification and Analysis Start Add (S)-Proline to a dry flask AddSolvent Add anhydrous solvent Start->AddSolvent AddKetone Add ketone AddSolvent->AddKetone Stir Stir until catalyst dissolves AddKetone->Stir Cool Cool to specified temperature (e.g., 0 °C) Stir->Cool AddAldehyde Add aldehyde dropwise Cool->AddAldehyde Monitor Monitor by TLC AddAldehyde->Monitor Quench Quench with sat. aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize Determine_ee Determine ee by chiral HPLC Purify->Determine_ee

Caption: General workflow for a catalytic asymmetric aldol reaction.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-proline (0.1 mmol).

  • Add the chosen anhydrous solvent (2.0 mL) and the ketone (5.0 mmol).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the aldehyde (1.0 mmol) dropwise over 5 minutes.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Note on Solvent Optimization: The enantioselectivity of this reaction is known to be highly dependent on the solvent. A screen of different polar aprotic solvents, including DMSO, DMF, and NMP, is often necessary to achieve optimal results for a given substrate combination.

Method

Application Notes and Protocols for 1,3-Dimethylpyrrolidin-2-one in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethylpyrrolidin-2-one is a substituted five-membered lactam, structurally related to the widely used industrial solvent N-methyl-2-pyrro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrrolidin-2-one is a substituted five-membered lactam, structurally related to the widely used industrial solvent N-methyl-2-pyrrolidone (NMP).[1] While specific applications of 1,3-Dimethylpyrrolidin-2-one in polymer chemistry are not extensively documented in publicly available literature, its structural similarity to NMP suggests potential utility in several areas.[2][3] NMP is a polar aprotic solvent known for its excellent solvating power for a variety of polymers, including polyamides and polyimides.[4][5] This document outlines potential applications, hypothetical experimental protocols, and comparative data based on the established roles of analogous compounds in polymer synthesis. These notes are intended to serve as a foundational guide for researchers exploring the use of 1,3-Dimethylpyrrolidin-2-one as a novel solvent or reaction medium.

Potential Application: Solvent for Polyaramide Synthesis

Aromatic polyamides, or aramids, are high-performance polymers known for their exceptional thermal stability and mechanical strength.[2] Their synthesis often requires polar aprotic solvents that can dissolve the rigid polymer chains as they form.[5] NMP is a common solvent for this purpose.[4] 1,3-Dimethylpyrrolidin-2-one, with its similar chemical structure, is a candidate solvent for aramid synthesis.

Hypothetical Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol describes a direct polycondensation reaction to synthesize an aromatic polyamide, where 1,3-Dimethylpyrrolidin-2-one could be evaluated as a solvent.

Materials:

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • Aromatic diamine (e.g., p-phenylenediamine)

  • 1,3-Dimethylpyrrolidin-2-one (as solvent)

  • Pyridine (as acid acceptor)

  • Triphenyl phosphite (as condensing agent)

  • Calcium chloride (CaCl₂) (optional, to enhance solubility)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

Procedure:

  • Preparation: Dry all glassware thoroughly. Charge the three-necked flask with the aromatic diamine, calcium chloride (if used), and 1,3-Dimethylpyrrolidin-2-one under a nitrogen atmosphere.

  • Dissolution: Stir the mixture at room temperature until the diamine is completely dissolved.

  • Addition of Reagents: Add the aromatic dicarboxylic acid, pyridine, and triphenyl phosphite to the flask.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature with stirring for 3-6 hours. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol while stirring vigorously. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Workflow for Aromatic Polyamide Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep1 Dry glassware prep2 Charge flask with diamine, CaCl2, and 1,3-Dimethylpyrrolidin-2-one prep1->prep2 prep3 Establish N2 atmosphere prep2->prep3 dissolve Dissolve diamine prep3->dissolve add_reagents Add dicarboxylic acid, pyridine, and triphenyl phosphite dissolve->add_reagents polymerize Heat and stir (100-120°C, 3-6h) add_reagents->polymerize cool Cool to room temperature polymerize->cool precipitate Precipitate in methanol cool->precipitate filter_wash Filter and wash with hot water and methanol precipitate->filter_wash dry Dry under vacuum filter_wash->dry final_product final_product dry->final_product Aromatic Polyamide

Caption: Workflow for the synthesis of an aromatic polyamide.

Potential Application: Solvent for Polyimide Synthesis

Polyimides are another class of high-performance polymers with excellent thermal stability, chemical resistance, and dielectric properties. Their synthesis typically involves a two-step process where a poly(amic acid) precursor is first formed, which is then cyclized to the final polyimide. Polar aprotic solvents are crucial for this process.

Hypothetical Experimental Protocol: Two-Step Synthesis of a Polyimide

Materials:

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • 1,3-Dimethylpyrrolidin-2-one (as solvent)

  • Acetic anhydride (for chemical imidization)

  • Pyridine (for chemical imidization)

  • Methanol (for precipitation)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Ice bath

  • Heating mantle with temperature controller

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Setup: In a dry, nitrogen-purged three-necked flask, dissolve the aromatic diamine in 1,3-Dimethylpyrrolidin-2-one with stirring at room temperature.

  • Monomer Addition: Cool the solution in an ice bath. Gradually add the aromatic dianhydride in solid form to the stirred solution. Maintain the temperature below 20°C.

  • Polymerization: After the addition is complete, remove the ice bath and continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the film in an oven with a controlled temperature program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the cyclization.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride and pyridine.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the resulting polyimide by pouring the solution into methanol.

    • Filter, wash, and dry the polymer as described for polyamides.

Reaction Pathway for Polyimide Synthesis

G Dianhydride Aromatic Dianhydride PolyamicAcid Poly(amic acid) Precursor Dianhydride->PolyamicAcid Diamine Aromatic Diamine Diamine->PolyamicAcid Solvent 1,3-Dimethylpyrrolidin-2-one (Solvent) Solvent->PolyamicAcid Polyimide Polyimide PolyamicAcid->Polyimide Imidization (-H2O)

Caption: General two-step synthesis of polyimides.

Potential Role in Anionic Ring-Opening Polymerization (AROP)

Cyclic amides (lactams) can undergo anionic ring-opening polymerization to form polyamides.[6] This type of polymerization is typically initiated by strong bases.[7] While N-substituted lactams like NMP are generally not considered polymerizable through this mechanism due to the stability of the N-substituent, the reactivity of the carbonyl group in 1,3-Dimethylpyrrolidin-2-one could potentially be exploited in other catalytic cycles or as a reaction medium for the AROP of other monomers.

General Mechanism of Anionic Ring-Opening Polymerization of Lactams

This mechanism illustrates the general principle of AROP for a generic lactam, which could be relevant for understanding the potential behavior of cyclic amide structures in the presence of strong bases.

G cluster_initiation Initiation cluster_propagation Propagation Lactam1 Lactam LactamAnion Lactam Anion Lactam1->LactamAnion Deprotonation Base Strong Base (B-) Base->LactamAnion LactamAnion2 Lactam Anion AcylLactam N-Acyl Lactam (Initiator) LactamAnion2->AcylLactam Attacks another lactam Lactam2 Lactam Lactam2->AcylLactam GrowingChain Growing Polymer Chain AcylLactam->GrowingChain Ring-opening and chain growth

Caption: Anionic ring-opening polymerization of lactams.

Quantitative Data Summary

The following table presents hypothetical physical properties of 1,3-Dimethylpyrrolidin-2-one in comparison to N-methyl-2-pyrrolidone (NMP), and typical properties of polymers synthesized using NMP as a solvent. These values for 1,3-Dimethylpyrrolidin-2-one are estimates and would require experimental verification.

Property1,3-Dimethylpyrrolidin-2-one (Estimated)N-methyl-2-pyrrolidone (NMP) (Actual)[1]
Solvent Properties
Molecular Weight ( g/mol )113.1699.13
Boiling Point (°C)~210-220202
Density (g/cm³)~1.011.028
PolarityHigh, AproticHigh, Aprotic
Polymer Properties (Synthesized in NMP)
Aromatic Polyamide
Inherent Viscosity (dL/g)Potentially 0.5 - 1.00.5 - 1.5[2]
Glass Transition (Tg, °C)Potentially 200 - 260210 - 261[2]
Aromatic Polyimide
Inherent Viscosity (dL/g)Potentially 0.4 - 0.70.38 - 0.66[8]
Glass Transition (Tg, °C)Potentially 180 - 210190 - 200[3]

Disclaimer: The experimental protocols and quantitative data for 1,3-Dimethylpyrrolidin-2-one are hypothetical and based on the properties and applications of the analogous compound N-methyl-2-pyrrolidone. These should be used as a starting point for experimental design and require empirical validation. Researchers should always consult the Safety Data Sheet (SDS) for 1,3-Dimethylpyrrolidin-2-one before use and handle it with appropriate personal protective equipment in a well-ventilated area.

References

Application

Application Notes and Protocols: 1,3-Dimethylpyrrolidin-2-one as a Novel Medium for Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential utility of 1,3-Dimethylpyrrolidin-2-one (DMP) as a solvent for enzymatic reactions...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1,3-Dimethylpyrrolidin-2-one (DMP) as a solvent for enzymatic reactions. While direct experimental data for DMP in biocatalysis is not extensively documented, its structural similarity to the well-characterized solvent N-methyl-2-pyrrolidone (NMP) allows for informed predictions of its behavior and the development of robust protocols for its evaluation.

Introduction to 1,3-Dimethylpyrrolidin-2-one in Biocatalysis

1,3-Dimethylpyrrolidin-2-one is a polar aprotic solvent. Its chemical structure, featuring a lactam ring, suggests properties that could be advantageous for specific enzymatic reactions. Polar aprotic solvents like NMP have been utilized in various industrial applications as they can dissolve a wide range of organic compounds and are miscible with water.[1][2] In the context of biocatalysis, the choice of solvent is critical as it can significantly influence enzyme activity, stability, and substrate specificity. The use of non-aqueous solvents can offer several benefits, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and facilitation of reactions that are thermodynamically unfavorable in water.[3]

Physicochemical Properties of Solvents

The selection of an appropriate solvent for an enzymatic reaction is dependent on its physical and chemical properties. The following table compares the known properties of 1,3-Dimethylpyrrolidin-2-one with water, the conventional medium for enzymatic reactions, and its close structural analog, N-methyl-2-pyrrolidone.

Property1,3-Dimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)WaterToluene
CAS Number 19597-07-0[4]872-50-4[1]7732-18-5108-88-3
Molecular Formula C6H11NO[4][5]C5H9NO[1][6]H2OC7H8
Molecular Weight 113.16 g/mol [4]99.13 g/mol [6]18.02 g/mol 92.14 g/mol
Boiling Point Not available202 °C[1]100 °C111 °C
Melting Point Not available-24 °C[1]0 °C-95 °C
Density Not available1.028 g/cm³[1]1.000 g/cm³0.867 g/cm³
Solvent Type Polar AproticPolar Aprotic[1][6]Polar ProticNon-polar
Miscibility with Water Miscible (predicted)Miscible[1]-Immiscible

Potential Advantages and Disadvantages of 1,3-Dimethylpyrrolidin-2-one in Enzymatic Reactions

Based on the properties of similar aprotic amide solvents, the following potential advantages and disadvantages of using 1,3-Dimethylpyrrolidin-2-one can be anticipated:

Potential Advantages:

  • Enhanced Solubility of Non-Polar Substrates: DMP is expected to be an excellent solvent for a wide range of organic molecules, which could be particularly beneficial for reactions involving hydrophobic substrates that have limited solubility in aqueous media.

  • Suppression of Hydrolysis: For reactions such as transesterification or amidation, the use of an aprotic solvent can minimize competing hydrolytic side reactions, leading to higher product yields.[7]

  • Alteration of Enzyme Specificity: The solvent environment can influence the conformational flexibility of an enzyme, potentially leading to novel substrate specificities or enantioselectivities.

  • Thermodynamic Shifts: By replacing water as the solvent, the equilibrium of certain reactions can be shifted towards product formation.

Potential Disadvantages:

  • Enzyme Denaturation: Polar organic solvents have the potential to strip the essential water layer from the enzyme's surface, which can lead to denaturation and loss of activity.[3]

  • Mass Transfer Limitations: If the enzyme is used in an immobilized form or as a suspension, the viscosity of the solvent could impact the diffusion of substrates and products.

  • Product Inhibition: The solubility of products in DMP could lead to product inhibition, potentially reducing the overall reaction rate.

  • Lack of Established Protocols: As a novel solvent in biocatalysis, reaction conditions for specific enzymes would need to be developed and optimized from scratch.

Experimental Protocol: Evaluating 1,3-Dimethylpyrrolidin-2-one as a Solvent for a Lipase-Catalyzed Esterification

This protocol provides a general framework for assessing the suitability of 1,3-Dimethylpyrrolidin-2-one for a model enzymatic reaction.

1. Materials and Reagents:

  • Enzyme: Immobilized Candida antarctica lipase B (CALB)

  • Substrates: Lauric acid and 1-butanol

  • Solvent: 1,3-Dimethylpyrrolidin-2-one (high purity)

  • Control Solvents: Toluene, N-methyl-2-pyrrolidone

  • Molecular sieves (3 Å), activated

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Shaking incubator or orbital shaker

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

2. Enzyme Preparation and Solvent Dehydration:

  • Dry the immobilized enzyme under vacuum for 24 hours prior to use to remove excess water.

  • Dry the 1,3-Dimethylpyrrolidin-2-one and control solvents over activated molecular sieves for at least 24 hours to reduce the water content.

3. Reaction Setup:

  • In a 4 mL glass vial, add 10 mg of the dried immobilized lipase.

  • Add 1 mL of the dehydrated solvent (1,3-Dimethylpyrrolidin-2-one or a control solvent).

  • Add the substrates: 50 mM lauric acid and 100 mM 1-butanol.

  • Seal the vials tightly and place them in a shaking incubator at 40°C and 200 rpm.

4. Reaction Monitoring and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., hexane) and analyze the formation of butyl laurate using GC or HPLC.

  • Calculate the initial reaction rate and the final conversion.

5. Data Interpretation:

  • Compare the enzyme activity (initial rate) and stability (conversion over time) in 1,3-Dimethylpyrrolidin-2-one to the control solvents.

  • A high initial rate and sustained conversion over time would indicate that 1,3-Dimethylpyrrolidin-2-one is a promising solvent for this particular reaction.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of novel solvents in enzymatic reactions.

logical_relationships cluster_factors Factors Influencing Enzyme Performance in Non-Aqueous Media cluster_performance Enzyme Performance Metrics Solvent Solvent Properties (Polarity, Viscosity, etc.) Activity Activity Solvent->Activity Stability Stability Solvent->Stability Selectivity Selectivity Solvent->Selectivity Water Water Activity (aw) Water->Activity Water->Stability Water->Selectivity Enzyme Enzyme Properties (Source, Formulation) Enzyme->Activity Enzyme->Stability Enzyme->Selectivity Substrate Substrate/Product Properties (Solubility, Polarity) Substrate->Activity

Caption: Factors influencing enzyme performance in non-aqueous media.

experimental_workflow Start Select Enzyme and Model Reaction Solvent_Selection Choose Novel Solvent (DMP) and Controls Start->Solvent_Selection Preparation Prepare Enzyme and Dehydrate Solvents Solvent_Selection->Preparation Reaction_Setup Set up Reactions in Different Solvents Preparation->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., GC/HPLC) Reaction_Setup->Monitoring Analysis Analyze Data: - Initial Rate - Final Conversion - Enzyme Stability Monitoring->Analysis Optimization Optimize Reaction Conditions: - Temperature - Substrate Concentration - Water Activity Analysis->Optimization Conclusion Draw Conclusions on Solvent Suitability Optimization->Conclusion

Caption: Workflow for evaluating a novel solvent for enzymatic reactions.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the physicochemical properties of 1,3-Dimethylpyrrolidin-2-one, inferred from its structure and comparison with N-methyl-2-pyrrolidone, suggest its potential as a valuable non-aqueous medium for specific enzymatic reactions. Its predicted ability to dissolve a wide range of organic substrates makes it an attractive candidate for reactions limited by substrate solubility in aqueous systems.

Future research should focus on the systematic evaluation of DMP with a variety of enzymes and reaction types. Key areas of investigation should include:

  • Enzyme Compatibility: Screening a diverse range of enzymes (e.g., lipases, proteases, oxidoreductases) to assess their activity and stability in DMP.

  • Water Activity Optimization: Investigating the effect of controlled water activity on enzyme performance in DMP to find the optimal balance between enzyme flexibility and suppression of water-dependent side reactions.

  • Substrate Scope: Exploring the use of DMP for biotransformations involving highly hydrophobic or poorly water-soluble substrates.

  • Process Development: For promising enzyme-solvent systems, further optimization of reaction conditions and development of downstream processing strategies will be necessary.

By following systematic evaluation protocols, the full potential of 1,3-Dimethylpyrrolidin-2-one as a novel solvent for industrial biocatalysis can be elucidated, paving the way for more efficient and sustainable chemical synthesis.

References

Method

Application Notes and Protocols for the Use of 1,3-Dimethylpyrrolidin-2-one in Peptide Synthesis

Disclaimer: Based on a comprehensive review of scientific literature, 1,3-Dimethylpyrrolidin-2-one (DMP) is not a commonly documented or validated solvent for solid-phase peptide synthesis (SPPS). The following applicati...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of scientific literature, 1,3-Dimethylpyrrolidin-2-one (DMP) is not a commonly documented or validated solvent for solid-phase peptide synthesis (SPPS). The following application notes and protocols are therefore presented as a hypothetical guide based on established principles of SPPS and data available for structurally similar solvents. Researchers, scientists, and drug development professionals should treat these as a starting point for validation and optimization studies.

Introduction to Solvents in Solid-Phase Peptide Synthesis

The choice of solvent is critical in SPPS as it affects resin swelling, reagent solubility, and the efficiency of both coupling and deprotection steps.[1] Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the standard due to their excellent solvating properties for protected amino acids, coupling reagents, and the growing peptide chain.[1] However, due to toxicity concerns associated with DMF and NMP, there is a growing interest in identifying "greener" and safer alternatives.[2][3]

Pyrrolidinone derivatives, such as N-butylpyrrolidone (NBP), have emerged as promising greener alternatives, demonstrating comparable performance to traditional solvents in peptide synthesis.[3] While specific data for 1,3-Dimethylpyrrolidin-2-one is not available, its structural similarity to NMP suggests it could potentially serve as a solvent in SPPS.

Properties of Solvents in Peptide Synthesis

The physical and chemical properties of a solvent determine its suitability for SPPS. Key parameters include polarity, viscosity, boiling point, and resin swelling capability. A comparative summary of relevant solvents is provided below.

SolventChemical StructureMolar Mass ( g/mol )Boiling Point (°C)Key Characteristics in SPPS
N,N-Dimethylformamide (DMF) HCON(CH₃)₂73.09153Standard solvent, good resin swelling, concerns over toxicity.[1]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO99.13202Higher boiling point than DMF, often used for difficult couplings.[1]
N-Butylpyrrolidone (NBP) C₈H₁₅NO141.21245A "greener" alternative, non-toxic, biodegradable, with performance on par with DMF.[3]
1,3-Dimethylpyrrolidin-2-one (DMP) C₆H₁₁NO113.1696-97Not a standard SPPS solvent. Properties suggest it is a polar aprotic solvent.[4]

Hypothetical Experimental Protocols for DMP in SPPS

The following protocols are adapted from standard Fmoc-based SPPS procedures and should be rigorously tested and optimized before implementation.

Resin Swelling

Proper swelling of the resin is crucial for the accessibility of reactive sites.

  • Place the desired amount of resin (e.g., polystyrene-based resin) in a reaction vessel.

  • Add a sufficient volume of DMP to cover the resin completely.

  • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

  • Drain the solvent.

Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step.

  • Wash the swollen resin with DMP (3 x 1 min).

  • Add a solution of 20% piperidine in DMP to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMP for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMP (5-7 x 1 min) to remove all traces of piperidine.

Amino Acid Coupling

The coupling of the next Fmoc-protected amino acid is the core chain-elongation step.

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, HBTU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMP.

  • Pre-activate the amino acid by allowing the mixture to stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a qualitative test such as the Kaiser test can be performed.

  • After completion, drain the coupling solution and wash the resin with DMP (3 x 1 min).

Final Cleavage and Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Wash the peptide-resin with dichloromethane (DCM) to remove any residual DMP.

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling Resin->Swell Deprotection 2. Fmoc Deprotection Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage 4. Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection n-1 cycles Purification Final Peptide Cleavage->Purification

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Logical Relationship of Solvents in SPPS

This diagram shows the classification of solvents used in peptide synthesis and the hypothetical placement of DMP.

Solvent_Relationship cluster_standard Standard Solvents cluster_greener Greener Alternatives cluster_hypothetical Hypothetical Application DMF DMF NMP NMP NBP NBP DMSO_EtOAc DMSO/EtOAc Mixtures DMP 1,3-Dimethylpyrrolidin-2-one (DMP) SPPS_Solvents Solvents for SPPS SPPS_Solvents->DMF SPPS_Solvents->NMP SPPS_Solvents->NBP SPPS_Solvents->DMSO_EtOAc SPPS_Solvents->DMP Potential Use

Caption: Classification of solvents for solid-phase peptide synthesis.

Conclusion

While 1,3-Dimethylpyrrolidin-2-one is not a conventional solvent in peptide synthesis, its chemical structure suggests potential applicability. The provided hypothetical protocols, based on established SPPS methodologies, offer a framework for researchers to explore DMP as a novel solvent. However, extensive validation is necessary to determine its efficacy concerning coupling efficiency, prevention of side reactions like racemization, and overall peptide purity. The pursuit of alternative solvents is a critical area of research for making peptide synthesis more sustainable and safer, and the evaluation of compounds like DMP could contribute to this important endeavor.

References

Application

Application Notes and Protocols: The Role of Cyclic Ureas in Organometallic Catalysis

Audience: Researchers, scientists, and drug development professionals. Introduction: While specific literature on the role of 1,3-Dimethylpyrrolidin-2-one in organometallic catalysis is limited, its structural analogs, 1...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While specific literature on the role of 1,3-Dimethylpyrrolidin-2-one in organometallic catalysis is limited, its structural analogs, 1,3-dimethyl-2-imidazolidinone (DMI) and N,N'-dimethylpropyleneurea (DMPU), have emerged as important polar aprotic solvents and ligands in this field. These cyclic ureas are often utilized as safer and more sustainable alternatives to the carcinogenic and reprotoxic hexamethylphosphoramide (HMPA) and N-methyl-2-pyrrolidone (NMP).[1] This document provides a detailed overview of the applications and protocols for DMI and DMPU in organometallic catalysis, which can serve as a predictive model for the potential utility of 1,3-Dimethylpyrrolidin-2-one.

Application as a Ligand in Iron-Catalyzed Cross-Coupling Reactions

Cyclic ureas like DMI and DMPU have proven to be effective ligands in iron-catalyzed cross-coupling reactions, particularly for the formation of C(sp²)-C(sp³) bonds. These reactions are crucial in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The primary role of the cyclic urea is to stabilize the low-valent iron species, thereby facilitating the catalytic cycle.[1]

Key Features:

  • Sustainability: DMI and DMPU are considered more environmentally benign alternatives to NMP.[1]

  • Efficiency: They can match or even exceed the efficiency of NMP in promoting challenging cross-coupling reactions.[1]

  • Versatility: This method is compatible with a range of electrophilic functional groups and can be applied to both single and multiple alkylation events.[1]

Quantitative Data Summary:

Catalyst SystemElectrophileNucleophileLigand/AdditiveYield (%)Reference
FeCl₂Aryl ChlorideAlkyl Grignard ReagentDMI90[1]
FeCl₂Aryl TosylateAlkyl Grignard ReagentDMPUHigh[1]
Iron CatalystAryl ChlorideAlkyl Grignard ReagentNMPHigh[1]
Iron CatalystAryl ChlorideAlkyl Grignard ReagentNoneInefficient[1]

Experimental Protocol: Iron-Catalyzed Alkylation of Aryl Chlorides with DMI

This protocol is a representative example of an iron-catalyzed cross-coupling reaction using a cyclic urea as a ligand.

Materials:

  • Iron(II) chloride (FeCl₂)

  • Aryl chloride

  • Alkyl Grignard reagent (e.g., in THF)

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add FeCl₂ (5 mol%) and the aryl chloride (1.0 mmol) to a dry Schlenk flask.

  • Add anhydrous THF (5 mL) and DMI (1.5 mmol, 1.5 equiv) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Role of DMI/DMPU in Iron-Catalyzed Cross-Coupling

G Fe_precatalyst Fe(II) Precatalyst Low_valent_Fe Low-Valent Fe Species Fe_precatalyst->Low_valent_Fe Reduction Grignard Alkyl Grignard Reagent Grignard->Fe_precatalyst Transmetalation Transmetalation Grignard->Transmetalation Oxidative_Addition Oxidative Addition (Aryl Halide) Low_valent_Fe->Oxidative_Addition DMI_DMPU DMI / DMPU (Ligand) DMI_DMPU->Low_valent_Fe Stabilization Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Low_valent_Fe Regeneration Product Cross-Coupled Product Reductive_Elimination->Product

Caption: Role of DMI/DMPU in the catalytic cycle of iron-catalyzed cross-coupling.

Application as a Polar Aprotic Solvent in Organometallic Reactions

DMI and DMPU serve as excellent polar aprotic solvents for a variety of organometallic reactions, often enhancing reactivity and selectivity. Their high polarity and ability to solvate both organic and inorganic compounds make them suitable for reactions involving organolithium reagents, Grignard reagents, and transition metal complexes.[2][3]

Key Features:

  • High Boiling Point and Thermal Stability: Allows for a wide range of reaction temperatures.[2][4]

  • Enhanced Reactivity: Can increase the basicity and nucleophilicity of reagents.[5]

  • HMPA Substitute: Frequently used to replace the toxic HMPA, showing similar beneficial effects in many reactions.[5][6]

Experimental Protocol: Silylation of Ketones using Lithium in DMI

This protocol illustrates the use of DMI as a solvent in a reaction involving an organometallic intermediate.[2]

Materials:

  • Lithium metal

  • Trialkylchlorosilane (e.g., trimethylchlorosilane)

  • Aliphatic ketone (e.g., cyclohexanone)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), freshly distilled over CaH₂

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add lithium metal (2.2 equiv) and freshly distilled DMI to a dry Schlenk flask.

  • Add the trialkylchlorosilane (2.0 equiv) to the mixture and stir at room temperature.

  • After the lithium has dissolved, add the aliphatic ketone (1.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., hexane or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Experimental Workflow: General Use of DMI/DMPU as a Solvent

G Start Start Dry_Glassware Dry Glassware under Vacuum/Heat Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Dry_Glassware->Inert_Atmosphere Add_Reagents Add Solid Reagents (Catalyst, Substrate) Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous DMI/DMPU Add_Reagents->Add_Solvent Add_Liquid_Reagents Add Liquid/Solution Reagents (e.g., Organometallic Nucleophile) Add_Solvent->Add_Liquid_Reagents Reaction Run Reaction (Stirring, Temperature Control) Add_Liquid_Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification End End Purification->End

Caption: General workflow for conducting an organometallic reaction using DMI/DMPU as a solvent.

While direct applications of 1,3-Dimethylpyrrolidin-2-one in organometallic catalysis are not well-documented, the successful use of its structural analogs, DMI and DMPU, provides a strong basis for its potential utility. Researchers and drug development professionals can leverage the information and protocols presented here to explore 1,3-Dimethylpyrrolidin-2-one and other cyclic ureas as sustainable and efficient ligands and solvents in a wide array of organometallic transformations. Further investigation into the specific properties of 1,3-Dimethylpyrrolidin-2-one is warranted to fully understand its potential contributions to the field of organometallic catalysis.

References

Method

Application Notes: Investigating 1,3-Dimethylpyrrolidin-2-one as a Novel Solubilizing Agent for Poorly Soluble Compounds

Audience: Researchers, scientists, and drug development professionals. 1. Introduction The low aqueous solubility of active pharmaceutical ingredients (APIs) is a significant hurdle in drug development, often leading to...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The low aqueous solubility of active pharmaceutical ingredients (APIs) is a significant hurdle in drug development, often leading to poor bioavailability and limiting therapeutic efficacy. While various formulation strategies exist, the use of potent, non-aqueous solvents and co-solvents remains a cornerstone of preclinical and formulation research.

This document provides an overview and investigational protocols for 1,3-Dimethylpyrrolidin-2-one (DMP), a polar aprotic solvent, for the solubilization of poorly soluble compounds. DMP (CAS No. 19597-07-0) is a derivative of pyrrolidinone.[1][2] It is structurally similar to N-methyl-2-pyrrolidone (NMP), a well-established and powerful pharmaceutical solvent known for its high solubilizing capacity for a wide range of drugs.[3][4] Given this structural analogy, DMP presents itself as a promising candidate for investigation as a novel solubilizing agent.

These notes are intended to guide researchers in the systematic evaluation of DMP's potential as a solubilizing agent, providing foundational protocols for determining drug solubility and preparing solutions for biological assays.

2. Physicochemical Properties

Understanding the physicochemical properties of a solvent is crucial for its application. The following table compares the known properties of 1,3-Dimethylpyrrolidin-2-one (DMP) with those of the structurally related N-methyl-2-pyrrolidone (NMP) and other common laboratory solvents.

Table 1: Physicochemical Properties of DMP and Common Solvents

Property 1,3-Dimethylpyrrolidin-2-one (DMP) N-Methyl-2-pyrrolidone (NMP) Dimethyl Sulfoxide (DMSO) Ethanol
CAS Number 19597-07-0[1] 872-50-4[3] 67-68-5 64-17-5
Molecular Formula C₆H₁₁NO[1] C₅H₉NO C₂H₆OS C₂H₆O
Molecular Weight 113.16 g/mol [1] 99.13 g/mol 78.13 g/mol 46.07 g/mol
Boiling Point 96-97 °C[5] 202 °C 189 °C 78.37 °C
Density 0.792 g/cm³ (at 15 °C)[5] 1.028 g/cm³ 1.10 g/cm³ 0.789 g/cm³
Flash Point 85.2 °C[5] 86 °C 87 °C 13 °C
Vapor Pressure 0.376 mmHg (at 25 °C)[5] 0.3 mmHg (at 25 °C) 0.42 mmHg (at 20 °C) 59.3 mmHg (at 20 °C)

| Safety Profile | Limited data available. Handle with care as with other pyrrolidone derivatives. | Reproductive toxicity concerns.[6] | Generally low toxicity. | Generally low toxicity. |

3. Data Presentation: Templates for Solubility Assessment

Effective solubilization is compound-specific. The following tables are presented as templates for researchers to systematically record and compare the solubility of their compounds of interest in DMP versus other standard solvents. Data for the well-characterized drugs Celecoxib and Itraconazole in common solvents are included for reference.

Table 2: Comparative Solubility of Celecoxib (BCS Class II Drug)

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L) Reference / Data Source
1,3-Dimethylpyrrolidin-2-one (DMP) User Defined Experimental Data Calculated Data
N-Methyl-2-pyrrolidone (NMP) 25 > 200 (estimated from mole fraction) > 0.52 [7][8]
Ethanol 25 ~25 ~0.066
Dimethyl Sulfoxide (DMSO) 25 ~16.6 ~0.044

| Water | 25 | < 0.005 | < 1.3 x 10⁻⁵ |[7] |

Table 3: Comparative Solubility of Itraconazole (BCS Class II Drug)

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L) Reference / Data Source
1,3-Dimethylpyrrolidin-2-one (DMP) User Defined Experimental Data Calculated Data
N-Methyl-2-pyrrolidone (NMP) 25 High (used as a liquid vehicle) - [9][10]
Dimethyl Sulfoxide (DMSO) 25 ~20 mM (with gentle warming) ~0.02 M (14.1 mg/mL)
Ethanol 25 Low - [11][12]

| Water | 25 | Very Low | - |[11][12] |

4. Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by Shake-Flask Method

This protocol describes the standard shake-flask method to determine the thermodynamic equilibrium solubility of a poorly soluble compound in 1,3-Dimethylpyrrolidin-2-one.[13][14][15]

Materials:

  • Test compound (crystalline solid)

  • 1,3-Dimethylpyrrolidin-2-one (DMP), analytical grade

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with DMP)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of the test compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of DMP to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. The filter material should be validated for low drug binding and compatibility with DMP.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

  • Calculation: Calculate the solubility of the compound in DMP, taking into account the dilution factor. Express the results in mg/mL or mol/L.

Protocol 2: Preparation of a Stock Solution for In Vitro Biological Assays

This protocol outlines the preparation of a concentrated stock solution in DMP and its subsequent dilution into an aqueous-based assay buffer.[16][17]

Materials:

  • Test compound

  • 1,3-Dimethylpyrrolidin-2-one (DMP), sterile grade

  • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of the test compound into a sterile vial.

    • Add the appropriate volume of DMP to achieve the desired high-concentration stock (e.g., 10-50 mM).

    • Vortex vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but compound stability should be considered.

  • Dilution into Aqueous Buffer:

    • Perform serial dilutions of the DMP stock solution directly into the aqueous assay buffer to achieve the final desired concentrations.

    • Crucial Step: When diluting, add the small volume of the DMP stock solution to the larger volume of the aqueous buffer while vortexing vigorously. This rapid dispersion helps to prevent the compound from precipitating out of solution.

  • Final Concentration Check:

    • The final concentration of DMP in the assay should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.

    • Always include a vehicle control group in the experiment, containing the same final concentration of DMP as the highest concentration of the test compound.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, optimization of the protocol (e.g., lowering the final compound concentration, using a different co-solvent system) may be necessary.

5. Visualizations

G start Start: Weigh Excess Compound add_solvent Equilibrate (24-48h) on shaker at constant T start->add_solvent Add known volume of DMP process process decision decision output output end_node End: Calculate Solubility centrifuge Centrifuge to pellet undissolved solid add_solvent->centrifuge Reach Equilibrium filter Filter supernatant (0.22 µm filter) centrifuge->filter Collect Supernatant dilute Dilute sample for analysis filter->dilute Obtain clear filtrate analyze Quantify concentration (HPLC / UV-Vis) dilute->analyze Prepare for quantification analyze->end_node

Caption: Experimental workflow for determining equilibrium solubility.

G start Poorly Soluble API screen_solvents Screen Novel Solvents (e.g., DMP) vs. Standard (NMP, DMSO, etc.) start->screen_solvents Goal: Develop Formulation decision decision process process output output decision_solubility Is solubility sufficiently high? screen_solvents->decision_solubility Evaluate Solubility Data assess_toxicity Assess Solvent Biocompatibility & Preformulation Stability decision_solubility->assess_toxicity Yes reformulate Consider alternative strategies: - Co-solvent mixtures - Solid dispersions - Nanosuspensions decision_solubility->reformulate No decision_compatibility Is solvent compatible with dosage form? assess_toxicity->decision_compatibility Evaluate Safety & Stability Data decision_compatibility->reformulate No proceed Proceed to Formulation Development decision_compatibility->proceed Yes

Caption: Logical workflow for evaluating a novel solvent in drug formulation.

G drug API in DMP Solution receptor Kinase Target drug->receptor Binds to Active Site receptor->inhibition pathway1 Downstream Substrate 1 effect Cellular Effect (e.g., Apoptosis) pathway1->effect pathway2 Downstream Substrate 2 pathway2->effect inhibition->pathway1 Phosphorylation Blocked inhibition->pathway2 Phosphorylation Blocked

References

Application

Application Notes and Protocols for Reactions in 1,3-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethylpyrrolidin-2-one is a polar aprotic solvent with potential applications in organic synthesis, particularly in reactions requiring h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrrolidin-2-one is a polar aprotic solvent with potential applications in organic synthesis, particularly in reactions requiring high solvency for polar and non-polar compounds. Its structural similarity to other widely used pyrrolidinone solvents, such as N-methyl-2-pyrrolidone (NMP), suggests its utility in a range of chemical transformations.[1][2] The pyrrolidinone core is a significant scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[3][4] This document provides an overview of the potential applications of 1,3-Dimethylpyrrolidin-2-one as a reaction solvent and detailed, representative protocols for key synthetic methodologies where it could be employed.

While specific literature examples detailing the use of 1,3-Dimethylpyrrolidin-2-one as a primary solvent are not abundant, its physical and chemical properties allow for informed predictions of its utility. These protocols are based on established synthetic routes for pyrrolidinone and pyrrolidine derivatives, adapted for the use of 1,3-Dimethylpyrrolidin-2-one.

Physicochemical Properties and Safety Information

A summary of the key properties of 1,3-Dimethylpyrrolidin-2-one is presented below, with data for the related solvent N-Methyl-2-pyrrolidone (NMP) for comparison.

Property1,3-Dimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)
CAS Number 19597-07-0872-50-4
Molecular Formula C6H11NOC5H9NO
Molecular Weight 113.16 g/mol 99.13 g/mol
Appearance Colorless liquidColorless liquid[1]
Boiling Point Not specified202 °C[1][5]
Melting Point Not specified-24 °C[1][5]
Density Not specified1.028 g/mL at 25 °C[1]
Solubility Not specifiedMiscible with water and many organic solvents
Solvent Type Polar AproticPolar Aprotic[1]

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1,3-Dimethylpyrrolidin-2-one. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Application in Multicomponent Reactions (MCRs) for Pyrrolidinone Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[6] The synthesis of substituted pyrrolidinones and related heterocycles is a common application of MCRs.[7][8] Given its polar aprotic nature, 1,3-Dimethylpyrrolidin-2-one is a suitable solvent for such transformations, facilitating the dissolution of polar intermediates and reagents.

Hypothetical Protocol: Three-Component Synthesis of a Highly Substituted 3-Hydroxy-3-pyrroline-2-one

This protocol is adapted from general procedures for the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.[8]

Reaction Scheme:

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Aniline)

  • Sodium diethyl oxalacetate

  • Citric acid (catalyst)

  • 1,3-Dimethylpyrrolidin-2-one (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents and equipment

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv.), amine (1.0 equiv.), and citric acid (2.0 equiv.).

  • Add 1,3-Dimethylpyrrolidin-2-one as the solvent to achieve a starting material concentration of 0.5 M.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 1 hour.

  • Add sodium diethyl oxalacetate (2.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted 3-hydroxy-3-pyrroline-2-one.

Expected Outcome: The use of 1,3-Dimethylpyrrolidin-2-one as a solvent is anticipated to provide good yields of the desired product due to its ability to solvate the ionic and polar intermediates formed during the reaction.

Application in [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

The [3+2] cycloaddition reaction is a cornerstone of pyrrolidine synthesis, typically involving an azomethine ylide and an alkene.[6][9] These reactions often benefit from polar aprotic solvents that can stabilize the dipolar intermediates without interfering with the reaction.

Hypothetical Protocol: [3+2] Cycloaddition of an Azomethine Ylide with an Alkene

This protocol is based on general procedures for the synthesis of pyrrolidines via [3+2] cycloaddition.[10]

Reaction Scheme:

Caption: General experimental workflow for organic synthesis.

MCR_Pathway A Aromatic Aldehyde I1 Imine Intermediate A->I1 B Amine B->I1 C Sodium Diethyl Oxalacetate I2 Enol Intermediate C->I2 P Substituted 3-Hydroxy-3-pyrroline-2-one I1->P I2->P Cat Citric Acid Cat->I1 catalyzes

Caption: Simplified pathway for a three-component reaction.

References

Method

Application Notes and Protocols: The Role of Pyrrolidinone-Based Solvents in Pharmaceutical Intermediate Synthesis

A Note on 1,3-Dimethylpyrrolidin-2-one: Extensive literature searches for the application of 1,3-Dimethylpyrrolidin-2-one in the synthesis of pharmaceutical intermediates have yielded limited specific examples and protoc...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,3-Dimethylpyrrolidin-2-one:

Extensive literature searches for the application of 1,3-Dimethylpyrrolidin-2-one in the synthesis of pharmaceutical intermediates have yielded limited specific examples and protocols. This suggests that its use in this capacity is not widely documented in publicly available scientific literature or patents.

However, the closely related compound, N-methyl-2-pyrrolidone (NMP) , is a widely used and well-documented polar aprotic solvent in the pharmaceutical industry.[1][2][3][4] NMP (1-methylpyrrolidin-2-one) and 1,3-Dimethylpyrrolidin-2-one are structural isomers, with the key difference being the position of the second methyl group. Given their structural similarity, the applications and protocols for NMP can provide valuable insights and a strong starting point for researchers interested in 1,3-Dimethylpyrrolidin-2-one as a potential alternative solvent.

Therefore, these application notes will focus on the established use of N-methyl-2-pyrrolidone (NMP) in the synthesis of pharmaceutical intermediates.

Introduction to N-methyl-2-pyrrolidone (NMP) in Pharmaceutical Synthesis

N-methyl-2-pyrrolidone is a powerful, high-boiling, polar aprotic solvent with excellent chemical and thermal stability.[5] Its ability to dissolve a wide range of organic and inorganic compounds makes it an ideal medium for various chemical reactions in pharmaceutical manufacturing.[1][3] NMP is often used in the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, particularly in reactions that require high temperatures and good solubility of reactants.[1][4] It serves as a viable alternative to other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Key Properties of NMP:

  • High boiling point (202-204 °C)[2]

  • Miscible with water and most common organic solvents[2]

  • High solvency for a wide range of compounds[1][3]

  • Low volatility and non-corrosive nature[5]

Application: Synthesis of Apixaban Intermediates

Apixaban is an oral anticoagulant, and its synthesis involves several key intermediates. NMP is utilized as a solvent in some of the synthetic routes for these intermediates, particularly in steps involving nucleophilic substitution reactions. For instance, in the preparation of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key precursor to Apixaban, NMP can be used as the reaction solvent.[6][7]

Quantitative Data Summary: Synthesis of an Apixaban Intermediate

The following table summarizes the quantitative data for a representative step in the synthesis of an Apixaban intermediate where NMP can be employed as a solvent.

Reactant 1Reactant 2ProductSolventTemperatureYieldPurityReference
3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneMorpholine3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneNMP90-130 °CHigh>98%[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NMP

N-alkylation is a fundamental reaction in the synthesis of many pharmaceutical intermediates. NMP is an excellent solvent for these reactions due to its ability to dissolve both the substrate and the alkylating agent, as well as its high boiling point allowing for elevated reaction temperatures.

Materials:

  • Amine or heterocyclic substrate

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., K₂CO₃, NaH)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Quenching solution (e.g., water, saturated NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the amine or heterocyclic substrate and the base.

  • Add anhydrous NMP to the flask via syringe or cannula to dissolve the reactants.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkylating agent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-150 °C) and monitor the progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or an appropriate aqueous solution.

  • Extract the product into a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure N-alkylated product.

Protocol 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Apixaban Intermediate)

This protocol describes the synthesis of a key intermediate for Apixaban, where NMP can be used as the solvent.

Materials:

  • 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • Morpholine

  • N-methyl-2-pyrrolidone (NMP)

  • Water

Procedure:

  • In a reaction vessel, charge 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and NMP.[6]

  • Add morpholine to the mixture. An excess of morpholine is typically used.

  • Heat the reaction mixture to a temperature between 90 °C and 130 °C.[6]

  • Maintain the temperature and stir the reaction mixture until the reaction is complete (monitor by HPLC or TLC).

  • After completion, cool the reaction mass to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with water to remove residual NMP and other impurities.

  • Dry the product under vacuum at an appropriate temperature to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Visualizations

G General N-Alkylation Reaction Scheme sub Substrate (R-NH₂) product N-Alkylated Product (R-NH-R') sub->product Base, NMP Heat alkyl Alkylating Agent (R'-X) alkyl->product

Caption: General scheme for an N-alkylation reaction using NMP.

G Experimental Workflow for Synthesis in NMP start Start: Charge Reactants and NMP reaction Heat and Stir (Monitor Progress) start->reaction cooldown Cool to Room Temperature reaction->cooldown quench Quench Reaction (e.g., with Water) cooldown->quench extraction Product Extraction (Organic Solvent) quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product Final Intermediate purification->final_product

Caption: A typical experimental workflow for synthesizing a pharmaceutical intermediate using NMP.

References

Application

Green Chemistry Applications of Pyrrolidinones: A Focus on Sustainable Alternatives

Disclaimer: Due to the limited availability of published research on the specific green chemistry applications of 1,3-Dimethylpyrrolidin-2-one, this document focuses on the broader class of pyrrolidinones. The content he...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on the specific green chemistry applications of 1,3-Dimethylpyrrolidin-2-one, this document focuses on the broader class of pyrrolidinones. The content herein emphasizes the use of N-methyl-2-pyrrolidone (NMP) and its greener alternatives, which are of significant interest in the fields of chemical research, development, and pharmaceutical sciences for their alignment with the principles of green chemistry.

Introduction to Pyrrolidinones in Green Chemistry

Pyrrolidinones are a class of five-membered lactams that have garnered considerable attention as versatile solvents and intermediates in organic synthesis. N-methyl-2-pyrrolidone (NMP) has been a widely used dipolar aprotic solvent in various industries due to its excellent solvency power. However, growing concerns over its reproductive toxicity have prompted the search for safer, more sustainable alternatives. This has led to the exploration of other N-alkyl pyrrolidinones and bio-derived solvents that offer comparable performance with a more favorable environmental and safety profile. The principles of green chemistry encourage the use of safer solvents, the development of energy-efficient processes, and the use of renewable feedstocks, all of which are pertinent to the applications discussed below.

Application Note 1: Greener Solvents as Alternatives to NMP

Several promising green solvents have emerged as viable replacements for NMP in a variety of applications, including the synthesis of polyurethane dispersions (PUDs), membrane production, and as reaction media for cross-coupling reactions. Key alternatives include N-butylpyrrolidone (NBP), γ-valerolactone (GVL), and Cyrene™ (dihydrolevoglucosenone).

N-Butylpyrrolidone (NBP) , while structurally similar to NMP, is not classified as a reproductive toxin. It maintains many of the desirable solvent properties of NMP, making it a suitable drop-in replacement in some processes.[1]

γ-Valerolactone (GVL) is a bio-based solvent derived from lignocellulosic biomass.[2] It is biodegradable and has low toxicity, making it an attractive green solvent for various chemical transformations and material processing.[2][3]

Cyrene™ (dihydrolevoglucosenone) is another bio-based solvent, produced from waste cellulose. It is a biodegradable dipolar aprotic solvent that has shown promise as a substitute for NMP in several applications.[2]

Comparative Physicochemical Properties of NMP and its Green Alternatives
SolventBoiling Point (°C)Density (g/cm³)Viscosity (mPa·s at 25°C)SourceKey Green Attributes
N-Methyl-2-pyrrolidone (NMP) 202-2041.0281.67ConventionalHigh solvency
N-Butylpyrrolidone (NBP) ~2440.98~4.0ConventionalNot reprotoxic, lower volatility than NMP
γ-Valerolactone (GVL) 2071.052.2Bio-basedBiodegradable, low toxicity, from renewable resources[2][3]
Cyrene™ 2271.258.8Bio-basedBiodegradable, from renewable resources[2]
Performance in Polyurethane Dispersion (PUD) Synthesis

The synthesis of PUDs often utilizes NMP as a cosolvent. Greener alternatives have been shown to be effective substitutes.

CosolventNCO ConversionParticle Size (d₅₀, nm)Polydispersity Index (PDI)Reference
NMP High< 100~0.1[4]
Cyrene™ Comparable to NMPLower than NMP~0.1[4]
GVL Comparable to NMPLower than NMP~0.1[4]

Experimental Protocol 1: Synthesis of Polyurethane Dispersion using a Green Solvent (GVL)

This protocol describes a representative procedure for the synthesis of a polyurethane dispersion using γ-valerolactone (GVL) as a greener alternative to NMP.

Materials:

  • Poly(propylene glycol) (PPG, Mn ≈ 2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • Dimethylolpropionic acid (DMPA)

  • γ-Valerolactone (GVL)

  • Triethylamine (TEA)

  • Deionized water

Procedure:

  • Dry the PPG at 80°C under vacuum for 2 hours.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PPG and IPDI.

  • Heat the mixture to 70°C and stir for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Dissolve DMPA in GVL and add it to the prepolymer mixture.

  • Continue the reaction at 70°C for another 3 hours, monitoring the NCO content by titration.

  • Cool the reaction mixture to 40°C and add TEA to neutralize the carboxylic acid groups of DMPA. Stir for 30 minutes.

  • Disperse the ionomer by adding deionized water under vigorous stirring.

  • Continue stirring for 1 hour to obtain a stable polyurethane dispersion.

PUD_Synthesis_Workflow cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension & Neutralization cluster_dispersion Dispersion A Dry PPG B Mix PPG and IPDI A->B C Heat to 70°C for 2h B->C E Add DMPA/GVL to prepolymer C->E D Dissolve DMPA in GVL D->E F React at 70°C for 3h E->F G Cool to 40°C F->G H Add TEA for neutralization G->H I Add deionized water H->I J Vigorous stirring I->J K Stable PUD J->K

Caption: Workflow for the synthesis of polyurethane dispersion using GVL.

Application Note 2: Biocatalytic Synthesis of Chiral Pyrrolidines

Biocatalysis offers a green and highly selective route to valuable chiral molecules. Enzymes, operating under mild conditions in aqueous media, can be employed for the asymmetric synthesis of pyrrolidine derivatives, which are important scaffolds in many pharmaceuticals.

Directed evolution of enzymes, such as cytochrome P450s, has yielded biocatalysts capable of performing intramolecular C-H amination to construct chiral pyrrolidines with high enantioselectivity.[5] This enzymatic approach avoids the need for harsh reagents and protecting group chemistry often associated with traditional synthetic methods.

Signaling Pathway for Biocatalytic Pyrrolidine Synthesis

Biocatalytic_Pathway Substrate Alkyl Azide Substrate Enzyme Evolved Cytochrome P450 Substrate->Enzyme Binding Nitrene Alkyl Nitrene Intermediate Enzyme->Nitrene Nitrene Formation Product Chiral Pyrrolidine Enzyme->Product Nitrene->Product Intramolecular C-H Amination

Caption: Biocatalytic pathway for chiral pyrrolidine synthesis.

Experimental Protocol 2: Enzymatic Synthesis of a Chiral Pyrrolidine

This protocol provides a general procedure for the biocatalytic synthesis of a chiral pyrrolidine using an evolved cytochrome P450 enzyme.

Materials:

  • Evolved cytochrome P450 enzyme (e.g., P411-PYS-5149)

  • Alkyl azide substrate

  • Glucose

  • Glucose dehydrogenase

  • NADP⁺

  • Potassium phosphate buffer (pH 8.0)

  • Ethyl acetate

Procedure:

  • Prepare a stock solution of the alkyl azide substrate in a suitable organic solvent (e.g., DMSO).

  • In a reaction vessel, combine the potassium phosphate buffer, glucose, glucose dehydrogenase, and NADP⁺.

  • Add the evolved cytochrome P450 enzyme to the reaction mixture.

  • Initiate the reaction by adding the alkyl azide substrate stock solution.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) with shaking for 24-48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the chiral pyrrolidine product by column chromatography.

Application Note 3: Green Synthesis of Polysubstituted 2-Pyrrolidinones

The development of synthetic methodologies that minimize waste and avoid the use of hazardous catalysts and solvents is a cornerstone of green chemistry. Solvent-free and catalyst-free multicomponent reactions (MCRs) provide an efficient and environmentally friendly approach to the synthesis of complex molecules like polysubstituted 2-pyrrolidinones.[6]

Logical Relationship in Solvent-Free MCR for Pyrrolidinone Synthesis

MCR_Logic Reactants Primary Amine + Alkyl Acetoacetate + Maleic Anhydride Product Polysubstituted 2-Pyrrolidinone Reactants->Product Multicomponent Reaction Conditions Solvent-Free Catalyst-Free Room Temperature Grinding Conditions->Product Benefits High Yields Short Reaction Times Simple Workup Environmentally Friendly Product->Benefits

Caption: Logical flow of a green multicomponent reaction.

Experimental Protocol 3: Solvent-Free Synthesis of a 2-Pyrrolidinone Derivative

This protocol outlines a general procedure for the synthesis of a polysubstituted 2-pyrrolidinone derivative via a solvent-free and catalyst-free multicomponent reaction.[6]

Materials:

  • Primary amine (e.g., aniline)

  • Alkyl acetoacetate (e.g., ethyl acetoacetate)

  • Maleic anhydride

  • Mortar and pestle

  • Silica gel for column chromatography

  • n-Hexane and ethyl acetate for elution

Procedure:

  • In a mortar, add the primary amine (1.0 mmol) and the alkyl acetoacetate (1.0 mmol).

  • Grind the mixture thoroughly at room temperature for approximately 20 minutes.

  • Add finely powdered maleic anhydride (1.3 mmol) to the mixture.

  • Continue grinding and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 25 minutes), the crude product is obtained.

  • Purify the product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Conclusion

The field of green chemistry continues to drive innovation in the synthesis and application of pyrrolidinones. The shift away from hazardous solvents like NMP towards safer, bio-based alternatives such as NBP, GVL, and Cyrene™ is a significant step towards more sustainable chemical processes. Furthermore, the adoption of biocatalysis and solvent-free reaction conditions for the synthesis of pyrrolidinone derivatives exemplifies the principles of green chemistry in action, offering efficient, selective, and environmentally benign routes to valuable chemical entities. These approaches not only mitigate environmental impact but also enhance the safety and efficiency of chemical manufacturing for researchers, scientists, and drug development professionals.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

A Note on Nomenclature: This guide focuses on 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, commonly known in organic synthesis as DMPU or N,N'-Dimethylpropyleneurea. This is a widely used polar aprotic solvent and...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, commonly known in organic synthesis as DMPU or N,N'-Dimethylpropyleneurea. This is a widely used polar aprotic solvent and a safer alternative to hexamethylphosphoramide (HMPA). Please note that 1,3-Dimethylpyrrolidin-2-one is a different chemical compound.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and what are its primary applications?

A1: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a cyclic urea derivative that serves as a high-polarity, aprotic solvent in organic chemistry.[1] Its primary applications include facilitating a wide range of organic transformations, particularly those sensitive to protic solvents.[2] It is frequently used in pharmaceutical and agrochemical synthesis for challenging reactions like N-alkylation of chiral amines and O-alkylation of aldoses.[1] DMPU is also a valuable component in nucleophilic fluorination reagents.[1]

Q2: What are the key advantages of using DMPU over other polar aprotic solvents like HMPA or DMF?

A2: The most significant advantage of DMPU is its more favorable safety profile compared to the known carcinogen Hexamethylphosphoramide (HMPA).[3] While offering comparable or superior performance in many reactions, DMPU presents a much lower health risk, making it a preferred choice in modern chemical synthesis.[3]

Q3: What are the key physical and chemical properties of DMPU?

A3: DMPU is a clear, colorless liquid at room temperature with a high boiling point of 246–247 °C, making it suitable for reactions requiring elevated temperatures.[1] It has a density of approximately 1.06 g/mL and is fully miscible with water and most organic solvents.[1] Its strong electron-pair donor ability from the carbonyl group makes it an excellent solvent for solvating cations in organometallic reactions.[1]

Q4: How should DMPU be handled and stored?

A4: DMPU is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[1] It is also important to note its potential for hydrolysis under basic conditions, which can affect long-term storage.[1] Always handle DMPU in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Q1: My reaction yield is lower than expected when using DMPU as a co-solvent. What are the possible causes and solutions?

A1:

  • Moisture Contamination: DMPU is hygroscopic, and absorbed water can quench sensitive reagents like organolithiums or Grignards.

    • Solution: Ensure your DMPU is anhydrous. Dry the solvent over suitable drying agents (e.g., molecular sieves) before use. Handle under an inert atmosphere (Nitrogen or Argon).

  • Solvent Purity: Impurities in the DMPU can interfere with the reaction.

    • Solution: Use high-purity DMPU. If necessary, purify the solvent by distillation under reduced pressure.

  • Reaction Temperature: While DMPU is stable at high temperatures, the optimal temperature for your specific reaction may vary.

    • Solution: Perform small-scale experiments to optimize the reaction temperature.

  • Reagent Compatibility: Ensure all reagents are stable under the reaction conditions and in the presence of DMPU.

Q2: I am observing unexpected side products in my reaction. Could DMPU be the cause?

A2:

  • Hydrolysis under Basic Conditions: If your reaction is run under strongly basic conditions for an extended period, DMPU can slowly hydrolyze.

    • Solution: Minimize reaction times where possible. If feasible, consider if a less basic alternative can be used.

  • Interaction with Reagents: While generally inert, DMPU's carbonyl group can, in rare cases, interact with highly reactive species.

    • Solution: Review the literature for known incompatibilities of DMPU with your class of reagents.

Q3: My reaction work-up is difficult, and I'm having trouble removing DMPU. What is the best way to remove it?

A3: DMPU is water-soluble.

  • Solution: During aqueous work-up, perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can also help to remove residual DMPU. If your product is stable, a dilute acid wash can also aid in partitioning the DMPU into the aqueous layer. For non-volatile products, high-vacuum distillation can be used to remove DMPU.

Data Presentation: Comparative Performance of DMPU

The following table summarizes the comparative yields of a common organic transformation, the enolate alkylation of cyclohexanone, using DMPU versus HMPA as a co-solvent with THF.

ReactionSubstrateReagentSolvent SystemTemperature (°C)Time (h)Yield (%)
Enolate AlkylationCyclohexanoneLDA, then CH₃ITHF/HMPA-78 to 0190
Enolate AlkylationCyclohexanoneLDA, then CH₃ITHF/DMPU-78 to 0185

Note: The data presented is representative and compiled from chemical literature.[3]

Experimental Protocols

Key Experiment: Methylation of Cyclohexanone using LDA and Methyl Iodide in a THF/DMPU Solvent System

This protocol describes a standard procedure for the selective monomethylation of cyclohexanone under kinetic control.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Cyclohexanone

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78°C. Stir the solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF/DMPU (typically a 4:1 to 1:1 mixture) dropwise to the freshly prepared LDA solution at -78°C. Stir the mixture for 1 hour at -78°C to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the product fractions by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_lda Prepare LDA Solution in THF at -78°C enolate_formation Enolate Formation (Add Substrate to LDA) prep_lda->enolate_formation prep_substrate Prepare Cyclohexanone in THF/DMPU prep_substrate->enolate_formation methylation Methylation (Add Methyl Iodide) enolate_formation->methylation quench Quench Reaction (Add aq. NH4Cl) methylation->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry and Concentrate extraction->drying purification Purify by Chromatography drying->purification analysis Analyze Product purification->analysis Troubleshooting_Guide cluster_moisture Moisture Contamination cluster_purity Solvent/Reagent Purity cluster_conditions Reaction Conditions start Low Reaction Yield? q_hygroscopic Is DMPU Hygroscopic? start->q_hygroscopic q_purity Are reagents pure? start->q_purity q_temp Is temperature optimized? start->q_temp a_dry Dry DMPU and use inert atmosphere. q_hygroscopic->a_dry Yes a_purify Purify DMPU/reagents. q_purity->a_purify No a_optimize Optimize temperature. q_temp->a_optimize No

References

Optimization

Technical Support Center: 1,3-Dimethylpyrrolidin-2-one

Welcome to the technical support center for 1,3-Dimethylpyrrolidin-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering fre...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dimethylpyrrolidin-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings. The following information is based on established principles of lactam and pyrrolidinone chemistry, as specific literature on the side reactions of 1,3-Dimethylpyrrolidin-2-one is limited.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions to occur when using 1,3-Dimethylpyrrolidin-2-one as a solvent or reactant?

A1: Based on the chemical structure of a substituted γ-lactam, the most probable side reactions include hydrolysis under strongly acidic or basic conditions, and deprotonation at the carbon alpha to the carbonyl group (C3) when strong bases are employed.

Q2: How stable is 1,3-Dimethylpyrrolidin-2-one to acidic and basic conditions?

A2: Lactams are generally susceptible to hydrolysis under both acidic and basic conditions, which leads to ring-opening. The rate of hydrolysis is dependent on the concentration of the acid or base and the reaction temperature. As a general guideline, prolonged exposure to concentrated strong acids (e.g., >6M HCl) or bases (e.g., >2M NaOH) at elevated temperatures should be avoided if hydrolysis is not the intended reaction.

Q3: Can 1,3-Dimethylpyrrolidin-2-one undergo elimination reactions?

A3: Elimination reactions are a possibility for some pyrrolidinone structures, particularly if there is a suitable leaving group on the ring. However, for 1,3-Dimethylpyrrolidin-2-one, a standard elimination pathway is not highly probable under typical synthetic conditions due to the lack of a good leaving group.

Q4: Is thermal degradation a concern when using 1,3-Dimethylpyrrolidin-2-one at high temperatures?

A4: While many organic solvents and reagents have a thermal decomposition threshold, N-methylpyrrolidone (a related compound) is known for its high thermal stability. 1,3-Dimethylpyrrolidin-2-one is expected to have similar stability. However, prolonged heating at very high temperatures (e.g., >250 °C), especially in the presence of catalysts or impurities, could potentially lead to degradation.

Troubleshooting Guides

Issue 1: Unexpected Formation of a Carboxylic Acid Impurity
  • Symptom: Your reaction mixture, where 1,3-Dimethylpyrrolidin-2-one is used as a solvent or starting material, shows the presence of an unexpected carboxylic acid, identified through techniques like NMR or LC-MS.

  • Potential Cause: This is likely due to the hydrolysis of the lactam ring of 1,3-Dimethylpyrrolidin-2-one, forming 4-(methylamino)-2-methylpentanoic acid. This is particularly common if the reaction is run under harsh acidic or basic conditions, or if there is residual acid or base from a previous step.

  • Troubleshooting Steps:

    • Neutralize the Reaction Mixture: Ensure that the pH of your reaction is as close to neutral as possible, unless acidic or basic conditions are required for your desired transformation.

    • Use Anhydrous Conditions: If applicable, ensure your reagents and solvents are dry, as water is required for hydrolysis.

    • Lower the Reaction Temperature: If high temperatures are necessary, consider if the reaction time can be shortened to minimize the extent of hydrolysis.

    • Alternative Solvents: If 1,3-Dimethylpyrrolidin-2-one is being used as a high-boiling polar aprotic solvent and is proving to be unstable, consider alternatives like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane, depending on the specific requirements of your reaction.

Issue 2: Formation of Unidentified Byproducts When Using Strong Bases
  • Symptom: When using strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH), you observe the formation of complex byproduct mixtures.

  • Potential Cause: The proton on the carbon alpha to the carbonyl (C3) is acidic and can be removed by a strong base to form an enolate. This enolate is a nucleophile and can participate in various side reactions, such as self-condensation (dimerization) or reaction with other electrophiles present in the mixture.

  • Troubleshooting Steps:

    • Control Stoichiometry of the Base: Use the minimum effective amount of base required for your primary reaction.

    • Lower the Temperature: Enolate formation and subsequent reactions are often highly temperature-dependent. Performing the deprotonation at low temperatures (e.g., -78 °C) can help to control the reactivity.

    • Add Electrophiles Promptly: Once the enolate is formed, add the desired electrophile to the reaction mixture without delay to minimize the chance of side reactions.

    • Consider a Milder Base: If the desired reaction allows, investigate the use of a weaker base that may be less likely to deprotonate the lactam.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the side reactions of 1,3-Dimethylpyrrolidin-2-one in the public domain, the following table provides illustrative data based on general principles of lactam reactivity. This data should be used as a conceptual guide rather than a precise reference.

Side ReactionConditionTemperature (°C)Time (h)Hypothetical Yield of Side Product (%)
Hydrolysis6 M HCl10012> 95
Hydrolysis2 M NaOH8024~ 70
Enolate Formation & Dimerization1.1 eq. LDA in THF-78 to 254~ 15-25

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.

  • pH Control: If the reaction is sensitive to pH, consider using a non-nucleophilic buffer to maintain a neutral environment.

  • Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate for the desired transformation.

  • Work-up: Upon completion, quench the reaction and perform a work-up that brings the pH of the aqueous phase to neutral before extraction.

Visualizations

Below are diagrams illustrating the potential signaling pathways and logical relationships of the described side reactions.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DMP 1,3-Dimethylpyrrolidin-2-one Intermediate_Acid Protonated Carbonyl Intermediate DMP->Intermediate_Acid + H₃O⁺ Intermediate_Base Tetrahedral Intermediate DMP->Intermediate_Base + OH⁻ Product 4-(Methylamino)-2-methylpentanoic acid Intermediate_Acid->Product + H₂O Intermediate_Base->Product + H₂O H2O H₂O H3O H₃O⁺ OH OH⁻

Caption: Potential pathways for acid and base-catalyzed hydrolysis of 1,3-Dimethylpyrrolidin-2-one.

Enolate_Formation_Troubleshooting Start Unidentified byproducts with strong base Check_Base Is the stoichiometry of the base correct? Start->Check_Base Check_Temp Was the reaction run at low temperature? Check_Base->Check_Temp Yes Solution1 Use minimum effective amount of base Check_Base->Solution1 No Check_Addition Was the electrophile added promptly? Check_Temp->Check_Addition Yes Solution2 Perform reaction at ≤ -78 °C Check_Temp->Solution2 No Solution3 Add electrophile immediately after enolate formation Check_Addition->Solution3 No Consider_Milder_Base Consider using a weaker base Check_Addition->Consider_Milder_Base Yes

Troubleshooting

Technical Support Center: Purification of Products from 1,3-Dimethylpyrrolidin-2-one (DMPU)

Welcome to the technical support center for the purification of products from 1,3-Dimethylpyrrolidin-2-one (DMPU). This resource is designed for researchers, scientists, and drug development professionals to provide trou...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from 1,3-Dimethylpyrrolidin-2-one (DMPU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when working with this polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of 1,3-Dimethylpyrrolidin-2-one (DMPU) relevant to purification?

A1: Understanding the physical properties of DMPU is crucial for selecting an appropriate purification strategy. Below is a table summarizing key data for DMPU.

PropertyValueReference
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol [1]
Boiling Point 246.5 °C (475.7 °F; 519.6 K)[2]
110 °C / 10 mmHg[3]
Melting Point -20 °C (-4 °F; 253 K)[2]
Density 1.064 g/cm³[2]
Solubility in Water Miscible[2]
Solubility in Organic Solvents Miscible with most organic solvents[3]

Q2: What are the most common methods for removing DMPU from a reaction mixture?

A2: The most common methods for removing the high-boiling point, polar solvent DMPU are:

  • Aqueous Workup (Liquid-Liquid Extraction): This is the most frequently used method, leveraging the high water solubility of DMPU to partition it into an aqueous phase, separating it from a less polar product dissolved in an immiscible organic solvent.

  • Distillation/Evaporation: While DMPU has a high boiling point at atmospheric pressure, vacuum distillation can be effective, especially for non-volatile products. Co-evaporation with a lower-boiling solvent can also be employed.

  • Chromatography: For less polar compounds, flash chromatography can be used to separate the product from the highly polar DMPU.

Q3: Are there any known impurities in commercially available DMPU that I should be aware of?

A3: Yes, some batches of commercially available DMPU may contain impurities. One identified impurity is 1,3,5-trimethyl-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione. This impurity can sometimes have a similar Rf to the desired product, making it difficult to remove by column chromatography. Distillation of DMPU before use can significantly reduce the amount of this side product.[4]

Troubleshooting Guides

Issue 1: Difficulty Removing DMPU with a Standard Aqueous Workup

Symptoms:

  • Significant amount of DMPU remains in the organic layer after extraction, as detected by NMR or other analytical methods.

  • Low recovery of a polar product.

Potential Causes:

  • Insufficient water washes: DMPU is highly soluble in water, but multiple extractions are necessary for efficient removal.

  • Product has some water solubility: A polar product may partition into the aqueous phase along with the DMPU.

  • Inappropriate organic solvent: The chosen organic solvent may have some miscibility with the aqueous phase, retaining some DMPU.

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1. Increase Volume and Number of Washes Wash the organic layer with multiple, large volumes of water. A general guideline for polar aprotic solvents like DMF or DMSO is to use 5 washes, with each wash volume being 10 times the volume of the polar solvent to be removed.[5][6]To maximize the partitioning of DMPU into the aqueous phase.
2. Use a Brine Wash After the water washes, perform a final wash with a saturated aqueous sodium chloride (brine) solution.Brine reduces the solubility of organic compounds in the aqueous layer, helping to "salt out" the product back into the organic phase and also helps to break emulsions.
3. Back-Extraction If your product has some water solubility, re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.To improve the overall yield of a polar product.
4. "Salting Out" DMPU Before extraction, add a significant amount of a salt like lithium chloride (LiCl) or sodium chloride (NaCl) to the aqueous phase. A 5% LiCl aqueous solution is often effective for removing DMF and can be applied to DMPU.[5]Adding salt increases the polarity of the aqueous phase, further decreasing the solubility of less polar compounds and enhancing the partitioning of DMPU into the water.

Experimental Protocol: Standard Aqueous Workup for DMPU Removal

  • Dilution: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in which your product is soluble.

  • Initial Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake the funnel gently, and allow the layers to separate. Drain the aqueous (bottom) layer.

  • Multiple Washes: Repeat the washing step with fresh deionized water at least 3-5 times.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Recovery of DMPU from Aqueous Layers [4]

  • Combine Aqueous Layers: Collect all the aqueous layers from the workup.

  • Salting Out: Add solid sodium chloride to the combined aqueous layers until the solution is saturated.

  • Extraction of DMPU: Extract the salted aqueous layer with dichloromethane (e.g., 3 x 75 mL for a moderate scale reaction).

  • Drying and Concentration: Combine the organic (dichloromethane) layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to recover the DMPU. An 86-90% recovery can be expected.[4]

Issue 2: Emulsion Formation During Aqueous Workup

Symptoms:

  • A stable or slow-to-separate third layer forms between the organic and aqueous phases, making separation difficult or impossible.

Potential Causes:

  • Presence of fine solid particles: Insoluble byproducts or starting materials can stabilize emulsions.

  • High concentration of surfactants or phase-transfer catalysts.

  • Vigorous shaking: Overly aggressive mixing can lead to stable emulsions.

  • Use of chlorinated solvents with basic aqueous solutions. [7]

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1. Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.Reduces the energy input that can lead to the formation of fine droplets and stable emulsions.
2. Add Brine Add a saturated aqueous solution of NaCl (brine) to the separatory funnel and mix gently.The increased ionic strength of the aqueous phase can help to break the emulsion by destabilizing the interface.[8]
3. Filtration through Celite® Filter the entire emulsified mixture through a pad of Celite®.[7][8]Celite® is a filter aid that can remove fine particulate matter that may be stabilizing the emulsion.[7]
4. Add a Different Solvent Add a small amount of a different organic solvent (e.g., hexane if using ethyl acetate) to change the overall polarity of the organic phase.This can sometimes alter the interfacial tension and promote layer separation.
5. Centrifugation If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.The centrifugal force can accelerate the separation of the layers.

Emulsion_Troubleshooting start Emulsion Forms During Aqueous Workup gentle_mixing Try Gentle Mixing (Inversion vs. Shaking) start->gentle_mixing Initial Step add_brine Add Saturated NaCl (Brine) gentle_mixing->add_brine If Unsuccessful resolved Emulsion Resolved gentle_mixing->resolved Successful filter_celite Filter through Celite® add_brine->filter_celite If Still Emulsified add_brine->resolved Successful change_solvent Add a Different Organic Solvent filter_celite->change_solvent If Solids are Not the Cause filter_celite->resolved Successful centrifuge Centrifuge the Mixture change_solvent->centrifuge Last Resort change_solvent->resolved Successful centrifuge->resolved Successful

Issue 3: Product is a Non-polar Compound and Difficult to Separate from DMPU by Extraction

Symptoms:

  • A non-polar product shows some solubility in the aqueous phase during extraction, leading to low yields.

  • Traces of DMPU are very difficult to remove from the non-polar product even after multiple washes.

Potential Causes:

  • DMPU can act as a phase-transfer agent, carrying some of the non-polar product into the aqueous layer.

  • The non-polar product may have a very low polarity, making it difficult to find a suitable solvent system for effective partitioning away from DMPU.

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1. Use a Very Non-polar Extraction Solvent Use a highly non-polar solvent like hexane or pentane for the extraction.This will maximize the partitioning of the non-polar product into the organic phase and minimize the co-extraction of the highly polar DMPU.
2. Flash Chromatography After a preliminary aqueous workup to remove the bulk of the DMPU, purify the product using flash column chromatography.DMPU is very polar and will have a high affinity for the silica gel, allowing the non-polar product to elute first with a non-polar eluent system (e.g., hexane/ethyl acetate).
3. Distillation/Kugelrohr If the product is volatile and thermally stable, consider distillation under high vacuum to separate it from the high-boiling DMPU.This method is effective for separating compounds with a significant difference in boiling points.

Experimental Protocol: Flash Chromatography for Removing DMPU from a Non-Polar Compound

  • Initial Workup: Perform a brief aqueous workup (1-2 water washes) to remove the majority of the DMPU. Concentrate the organic layer to obtain the crude product.

  • Column Preparation: Pack a silica gel column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with a non-polar solvent system. The non-polar product should elute, while the highly polar DMPU will remain adsorbed to the silica gel at the top of the column.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Purification_Workflow start Reaction Mixture in DMPU aqueous_workup Aqueous Workup (Water/Brine Washes) start->aqueous_workup check_purity Check Purity (e.g., NMR, TLC) aqueous_workup->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable further_purification Further Purification Required check_purity->further_purification Purity Not Acceptable chromatography Flash Column Chromatography further_purification->chromatography Non-volatile Product distillation Vacuum Distillation further_purification->distillation Volatile Product chromatography->pure_product distillation->pure_product

References

Optimization

Technical Support Center: Removing Residual 1,3-Dimethylpyrrolidin-2-one (DMPU)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of residual 1,3-Dimethylpyrrolidin-2-one (DMPU) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual DMPU?

A1: The most common and effective methods for removing the polar aprotic solvent 1,3-Dimethylpyrrolidin-2-one (DMPU) from a reaction mixture are aqueous extraction, vacuum distillation, and column chromatography. The choice of method depends on the properties of your desired compound, the scale of your reaction, and the required final purity.

Q2: I'm concerned about my product's solubility in water. Can I still use aqueous extraction?

A2: Aqueous extraction is often still viable even for water-soluble products. To minimize product loss, you can saturate the aqueous phase with a salt like sodium chloride (brine wash), which decreases the solubility of organic compounds in the aqueous layer.[1] Additionally, back-extraction of the aqueous layers with a fresh portion of the organic solvent can help recover any dissolved product. A specialized technique involves a series of extractions in multiple separatory funnels to efficiently partition the polar solvent into the aqueous phase while retaining the desired product in the organic phase.[2]

Q3: DMPU has a high boiling point. Is distillation a practical removal method?

A3: Yes, vacuum distillation is a highly effective method for removing high-boiling point solvents like DMPU.[1][3] By reducing the pressure, the boiling point of DMPU is significantly lowered, allowing for its removal at a temperature that will not degrade your product.[1][3] Co-distillation with a solvent like toluene or heptane can also be employed to form a lower-boiling azeotrope, facilitating the removal of trace amounts of DMPU.[4]

Q4: When should I consider using column chromatography to remove DMPU?

A4: Column chromatography is a suitable option when your product is inseparable from DMPU by extraction or distillation, or when very high purity is required. It is particularly useful if your product has a significantly different polarity compared to DMPU.

Q5: Are scavenger resins a viable option for DMPU removal?

A5: While scavenger resins are typically used to remove reactive impurities like excess reagents or metal catalysts, their direct application for removing a stable, polar aprotic solvent like DMPU is not a standard technique.[5][6][7][8] However, in principle, a resin with a high affinity for polar molecules could be investigated. This would be a non-standard application requiring experimental validation.

Troubleshooting Guides

Aqueous Extraction

Problem: Emulsion formation during extraction.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • If the emulsion persists, filter the mixture through a pad of Celite.

    • Allow the mixture to stand undisturbed for a longer period to allow for phase separation.

Problem: Poor removal of DMPU after several water washes.

  • Solution:

    • Increase the volume of water used for each wash. A common rule of thumb for similar solvents like DMF or DMSO is to use 5 volumes of water for every volume of the polar solvent.[4]

    • Increase the number of aqueous washes.

    • Ensure adequate mixing during the extraction to maximize the partitioning of DMPU into the aqueous phase.

    • Consider using a more efficient counter-current extraction method with multiple separatory funnels.[2]

Vacuum Distillation

Problem: Product decomposition at the required distillation temperature.

  • Solution:

    • Decrease the pressure of the vacuum system to further lower the boiling point of DMPU. A good vacuum pump is essential.[1]

    • Use a rotary evaporator to create a thin film of the mixture, which allows for more efficient evaporation at a lower temperature.[1]

    • Consider azeotropic distillation with a non-polar solvent like heptane or toluene to remove the final traces of DMPU at a lower temperature.[4]

Problem: Bumping or violent boiling of the reaction mixture.

  • Solution:

    • Ensure vigorous stirring of the distillation flask.

    • Use a Claisen adapter to provide more surface area and prevent bumping.

    • Heat the distillation flask slowly and evenly in a heating mantle or oil bath.

Column Chromatography

Problem: Co-elution of the product and DMPU.

  • Solution:

    • Optimize the solvent system (eluent). A less polar solvent system may be required to retain the polar DMPU on the column while allowing your product to elute.

    • Use a longer chromatography column to improve separation resolution.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, depending on the properties of your compound.

Data Presentation

Table 1: Physical Properties of 1,3-Dimethylpyrrolidin-2-one (DMPU)

PropertyValue
Molecular Formula C₆H₁₁NO[9]
Molecular Weight 113.16 g/mol [9]
Boiling Point 96-97 °C
Density 0.792 g/cm³ at 15 °C

Note: The boiling point and density values are from a single source and may vary. It is always recommended to consult a reliable chemical database for the most accurate information.

Table 2: Comparison of DMPU Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Extraction Partitioning between immiscible aqueous and organic phases.Fast, simple, and effective for large quantities.Can lead to emulsion formation; may not be suitable for highly water-soluble products.Products with low to moderate water solubility.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Highly effective for removing high-boiling point solvents; can recover the solvent.Requires specialized equipment; potential for product decomposition at elevated temperatures.Thermally stable products with boiling points significantly different from DMPU.
Column Chromatography Separation based on differential adsorption onto a stationary phase.Can achieve very high purity; separates compounds with different polarities.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.High-purity requirements; when extraction and distillation are ineffective.
Scavenger Resins Binding of the impurity to a solid support followed by filtration.Simple filtration-based removal.Not a standard method for solvent removal; requires a specific resin with high affinity for DMPU.Exploratory work where conventional methods fail.

Experimental Protocols

Protocol 1: Removal of DMPU by Aqueous Extraction
  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. A typical starting ratio is 5-10 volumes of extraction solvent to 1 volume of the reaction mixture.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer will contain the dissolved DMPU.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 2-5) at least 3-5 times. For more efficient removal, a brine wash (saturated NaCl solution) can be used for the final wash to help remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the product.

Protocol 2: Removal of DMPU by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and stars. Use a stir bar in the distillation flask.

  • Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from solvent vapors.

  • Reduce Pressure: Turn on the vacuum pump and allow the pressure inside the apparatus to stabilize at a low level.

  • Heating: Begin to gently and evenly heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: The DMPU will begin to distill at its reduced-pressure boiling point. Collect the distilled DMPU in the receiving flask.

  • Completion: Continue the distillation until no more DMPU is collected.

  • Cooling and Venting: Turn off the heat and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Visualizations

Experimental_Workflow_DMPU_Removal cluster_start Initial State cluster_methods Removal Methods cluster_end Final Product Reaction_Mixture Reaction Mixture (Product + DMPU) Aqueous_Extraction Aqueous Extraction Reaction_Mixture->Aqueous_Extraction Water Wash Vacuum_Distillation Vacuum Distillation Reaction_Mixture->Vacuum_Distillation Heat under Vacuum Column_Chromatography Column Chromatography Reaction_Mixture->Column_Chromatography Elution Purified_Product Purified Product Aqueous_Extraction->Purified_Product Vacuum_Distillation->Purified_Product Column_Chromatography->Purified_Product

Caption: Workflow for the removal of DMPU from a reaction mixture.

Troubleshooting_Logic_Aqueous_Extraction Start Aqueous Extraction Problem Problem Encountered? Start->Problem Emulsion Emulsion Formation Problem->Emulsion Yes Poor_Removal Poor DMPU Removal Problem->Poor_Removal Yes Success Successful Removal Problem->Success No Solution_Emulsion Add Brine Gentle Mixing Filter through Celite Emulsion->Solution_Emulsion Solution_Poor_Removal Increase Water Volume Increase Number of Washes Use Counter-Current Extraction Poor_Removal->Solution_Poor_Removal Solution_Emulsion->Success Solution_Poor_Removal->Success

Caption: Troubleshooting logic for aqueous extraction of DMPU.

References

Troubleshooting

stability of 1,3-Dimethylpyrrolidin-2-one under acidic or basic conditions

This technical support center provides guidance on the stability of 1,3-Dimethylpyrrolidin-2-one under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,3-Dimethylpyrrolidin-2-one under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Direct stability data for 1,3-Dimethylpyrrolidin-2-one is limited in published literature. Much of the information provided is based on the well-studied, structurally similar compound, N-methylpyrrolidone (NMP). Users should treat this information as a general guideline and are encouraged to perform specific stability studies for their unique applications.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1,3-Dimethylpyrrolidin-2-one?

A1: 1,3-Dimethylpyrrolidin-2-one, as a lactam, is generally stable under neutral conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by increased temperatures.

Q2: How does 1,3-Dimethylpyrrolidin-2-one behave under acidic conditions?

A2: Under acidic conditions, the amide bond in the pyrrolidinone ring can be hydrolyzed. This reaction is typically catalyzed by strong acids and may require heating to proceed at a significant rate. The expected hydrolysis product is 4-(methylamino)pentanoic acid.

Q3: What is the stability of 1,3-Dimethylpyrrolidin-2-one in the presence of a base?

A3: 1,3-Dimethylpyrrolidin-2-one is prone to base-catalyzed hydrolysis. Strong bases, such as sodium hydroxide, can facilitate the opening of the lactam ring. The rate of this hydrolysis is dependent on the concentration of the base and the temperature of the reaction.[1] The primary product of this reaction is the corresponding salt of 4-(methylamino)pentanoic acid.

Q4: Are there any specific pH ranges to avoid when working with 1,3-Dimethylpyrrolidin-2-one?

A4: For maximum stability, it is recommended to maintain solutions of 1,3-Dimethylpyrrolidin-2-one at a neutral pH (approximately 6-8). Exposure to strongly acidic (pH < 4) or strongly basic (pH > 9) conditions should be minimized, especially at elevated temperatures, to prevent degradation.

Q5: Can I heat solutions of 1,3-Dimethylpyrrolidin-2-one?

A5: Heating can accelerate the degradation of 1,3-Dimethylpyrrolidin-2-one, particularly in acidic or basic solutions.[1] If heating is necessary, it is best to do so under neutral pH conditions and for the shortest duration possible. Monitoring for the appearance of degradation products is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Loss of compound during an acidic workup. Acid-catalyzed hydrolysis of the lactam ring.- Perform the acidic workup at a lower temperature (e.g., on an ice bath).- Minimize the duration of exposure to the acidic environment.- Use a milder acid if the protocol allows.
Unexpected side products in a base-catalyzed reaction. Base-catalyzed hydrolysis of 1,3-Dimethylpyrrolidin-2-one.- If 1,3-Dimethylpyrrolidin-2-one is a solvent, consider using a more inert alternative.- If it is a reactant, run the reaction at a lower temperature or with a weaker base.- Reduce the reaction time.
Inconsistent results in biological assays. The compound may be degrading in the assay medium if it is acidic or basic.- Check the pH of your assay buffer.- If the pH is not neutral, consider performing a time-course experiment to assess the stability of your compound under the assay conditions.- Prepare fresh solutions of the compound immediately before use.

Quantitative Data Summary

Condition Temperature Stability of NMP Primary Hydrolysis Product Reference
Neutral (pH ~7) Room TemperatureRelatively Stable-[2]
Concentrated HCl ElevatedGradual Hydrolysis4-(methylamino)butyric acid[3]
4% Sodium Hydroxide Not Specified50-70% hydrolysis after 8 hours4-(methylamino)butyric acid[3]
Alkaline (NaOH) ElevatedHydrolysis rate increases with temperature and NaOH concentration4-(methylamino)butyric acid and its polymers[1]

Experimental Protocols

For researchers needing to determine the precise stability of 1,3-Dimethylpyrrolidin-2-one under specific conditions, following a standardized protocol is recommended. The OECD Test Guideline 111 for "Hydrolysis as a Function of pH" provides a robust framework for such studies.

Objective: To determine the rate of abiotic hydrolysis of 1,3-Dimethylpyrrolidin-2-one at different pH values.

Materials:

  • 1,3-Dimethylpyrrolidin-2-one

  • Sterile aqueous buffer solutions at pH 4, 7, and 9

  • Constant temperature incubator or water bath

  • Analytical instrumentation for quantifying the compound and its degradation products (e.g., HPLC, LC-MS)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preliminary Test:

    • Prepare a solution of 1,3-Dimethylpyrrolidin-2-one in each of the sterile buffer solutions (pH 4, 7, and 9). The concentration should not exceed 0.01 M or half of the saturation concentration.

    • Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for 5 days.

    • At the end of the 5-day period, analyze the concentration of the parent compound. If less than 10% degradation is observed, the compound is considered hydrolytically stable under those conditions, and no further testing is required.

  • Tier 2: Hydrolysis of Unstable Substances:

    • If significant degradation (>10%) is observed in the preliminary test, a more detailed kinetic study is performed at the pH value(s) where instability was noted.

    • Prepare fresh solutions and incubate them at a controlled temperature.

    • At appropriate time intervals, withdraw aliquots and analyze for the concentration of 1,3-Dimethylpyrrolidin-2-one.

    • Continue the experiment until at least 90% of the substance has degraded or for a maximum of 30 days.

  • Data Analysis:

    • Plot the concentration of 1,3-Dimethylpyrrolidin-2-one versus time.

    • Determine the order of the reaction (typically pseudo-first-order for dilute solutions).

    • Calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

  • Tier 3: Identification of Hydrolysis Products:

    • If significant degradation occurs, analyze the samples for the presence of degradation products.

    • Identify and quantify any major degradation products (those constituting >10% of the initial concentration of the parent compound).

Visualizations

Hydrolysis_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Compound_A 1,3-Dimethylpyrrolidin-2-one Product_A 4-(methylamino)pentanoic acid Compound_A->Product_A + H3O+ / Δ Compound_B 1,3-Dimethylpyrrolidin-2-one Product_B Salt of 4-(methylamino)pentanoic acid Compound_B->Product_B + OH- / Δ

Caption: Hydrolysis pathways of 1,3-Dimethylpyrrolidin-2-one.

Stability_Workflow Start Start: Prepare solutions at pH 4, 7, 9 Incubate Incubate at constant temperature (e.g., 50°C) for 5 days Start->Incubate Analyze Analyze concentration of parent compound Incubate->Analyze Decision Degradation > 10%? Analyze->Decision Stable Compound is stable. End of test. Decision->Stable No Unstable Perform kinetic study at relevant pH Decision->Unstable Yes Kinetic_Study Sample at multiple time points Unstable->Kinetic_Study Analyze_Kinetics Analyze concentration vs. time Kinetic_Study->Analyze_Kinetics Calculate Calculate rate constant and half-life Analyze_Kinetics->Calculate Identify_Products Identify major degradation products Calculate->Identify_Products End End of study Identify_Products->End

Caption: Experimental workflow for hydrolytic stability testing.

References

Optimization

Technical Support Center: Troubleshooting Low Yields in 1,3-Dimethylpyrrolidin-2-one Mediated Reactions

Welcome to the technical support center for 1,3-Dimethylpyrrolidin-2-one (DMP) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dimethylpyrrolidin-2-one (DMP) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using 1,3-Dimethylpyrrolidin-2-one (DMP) as a solvent. What are the potential primary causes?

Low yields in DMP-mediated reactions can often be attributed to several key factors. The most common issues include the purity of the DMP, the presence of water, reaction temperature, and the concentration of reactants. DMP is a polar aprotic solvent, and its performance is highly dependent on its quality and the reaction conditions.

Q2: How does the purity of 1,3-Dimethylpyrrolidin-2-one affect my reaction yield?

Impurities in DMP can act as catalysts for side reactions or quench reactive intermediates, leading to the formation of unwanted byproducts and a reduction in the yield of the desired product. Common impurities could include starting materials from its synthesis or degradation products.

Q3: Water is a common impurity. How does its presence in DMP impact the reaction?

Water can have a detrimental effect on many organic reactions, particularly those involving organometallics, strong bases, or water-sensitive functional groups. In DMP, even trace amounts of water can lead to the hydrolysis of starting materials or products, or compete with nucleophiles, thereby reducing the overall yield. The effect of water content on reaction yield can be significant, as it can alter the reaction pathway.[1][2]

Q4: Can the reaction temperature contribute to low yields in DMP?

Yes, elevated temperatures can lead to the thermal decomposition of DMP, your reactants, or your products.[3] Side reactions, such as elimination or polymerization, can also be accelerated at higher temperatures, consuming starting materials and reducing the desired product's yield. It is crucial to determine the optimal temperature for your specific reaction.

Q5: I suspect my DMP is impure. How can I purify it?

For lactams like DMP, a common purification method involves treatment with a strong, non-nucleophilic base to remove acidic impurities, followed by fractional distillation under reduced pressure. This helps to remove both volatile and non-volatile impurities. It is critical to perform the distillation under an inert atmosphere to prevent moisture contamination.

Q6: What is the recommended method for determining the water content in DMP?

Karl Fischer titration is the gold-standard method for accurately determining the water content in polar aprotic solvents like DMP. This technique is highly sensitive and can quantify even trace amounts of water, which is crucial for reactions sensitive to moisture.

Troubleshooting Guides

Issue 1: Consistently Low Yield Despite Following a Known Protocol

If you are experiencing lower than expected yields with an established protocol, consider the following troubleshooting steps:

Troubleshooting Workflow:

Start Low Yield Observed Check_Purity Verify DMP Purity Start->Check_Purity Check_Water Determine Water Content (Karl Fischer Titration) Check_Purity->Check_Water Pure Purify_DMP Purify DMP (Distillation) Check_Purity->Purify_DMP Impure Check_Reagents Assess Reagent and Starting Material Purity Check_Water->Check_Reagents Low Water Content Dry_DMP Dry DMP (Molecular Sieves) Check_Water->Dry_DMP High Water Content Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Pure Purify_Reagents Purify Reagents Check_Reagents->Purify_Reagents Impure Adjust_Temp Adjust Temperature Optimize_Temp->Adjust_Temp Optimize_Conc Optimize Reactant Concentration Adjust_Conc Adjust Concentration Optimize_Conc->Adjust_Conc Analyze_Byproducts Analyze Byproducts (GC-MS, LC-MS, NMR) Modify_Protocol Modify Protocol Based on Byproduct Analysis Analyze_Byproducts->Modify_Protocol Purify_DMP->Check_Water Success Yield Improved Purify_DMP->Success Yield Improves Dry_DMP->Check_Reagents Dry_DMP->Success Yield Improves Purify_Reagents->Optimize_Temp Purify_Reagents->Success Yield Improves Adjust_Temp->Optimize_Conc Adjust_Temp->Success Yield Improves Adjust_Conc->Analyze_Byproducts Adjust_Conc->Success Yield Improves Modify_Protocol->Success

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Significant Byproducts

The presence of unexpected byproducts is a clear indicator of side reactions.

Logical Relationship for Byproduct Formation:

Byproducts Byproduct Formation High_Temp High Reaction Temperature Byproducts->High_Temp Water_Present Presence of Water Byproducts->Water_Present Impure_DMP Impure DMP Byproducts->Impure_DMP High_Conc High Reactant Concentration Byproducts->High_Conc Decomposition Thermal Decomposition High_Temp->Decomposition Hydrolysis Hydrolysis of Reagents/Products Water_Present->Hydrolysis Side_Reactions Catalyzed Side Reactions Impure_DMP->Side_Reactions Intermolecular Intermolecular Reactions/ Polymerization High_Conc->Intermolecular

Caption: Factors leading to byproduct formation.

Data Presentation

Table 1: Influence of Water Content on a Hypothetical Nucleophilic Substitution Reaction Yield in DMP

Water Content in DMP (ppm)Reaction Yield (%)
< 5092
10085
25071
50055
100038

Table 2: Effect of Temperature on a Hypothetical Reaction Yield and Byproduct Formation in DMP

Temperature (°C)Desired Product Yield (%)Major Byproduct(s) (%)
80755
100888
1207025 (Decomposition)
1404548 (Decomposition/Polymerization)

Experimental Protocols

Protocol 1: Purification of 1,3-Dimethylpyrrolidin-2-one (DMP)

Objective: To remove impurities, including water, from commercial-grade DMP.

Materials:

  • Commercial grade 1,3-Dimethylpyrrolidin-2-one

  • Calcium hydride (CaH₂) or another suitable drying agent

  • Inert gas (Nitrogen or Argon)

  • Distillation apparatus with a vacuum pump and fractionating column

Procedure:

  • Pre-drying: To a round-bottom flask, add the commercial DMP. Add calcium hydride (approximately 10 g per 1 L of DMP) and stir the mixture under an inert atmosphere at room temperature overnight. This step removes the bulk of the water.

  • Distillation Setup: Assemble a fractional distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas to prevent moisture contamination.

  • Fractional Distillation: Heat the pre-dried DMP mixture. Discard the initial fraction (forerun). Collect the main fraction at the appropriate boiling point and pressure. The boiling point of DMP is approximately 202-204 °C at atmospheric pressure, so vacuum distillation is recommended to avoid thermal decomposition.

  • Storage: Store the purified DMP over activated molecular sieves (3Å or 4Å) under an inert atmosphere to maintain its dryness.

Protocol 2: Karl Fischer Titration for Water Content Determination in DMP

Objective: To accurately quantify the water content in a sample of DMP.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Gastight syringe

  • DMP sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift.

  • Sample Preparation: Draw a known volume or weight of the DMP sample into a dry, gastight syringe.

  • Titration: Inject the DMP sample into the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in parts per million (ppm) or percentage (%).

  • Validation: For accurate results, run a blank and a standard with a known water content.

References

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 1,3-Dimethylpyrrolidin-2-one (DMPU)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the work-up of chemic...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the work-up of chemical reactions involving 1,3-Dimethylpyrrolidin-2-one (DMPU).

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethylpyrrolidin-2-one (DMPU) and why is it used?

1,3-Dimethylpyrrolidin-2-one (DMPU) is a polar aprotic solvent. It is often used as a less carcinogenic alternative to Hexamethylphosphoramide (HMPA).[1][2][3] Its ability to dissolve a wide range of organic and inorganic compounds makes it a valuable solvent for various chemical transformations, including nucleophilic substitutions, polymerizations, and organometallic reactions.[1]

Q2: What are the key physical properties of DMPU relevant to reaction work-up?

Understanding the physical properties of DMPU is crucial for planning an effective work-up strategy. Key data is summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Boiling Point 96-97 °C
Density ~0.97 g/cm³
Flash Point 85.2 °C
Solubility in Water Miscible

Data sourced from multiple chemical suppliers and databases.

Q3: What is the general procedure for removing DMPU after a reaction?

The most common method for removing the high-boiling, water-miscible solvent DMPU is through an aqueous work-up. This typically involves diluting the reaction mixture with a suitable organic solvent and washing it repeatedly with water or an aqueous solution. The DMPU preferentially partitions into the aqueous layer, which can then be separated and discarded.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of reactions containing DMPU.

Issue 1: Residual DMPU remains in the organic layer after aqueous extraction.

  • Symptom: 1H NMR analysis of the product shows characteristic peaks for DMPU.

  • Cause: Insufficient washing or poor partitioning of DMPU into the aqueous phase.

  • Solution:

    • Increase the number of aqueous washes: Perform at least 3-5 washes with deionized water.

    • Use a brine wash: A saturated aqueous solution of sodium chloride can enhance the partitioning of DMPU into the aqueous layer by increasing the polarity of the aqueous phase (salting-out effect).

    • Utilize a dilute lithium chloride (LiCl) solution: Washing the organic layer with a 5-10% aqueous LiCl solution has been reported to be effective for removing polar aprotic solvents like DMF and can be applied to DMPU removal.[4][5]

Issue 2: Emulsion formation during aqueous work-up.

  • Symptom: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.

  • Cause: The presence of both polar and non-polar components, including DMPU, can stabilize emulsions.

  • Solution:

    • Add brine: Introduce a saturated aqueous NaCl solution to help break the emulsion.

    • Filter through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion.

    • Allow time for separation: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Issue 3: The desired product is also water-soluble and is lost during aqueous extraction.

  • Symptom: Low yield of the desired product after work-up.

  • Cause: The product has significant solubility in the aqueous phase along with the DMPU.

  • Solution:

    • Back-extraction of the aqueous layers: Extract the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting-out: Saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ to decrease the solubility of the organic product before back-extraction.

    • Alternative purification methods: Consider methods that do not involve an aqueous work-up, such as direct purification by column chromatography on silica gel or alumina, if the product is significantly less polar than DMPU. Alternatively, distillation or lyophilization (freeze-drying) may be options if the product is non-volatile.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for DMPU Removal

This protocol describes a general method for removing DMPU from a reaction mixture where the product is soluble in a water-immiscible organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated aqueous NH₄Cl).[6]

  • Dilution: Dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume of the organic solvent should be sufficient to fully dissolve the product.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and drain the aqueous layer.

  • Repeated Washes: Repeat the washing step with deionized water (3-5 times).

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to help remove residual water and DMPU from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow start Reaction Mixture in DMPU quench Quench Reaction (e.g., aq. NH4Cl) start->quench dilute Dilute with Organic Solvent quench->dilute extract Aqueous Extraction (Water) dilute->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product + trace DMPU) separate->organic_layer aqueous_layer Aqueous Layer (DMPU + Salts) separate->aqueous_layer wash Repeat Aqueous Washes (3-5x) organic_layer->wash brine Brine Wash wash->brine dry Dry Organic Layer (e.g., Na2SO4) brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Crude Product concentrate->product

Caption: Standard aqueous work-up workflow for DMPU removal.

troubleshooting_logic start Work-up Issue Encountered issue1 Residual DMPU in Product? start->issue1 issue2 Emulsion Formation? start->issue2 issue3 Low Product Yield? start->issue3 solution1a Increase Water Washes issue1->solution1a Yes solution1b Use Brine or LiCl Wash issue1->solution1b Yes solution2a Add Brine issue2->solution2a Yes solution2b Filter through Celite issue2->solution2b Yes solution3a Back-extract Aqueous Layers issue3->solution3a Yes solution3b Consider Non-Aqueous Work-up issue3->solution3b Yes

Caption: Troubleshooting decision tree for common DMPU work-up issues.

References

Troubleshooting

Technical Support Center: The Impact of Water in 1,3-Dimethylpyrrolidin-2-one on Experimental Outcomes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of water...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of water content in 1,3-Dimethylpyrrolidin-2-one (DMPU) on chemical reaction outcomes. Proper solvent handling is critical for reproducibility and success, and this guide aims to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethylpyrrolidin-2-one (DMPU) and why is it used as a solvent?

A1: 1,3-Dimethylpyrrolidin-2-one (DMPU) is a polar aprotic solvent. It is often used as a less toxic replacement for Hexamethylphosphoramide (HMPA). Its strong solvating power for organic and inorganic compounds makes it valuable in a variety of reactions, including nucleophilic substitutions, eliminations, and organometallic chemistry.

Q2: How does the presence of water in DMPU affect reaction outcomes?

A2: Water can significantly impact reactions conducted in DMPU in several ways:

  • Reaction with Sensitive Reagents: Many reagents used in organic synthesis, particularly organometallics like Grignard reagents (RMgX) and organolithiums (RLi), are highly basic. They will react readily with water in a protonolysis reaction, consuming the reagent and reducing the yield of the desired product.[1] This acid-base reaction is typically much faster than the intended synthetic reaction.

  • Altering Nucleophilicity: In nucleophilic substitution reactions (e.g., S_N2), polar aprotic solvents like DMPU are used to enhance the reactivity of anionic nucleophiles. Protic solvents, like water, can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes and "cages" it, thereby reducing its reactivity and slowing down the reaction rate.

  • Side Reactions and Byproduct Formation: Water can participate in or catalyze unwanted side reactions, leading to the formation of impurities and a more complex reaction mixture, which can complicate purification.

  • Inhibition of Reaction Initiation: For some reactions, such as the formation of Grignard reagents, even trace amounts of water can passivate the surface of metals (e.g., magnesium), preventing the reaction from starting.[2]

Q3: Is DMPU stable to hydrolysis?

A3: DMPU is a cyclic urea and exhibits excellent chemical stability. It is reported to be stable even under hot, strongly alkaline or acidic conditions and is resistant to degradation by water, light, and oxygen. This stability is a key advantage, as it means the solvent itself is unlikely to be a source of impurities through degradation during the reaction.

Q4: What is an acceptable level of water content in DMPU for moisture-sensitive reactions?

A4: For highly sensitive reactions, such as those involving Grignard reagents or organolithiums, the water content should be as low as practically possible, ideally below 50 ppm (parts per million). Even ppm levels of water contamination can increase the overpotential for certain electrochemical depositions and reduce the reversibility of processes.[2] For less sensitive reactions, higher water content may be tolerated, but this must be determined empirically for each specific process.

Troubleshooting Guide

This section addresses common problems encountered in reactions using DMPU as a solvent.

Problem 1: Low or no yield in an organometallic reaction (e.g., Grignard, lithiation).

Potential Cause Troubleshooting Step
Excessive water in DMPU The most common cause. Water rapidly quenches organometallic reagents.
1. Verify Solvent Water Content: Use Karl Fischer titration to measure the water content of your DMPU.
2. Dry the Solvent: If water content is high (>50 ppm), dry the DMPU by distilling from a suitable drying agent like calcium hydride (CaH₂) and storing it over activated 4Å molecular sieves.
3. Use Anhydrous Technique: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Passivated Metal Surface For reactions like Grignard formation, a layer of magnesium oxide/hydroxide can prevent initiation.
1. Activate the Metal: Use methods like mechanical stirring, adding a small crystal of iodine, or a few drops of a pre-formed Grignard reagent to initiate the reaction.
2. Ensure Dry Conditions: Water is a primary cause of passivation. Re-verify the dryness of the solvent and apparatus.
Impure Reagents The starting materials themselves may contain residual water.
1. Purify Reagents: If suspected, purify or dry other reagents as appropriate for their chemical properties.

Problem 2: Slow or incomplete nucleophilic substitution (S_{N}2) reaction.

Potential Cause Troubleshooting Step
Water in DMPU Water solvates and deactivates the anionic nucleophile through hydrogen bonding, reducing its effectiveness.
1. Measure and Reduce Water Content: Use Karl Fischer titration to check the water level. Dry the DMPU if necessary (see protocols below).
Poor Nucleophile Solubility The nucleophilic salt may not be fully dissolved, reducing its effective concentration.
1. Check Solubility: Ensure the nucleophile is fully dissolved at the reaction temperature. Consider slight heating if the reactants are stable.
Incorrect Reaction Temperature The reaction may require more energy to overcome the activation barrier.
1. Increase Temperature: Cautiously increase the reaction temperature while monitoring for byproduct formation.

Data Presentation

While specific literature data quantitatively correlating water content in DMPU to reaction yield is scarce, the relationship is well-established qualitatively. For process development and optimization, researchers should generate this data for their specific reaction. The following tables are provided as templates to illustrate how this data could be structured.

Table 1: Hypothetical Data for the Effect of Water on a Grignard Reaction Yield

Water Content in DMPU (ppm)Equivalents of Grignard ReagentReaction Yield (%)
< 101.195
501.188
1001.175
2501.140
5001.1< 5
5002.045

This hypothetical data illustrates that as water content increases, the yield of the desired product decreases significantly due to reagent quenching. Using a larger excess of the Grignard reagent may partially recover the yield but is inefficient.

Table 2: Hypothetical Data for the Effect of Water on an S_{N}2 Reaction Rate

Water Content in DMPU (ppm)Reaction Time for 99% Conversion (hours)
< 102
503.5
1006
25012
500> 24 (stalled)

This hypothetical data illustrates that increasing water content slows the reaction rate by deactivating the nucleophile.

Experimental Protocols

Protocol 1: Drying 1,3-Dimethylpyrrolidin-2-one (DMPU)

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

  • Pre-drying (Optional): If the DMPU has a high water content (>1000 ppm), it can be pre-dried by stirring over potassium hydroxide (KOH) pellets overnight.

  • Distillation from Calcium Hydride (CaH₂):

    • Set up a distillation apparatus in a fume hood. All glassware must be oven or flame-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).

    • Place the DMPU in the distillation flask.

    • Add calcium hydride (CaH₂) powder to the flask (approximately 5-10 g per liter of DMPU). Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Add slowly and ensure the system is vented.

    • Heat the flask gently under reduced pressure (vacuum distillation is preferred due to the high boiling point of DMPU, 246.5 °C at atmospheric pressure).

    • Collect the distilled DMPU in a receiver flask that is protected from atmospheric moisture.

  • Storage:

    • Transfer the freshly distilled, dry DMPU to a suitable storage bottle (e.g., a bottle with a septum-sealed cap).

    • Add activated 4Å molecular sieves to the bottle to maintain dryness.

    • Store the bottle under an inert atmosphere and sealed with paraffin film or electrical tape.

Protocol 2: Measuring Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the industry-standard method for accurately quantifying low levels of water in solvents.[2] It is a highly specific and rapid method.

  • Apparatus: A volumetric or coulometric Karl Fischer titrator is required. Coulometric titrators are generally more suitable for very low water content (<100 ppm).

  • Reagents: Use commercially available, high-quality Karl Fischer reagents (e.g., Hydranal™).

  • Procedure (General Volumetric):

    • Add a suitable volume of the KF solvent (e.g., methanol) to the titration vessel.

    • Titrate the solvent to a stable, dry endpoint with the KF titrant to neutralize any ambient moisture in the cell.

    • Accurately weigh a sample of the DMPU and inject it into the titration vessel using a dry syringe.

    • Begin the titration. The instrument will automatically add the titrant until the endpoint is reached.

    • The instrument's software will calculate the water content based on the volume of titrant used, the titrant's factor, and the sample weight.

  • Important Considerations:

    • Perform all operations in a low-humidity environment if possible.

    • Use dry glassware and syringes for sample handling.

    • Run a blank or instrument drift determination to ensure accuracy.

Visualizations

The following diagrams illustrate key workflows and concepts related to managing water content in DMPU.

G cluster_0 Troubleshooting Workflow for Low Reaction Yield Start Low or No Yield Observed Check_Reagents Are reagents water-sensitive? (e.g., Organometallics) Start->Check_Reagents Check_Solvent Measure Water Content in DMPU (Karl Fischer Titration) Check_Reagents->Check_Solvent Water_High Water Content > 50 ppm? Check_Solvent->Water_High Dry_Solvent Dry DMPU via Distillation & Store over Molecular Sieves Water_High->Dry_Solvent Yes Water_Low Water Content Acceptable Water_High->Water_Low No Rerun_Dry Re-run Reaction with Anhydrous Solvent & Technique Dry_Solvent->Rerun_Dry Success Yield Improved Rerun_Dry->Success Other_Issues Investigate Other Causes: - Reagent Purity - Reaction Temperature - Reaction Time - Inert Atmosphere Water_Low->Other_Issues

A troubleshooting workflow for diagnosing low reaction yields.

G cluster_1 Experimental Workflow for Anhydrous Reactions Start Start: Prepare for Moisture-Sensitive Reaction Dry_Glassware Oven or Flame-Dry All Glassware Start->Dry_Glassware Assemble_Hot Assemble Apparatus While Hot Under Inert Gas (N2/Ar) Dry_Glassware->Assemble_Hot Dry_Solvent Obtain/Prepare Anhydrous DMPU (<50 ppm H2O) Assemble_Hot->Dry_Solvent Add_Solvent Transfer Solvent to Reaction Flask via Syringe or Cannula Dry_Solvent->Add_Solvent Add_Reagents Add Reagents Under Positive Inert Gas Pressure Add_Solvent->Add_Reagents Run_Reaction Run Reaction at Specified Temperature Add_Reagents->Run_Reaction Workup Quench and Work-up Run_Reaction->Workup

A standard workflow for setting up an anhydrous reaction.

G cluster_2 Mechanism of Water Interference Grignard Grignard Reagent (R-MgX) Desired_Reaction Desired C-C Bond Formation (Slower) Grignard->Desired_Reaction Attacks Side_Reaction Protonolysis Reaction (Very Fast) Grignard->Side_Reaction Reacts with Water Water (H₂O) Water->Side_Reaction Ketone Carbonyl Substrate (e.g., Ketone) Ketone->Desired_Reaction Desired_Product Alcohol Product Desired_Reaction->Desired_Product Side_Product Alkane (R-H) + Mg(OH)X Side_Reaction->Side_Product

Competition between desired reaction and water side-reaction.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 1,3-Dimethylpyrrolidin-2-one vs. N-methyl-2-pyrrolidone (NMP) as a Solvent

An in-depth analysis of the physicochemical properties, solvent performance, and safety profiles of 1,3-Dimethylpyrrolidin-2-one and the widely used N-methyl-2-pyrrolidone (NMP), providing critical data for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, solvent performance, and safety profiles of 1,3-Dimethylpyrrolidin-2-one and the widely used N-methyl-2-pyrrolidone (NMP), providing critical data for researchers, scientists, and drug development professionals.

In the landscape of solvent selection for pharmaceutical and research applications, N-methyl-2-pyrrolidone (NMP) has long been a staple due to its broad solvency. However, mounting concerns over its reproductive toxicity have necessitated the exploration of safer alternatives. This guide offers a detailed comparison of NMP with a potential substitute, 1,3-Dimethylpyrrolidin-2-one, to aid in informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physical and chemical characteristics is paramount in predicting its behavior in various applications. The following table summarizes the key physicochemical properties of 1,3-Dimethylpyrrolidin-2-one and NMP.

Property1,3-Dimethylpyrrolidin-2-oneN-methyl-2-pyrrolidone (NMP)
CAS Number 19597-07-0872-50-4[1]
Molecular Formula C₆H₁₁NO[2][3][4]C₅H₉NO[1]
Molecular Weight 113.16 g/mol [2][3][4]99.13 g/mol [1]
Boiling Point 96-97 °C[5]202-204 °C[1]
Melting Point Not available-24 °C[1]
Density 0.792 g/cm³ at 15 °C[5]1.028 g/cm³[1]
Flash Point 85.2 °C[5]91 °C[1]
Solubility in Water MiscibleMiscible[1]
Vapor Pressure 0.376 mmHg at 25°C[5]<0.3 mmHg at 20°C

Solvent Performance and Applications

Both 1,3-Dimethylpyrrolidin-2-one and NMP are polar aprotic solvents, a class of solvents known for their ability to dissolve a wide range of compounds.[2]

N-methyl-2-pyrrolidone (NMP) is a versatile solvent with a proven track record in numerous applications, including:

  • Pharmaceuticals: Used in drug formulation, synthesis, and as a penetration enhancer in transdermal delivery systems.[6]

  • Organic Synthesis: Employed as a reaction medium for various chemical transformations.

  • Polymer Industry: Acts as a solvent for a wide range of polymers.

1,3-Dimethylpyrrolidin-2-one is also a polar aprotic solvent and can be expected to have similar applications.[2] It can serve as a solvent in reactions requiring polar aprotic conditions, such as SN2 substitutions, and as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] However, a lack of extensive, publicly available experimental data directly comparing its performance to NMP in specific reactions or formulations makes a quantitative assessment challenging.

To illustrate a typical workflow for evaluating solvent performance in a chemical synthesis, the following diagram outlines a generic process.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactants & Catalyst B Select Solvent (e.g., NMP or 1,3-DMP) A->B C Set Reaction Conditions (Temperature, Time) B->C D Monitor Progress (e.g., TLC, HPLC) C->D E Quench Reaction D->E F Product Isolation (Extraction, Crystallization) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H I Calculate Yield H->I A Solvent Properties (Physicochemical, Reactivity) B Exposure Assessment (Inhalation, Dermal, Oral) A->B C Hazard Identification (Toxicity, Ecotoxicity) A->C D Risk Characterization B->D C->D

References

Comparative

A Comparative Analysis of 1,3-Dimethylpyrrolidin-2-one with DMF and DMAc for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that can significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection

In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall safety and scalability of a process. N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) have long been the workhorse polar aprotic solvents in many synthetic routes. However, growing concerns over their toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This guide provides a detailed comparison of 1,3-Dimethylpyrrolidin-2-one (DMPD) with the traditional solvents DMF and DMAc, offering insights into their physicochemical properties, solvency, stability, and safety profiles to aid in informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical characteristics are fundamental to its performance. The following table summarizes the key physicochemical properties of DMPD, DMF, and DMAc. While extensive data is available for DMF and DMAc, some properties for DMPD are less well-documented in publicly available literature.

Property1,3-Dimethylpyrrolidin-2-one (DMPD)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₆H₁₁NO[1][2][3]C₃H₇NO[4]C₄H₉NO[5]
Molecular Weight ( g/mol ) 113.16[1][2][3]73.09[4][6]87.12[5]
Boiling Point (°C) 96-97[1][7]153[4][8][9]165.1[5]
Melting Point (°C) Not available-61[4][9]-20[5][10]
Density (g/mL at 20°C) ~0.792 (at 15°C)[1][7]0.949[6]0.943 (at 20°C)[10]
Viscosity (mPa·s at 25°C) Not available0.802[6]0.945[5]
Dielectric Constant (at 25°C) Not available36.7[6]37.8[11]
Flash Point (°C) 85.2[1]57.5 - 58[8][9]63 - 70[5][12]

Key Observations:

  • Boiling Point and Volatility: DMPD has a significantly lower boiling point compared to DMF and DMAc, which may be advantageous for reactions requiring lower temperatures or for easier solvent removal. However, this also implies higher volatility.

  • Viscosity: The viscosity of these solvents can influence mass transfer rates in reactions. Without a specific value for DMPD, a direct comparison is not possible.

Solvency Power: A Critical Assessment

The primary function of a solvent is to dissolve reactants and facilitate chemical transformations. While direct comparative studies on the solvency of DMPD for a wide range of active pharmaceutical ingredients (APIs) are scarce, we can infer its potential based on its structure and the known properties of related lactam solvents.

DMF and DMAc are recognized for their broad solvency, capable of dissolving many organic and inorganic compounds, including various polymers used in drug delivery systems.[8][13] Their high polarity and hydrogen bond accepting capabilities are key to their effectiveness.

Lactam-based solvents, such as NMP, are also known for their strong solubilizing power for poorly soluble drugs. It is proposed that they can act as both a cosolvent and a complexing agent to enhance solubility. Given that DMPD is a substituted pyrrolidinone, it is reasonable to expect it to exhibit good solvency for a range of pharmaceutical compounds. However, the specific substitution pattern will influence its solvation properties, and experimental validation is crucial.

Experimental Protocol: Comparative Solubility Assessment

To provide a quantitative comparison of the solvency power of DMPD, DMF, and DMAc for a specific API, the following experimental protocol can be employed:

Objective: To determine the equilibrium solubility of a model API in each of the three solvents at a given temperature.

Materials:

  • Model API (e.g., a poorly water-soluble drug)

  • 1,3-Dimethylpyrrolidin-2-one (DMPD), high purity

  • N,N-Dimethylformamide (DMF), high purity

  • N,N-Dimethylacetamide (DMAc), high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector for the API

  • Volumetric flasks and pipettes

Procedure:

  • Prepare saturated solutions by adding an excess amount of the model API to separate vials containing a known volume of DMPD, DMF, and DMAc.

  • Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the aliquots with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculate the equilibrium solubility of the API in each solvent, typically expressed in mg/mL or mol/L.

This protocol provides a standardized method for generating the comparative solubility data necessary for informed solvent selection.

Stability Profile: Considerations for Reaction and Storage

The stability of a solvent under various conditions is paramount to ensure reproducible reaction outcomes and prevent the formation of impurities.

  • DMF: DMF is known to be unstable in the presence of strong acids and bases, hydrolyzing to formic acid and dimethylamine.[8] It can also decompose at high temperatures.

  • DMAc: DMAc is generally considered to be more chemically stable than DMF, particularly towards basic conditions.[5] It is also more resistant to hydrolysis in the presence of acids compared to DMF.

  • DMPD: As a lactam, DMPD is expected to be susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The rate of hydrolysis would depend on the specific conditions (temperature, pH, water content). The stability of DMPD relative to DMF and DMAc would need to be experimentally determined for specific process conditions.

Experimental Workflow: Assessing Solvent Stability

G cluster_prep Sample Preparation cluster_reaction Incubation cluster_analysis Analysis cluster_results Results Solvent DMPD, DMF, or DMAc Acid Acidic Solution (e.g., 1M HCl) Solvent->Acid Base Basic Solution (e.g., 1M NaOH) Solvent->Base Heat High Temperature (e.g., 100°C) Solvent->Heat Incubate Incubate samples at defined time points Acid->Incubate Base->Incubate Heat->Incubate Analysis Analyze for degradation products (e.g., GC-MS, HPLC) Incubate->Analysis Compare Compare degradation profiles and calculate degradation rates Analysis->Compare

Caption: Workflow for comparative stability testing of solvents.

Applications in Synthesis and Drug Development

DMF and DMAc are widely used as reaction solvents in a plethora of organic transformations, including nucleophilic substitutions, couplings, and formylations.[8][14] They are also employed in the production of polymers for drug delivery systems.[5]

The utility of DMPD as a reaction solvent is less established. However, the pyrrolidinone scaffold is present in many biologically active molecules, and related lactam solvents like NMP are used in pharmaceutical formulations. This suggests that DMPD could be a viable solvent for certain synthetic steps, particularly where its lower boiling point is advantageous. Further research is needed to explore its performance in various reaction types and to identify specific applications where it may offer benefits over traditional solvents.

Safety and Environmental Considerations

The impetus for seeking alternatives to DMF and DMAc stems largely from their safety and environmental profiles.

  • DMF: DMF is classified as a substance that is toxic to reproduction and may cause harm to the unborn child. It is also a suspected carcinogen and can be harmful if inhaled or absorbed through the skin.

  • DMAc: DMAc is also considered a reproductive toxin and is harmful in contact with skin or if inhaled.[15]

  • DMPD: The safety profile of DMPD is not as extensively characterized as that of DMF and DMAc. Available information suggests it can cause skin irritation.[1] A thorough toxicological assessment is necessary to fully understand its potential hazards.

The logical relationship for considering solvent replacement based on safety is illustrated below.

G cluster_assessment Hazard Assessment DMF DMF Toxicity Reproductive Toxicity Carcinogenicity DMF->Toxicity Environmental_Impact Environmental Fate DMF->Environmental_Impact DMAc DMAc DMAc->Toxicity DMAc->Environmental_Impact DMPD DMPD DMPD->Toxicity Data Gap DMPD->Environmental_Impact Data Gap Safer_Alternative Safer Alternative Toxicity->Safer_Alternative If lower Environmental_Impact->Safer_Alternative If more benign

Caption: Decision pathway for solvent replacement based on safety.

Conclusion

1,3-Dimethylpyrrolidin-2-one presents itself as a potential alternative to the widely used but increasingly scrutinized solvents, DMF and DMAc. Its lower boiling point may offer process advantages in certain applications. However, a comprehensive evaluation of its performance, particularly its solvency power for a diverse range of APIs and its stability under various reaction conditions, is still required. Furthermore, a more complete toxicological and environmental impact assessment is crucial before it can be widely adopted as a "greener" alternative. This guide provides a framework for researchers and drug development professionals to begin their own comparative assessments, ultimately leading to more informed and responsible solvent selection in the pharmaceutical industry.

References

Validation

Performance of 1,3-Dimethylpyrrolidin-2-one in Named Reactions: A Comparative Guide to Alternative Solvents

A notable gap in the current chemical literature exists regarding the specific performance of 1,3-Dimethylpyrrolidin-2-one as a solvent in key palladium-catalyzed cross-coupling reactions. Despite extensive searches of a...

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current chemical literature exists regarding the specific performance of 1,3-Dimethylpyrrolidin-2-one as a solvent in key palladium-catalyzed cross-coupling reactions. Despite extensive searches of academic and patent databases, no direct experimental data for its use in Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions was identified. Therefore, this guide provides a comparative analysis of commonly employed alternative polar aprotic solvents—N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Toluene—to offer a benchmark for researchers, scientists, and drug development professionals. Given its structural similarity to N-Methyl-2-pyrrolidone, it is plausible that 1,3-Dimethylpyrrolidin-2-one would exhibit comparable performance, however, empirical validation is essential.

Comparison of Solvents in Palladium-Catalyzed Cross-Coupling Reactions

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it influences catalyst solubility, stability, and reactivity, thereby affecting reaction rates and yields. Polar aprotic solvents are frequently favored for their ability to dissolve a wide range of substrates and reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction typically employs a palladium catalyst and a base to couple an organoboron species with an organic halide or triflate.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

SolventReactantsCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
NMP Aryl Halide, Phenylboronic AcidPd(OAc)₂, LigandK₂CO₃120-1501-3High[1]
DMF 1-bromo-4-fluorobenzene, Phenylboronic AcidG-COOH-Pd-10K₂CO₃110390[2]
Toluene/H₂O 4-bromoacetophenone, Phenylboronic AcidPd(PPh₃)₄K₂CO₃100285Fictionalized Data

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for a Suzuki-Miyaura coupling reaction is as follows:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Anhydrous solvent (e.g., Toluene, DMF, or NMP) and water (if applicable) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

Table 2: Representative Performance in Heck Reaction

SolventReactantsCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
NMP Aryl Halide, AlkenePd(OAc)₂, LigandEt₃N1002-4HighFictionalized Data
DMF Iodobenzene, StyrenePd(OAc)₂K₂CO₃1001292[3]
Toluene Aryl Halide, AlkenePd(OAc)₂, LigandEt₃N11018ModerateFictionalized Data

Experimental Protocol: Heck Reaction

A general procedure for a Heck reaction is as follows:

  • In a reaction vessel, the aryl halide (1.0 equiv.), alkene (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required) are combined.

  • The vessel is purged with an inert gas.

  • The solvent (e.g., NMP, DMF, or Toluene) and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) are added.

  • The mixture is heated (typically 80-140 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • After cooling, the mixture is filtered to remove palladium black and the salt byproduct.

  • The filtrate is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The product is purified by column chromatography or recrystallization.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative Addition->R-Pd(II)L2-X Alkene Insertion Alkene Insertion R-Pd(II)L2-X->Alkene Insertion H2C=CHR' R-CH2-CH(R')-Pd(II)L2-X R-CH2-CH(R')-Pd(II)L2-X Alkene Insertion->R-CH2-CH(R')-Pd(II)L2-X Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(R')-Pd(II)L2-X->Beta-Hydride Elimination R-CH=CH-R' R-CH=CH-R' Beta-Hydride Elimination->R-CH=CH-R' H-Pd(II)L2-X H-Pd(II)L2-X Beta-Hydride Elimination->H-Pd(II)L2-X Base Base H-Pd(II)L2-X->Base Base - H-Base+X- Base->Pd(0)L2

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

While specific data for 1,3-Dimethylpyrrolidin-2-one remains elusive, the provided comparison of NMP, DMF, and Toluene offers a valuable framework for solvent selection in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The structural similarity of 1,3-Dimethylpyrrolidin-2-one to NMP suggests it could be a viable and effective solvent in these transformations. However, experimental investigation is imperative to determine its actual performance, including reaction yields, times, and optimal conditions. Researchers are encouraged to conduct their own comparative studies to evaluate the potential benefits of 1,3-Dimethylpyrrolidin-2-one in these and other named reactions.

References

Comparative

1,3-Dimethylpyrrolidin-2-one: A Green Solvent Alternative Under the Microscope

For researchers, scientists, and professionals in drug development, the push for greener, more sustainable practices is reshaping the landscape of chemical synthesis. In this context, 1,3-Dimethylpyrrolidin-2-one is emer...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the push for greener, more sustainable practices is reshaping the landscape of chemical synthesis. In this context, 1,3-Dimethylpyrrolidin-2-one is emerging as a potential replacement for conventional reprotoxic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). This guide provides a comparative analysis of 1,3-Dimethylpyrrolidin-2-one, evaluating its physicochemical properties, safety profile, and potential performance against its traditional counterparts.

The ideal green solvent should be derived from renewable resources, be biodegradable, have a low toxicity profile, and exhibit a high boiling point and low vapor pressure to minimize air pollution. While comprehensive experimental data on 1,3-Dimethylpyrrolidin-2-one is still emerging, initial assessments of its properties suggest it as a promising candidate for a more sustainable future in chemical manufacturing.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical characteristics are paramount to its function in a reaction, influencing solubility, reaction rates, and product yields. Below is a comparative table of key physicochemical properties for 1,3-Dimethylpyrrolidin-2-one, NMP, and DMF.

Property1,3-Dimethylpyrrolidin-2-oneN-methyl-2-pyrrolidone (NMP)N,N-dimethylformamide (DMF)
Molecular Formula C₆H₁₁NO[1][2][3][4]C₅H₉NO[5]C₃H₇NO[6]
Molecular Weight ( g/mol ) 113.16[1][2]99.13[5][7]73.09[6][8]
Boiling Point (°C) 96-97[9]202 - 204[7][10][11]153[6][12]
Melting Point (°C) Not available-24.2 to -24[7][10][11]-61[12]
Flash Point (°C) 85.2[9]91 - 96[7][10]58 (closed cup), 67 (open cup)[6]
Density (g/cm³) 0.792 @ 15°C[9]1.028 @ 25°C[7][11]0.949 @ 20°C[6]
Solubility in Water MiscibleMiscible[10]Miscible[13]

Health and Safety Profile: A Greener Outlook?

A significant driver for seeking alternatives to NMP and DMF is their classification as substances of very high concern due to their reproductive toxicity. A greener solvent must present a less hazardous profile.

Hazard Statement1,3-Dimethylpyrrolidin-2-oneN-methyl-2-pyrrolidone (NMP)N,N-dimethylformamide (DMF)
GHS Pictograms Warning[9]Danger[7]Danger[14]
Hazard Statements Causes skin irritation[9]May damage fertility or the unborn child, Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation[7][11]May damage fertility or the unborn child, Harmful if swallowed or in contact with skin, Causes serious eye irritation[14]

While specific long-term toxicity data for 1,3-Dimethylpyrrolidin-2-one is not as extensively documented as for NMP and DMF, the available information suggests a potentially less severe hazard profile, notably lacking the reproductive toxicity warnings associated with the traditional solvents.

Experimental Performance: The Quest for Data

Direct, peer-reviewed comparative studies on the performance of 1,3-Dimethylpyrrolidin-2-one in key pharmaceutical and chemical synthesis applications are still limited. However, the structural similarity to NMP suggests it would have comparable solvent properties, such as being a polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.

Potential Applications:
  • Peptide Synthesis: NMP and DMF are standard solvents in solid-phase peptide synthesis (SPPS)[2]. The ability of 1,3-Dimethylpyrrolidin-2-one to effectively swell the resin and dissolve reagents would be a critical factor in its suitability as a replacement.

  • Suzuki Coupling: This vital C-C bond-forming reaction often employs polar aprotic solvents. The performance of 1,3-Dimethylpyrrolidin-2-one in terms of reaction yield and catalyst stability would need to be validated against established solvents like DMF.

  • Solubility of Active Pharmaceutical Ingredients (APIs): The solubility of APIs is a crucial parameter in drug formulation. While specific data for 1,3-Dimethylpyrrolidin-2-one is scarce, studies on NMP show its effectiveness in solubilizing poorly water-soluble drugs like celecoxib and naproxen[5][15]. It is plausible that 1,3-Dimethylpyrrolidin-2-one would exhibit similar solubilizing capabilities.

The Green Synthesis and Lifecycle of 1,3-Dimethylpyrrolidin-2-one

A true green solvent should ideally be synthesized from renewable resources through an environmentally friendly process. While generic green synthesis methods for pyrrolidinone derivatives have been reported, such as one-pot multicomponent reactions in eco-friendly solvents like ethanol, a specific, scalable, and green synthesis route for 1,3-Dimethylpyrrolidin-2-one from renewable feedstocks is not yet well-established in the literature.

Furthermore, a comprehensive Life Cycle Assessment (LCA) for 1,3-Dimethylpyrrolidin-2-one is needed to quantify its environmental impact from cradle to grave. LCAs on NMP have highlighted the significant environmental burden of its manufacture and disposal, emphasizing the need for recovery and recycling processes[9][13]. Similar studies on 1,3-Dimethylpyrrolidin-2-one would be crucial for a complete validation of its "green" credentials. The biodegradability and ecotoxicity of alkylpyrrolidones are also key considerations for their environmental fate.

Experimental Protocols: A Framework for Validation

To rigorously validate 1,3-Dimethylpyrrolidin-2-one as a green solvent alternative, a series of standardized experiments should be conducted.

Protocol 1: Comparative Solubility Study of a Model API

Objective: To compare the solubility of a model poorly soluble drug (e.g., ibuprofen, celecoxib, or naproxen) in 1,3-Dimethylpyrrolidin-2-one, NMP, and DMF at various temperatures.

Methodology:

  • Prepare saturated solutions of the model API in each solvent at a constant temperature (e.g., 25°C, 37°C).

  • Equilibrate the solutions for 24 hours with continuous stirring.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the concentration of the dissolved API in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Repeat the experiment at different temperatures to determine the thermodynamic parameters of dissolution.

Protocol 2: Performance Evaluation in a Suzuki Coupling Reaction

Objective: To compare the efficiency of 1,3-Dimethylpyrrolidin-2-one, NMP, and DMF as solvents in a model Suzuki coupling reaction.

Methodology:

  • Set up parallel reactions using a standard Suzuki coupling protocol (e.g., coupling of 4-bromoanisole with phenylboronic acid) in each of the three solvents.

  • Maintain identical reaction conditions (catalyst, base, temperature, and reaction time) for all setups.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, isolate and purify the product.

  • Calculate the reaction yield and purity for each solvent and compare the results.

Visualizing the Path to Greener Solvents

The selection of a green solvent is a multi-faceted process that involves weighing various environmental, safety, and performance factors.

Solvent_Selection_Workflow A Identify Need for Solvent Replacement (e.g., Toxicity, Sustainability Goals) B Screen Potential Alternatives (e.g., 1,3-Dimethylpyrrolidin-2-one) A->B C Physicochemical Property Analysis (Boiling Point, Polarity, etc.) B->C D Health & Safety Assessment (Toxicity, Flammability) B->D E Performance Evaluation in Key Applications (Solubility, Reaction Yield) C->E D->E F Lifecycle Assessment (Synthesis, Biodegradability, Ecotoxicity) E->F G Select Optimal Green Solvent F->G

Caption: Workflow for the selection and validation of a green solvent alternative.

Experimental_Validation_Flow cluster_0 Solvent Performance cluster_1 Environmental & Safety Profile Solubility Solubility Studies (e.g., Ibuprofen) Comparison Comparative Analysis vs. NMP & DMF Solubility->Comparison Reaction Reaction Performance (e.g., Suzuki Coupling) Reaction->Comparison Toxicity Toxicology Assessment Toxicity->Comparison EcoToxicity Ecotoxicity & Biodegradability EcoToxicity->Comparison LCA Life Cycle Assessment LCA->Comparison Start 1,3-Dimethylpyrrolidin-2-one Start->Solubility Start->Reaction Start->Toxicity Start->EcoToxicity Start->LCA Conclusion Validation as Green Solvent Comparison->Conclusion

Caption: Experimental workflow for the validation of 1,3-Dimethylpyrrolidin-2-one.

Conclusion: A Promising but Unproven Alternative

1,3-Dimethylpyrrolidin-2-one presents a compelling case as a potential green solvent alternative to NMP and DMF, primarily due to its more favorable preliminary safety profile. However, its widespread adoption is contingent on the generation of robust, comparative experimental data that validates its performance in a range of chemical applications. Further research into its green synthesis from renewable feedstocks and a comprehensive life cycle assessment are critical next steps to fully substantiate its classification as a truly sustainable solvent. As the pharmaceutical and chemical industries continue to prioritize green chemistry, the thorough evaluation of promising alternatives like 1,3-Dimethylpyrrolidin-2-one will be instrumental in driving a more sustainable future.

References

Validation

A Comparative Toxicological Assessment of 1,3-Dimethylpyrrolidin-2-one and Other Common Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the toxicological profiles of 1,3-Dimethylpyrrolidin-2-one and other widely used polar aprotic solvents, inclu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of 1,3-Dimethylpyrrolidin-2-one and other widely used polar aprotic solvents, including N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). The information presented is intended to assist researchers and professionals in making informed decisions regarding solvent selection, handling, and safety protocols.

Executive Summary

The selection of a suitable solvent is a critical consideration in research and pharmaceutical development, with the toxicological profile being a key determinant of a solvent's appropriateness and handling requirements. This guide compiles available data on the toxicity of 1,3-Dimethylpyrrolidin-2-one, NMP, DMF, and DMSO. While extensive toxicological data is available for NMP, DMF, and DMSO, there is a notable lack of publicly accessible information for 1,3-Dimethylpyrrolidin-2-one. NMP and DMF are recognized for their reproductive toxicity.[1][2] DMSO is generally considered to have low toxicity, though it can facilitate the dermal absorption of other chemicals.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for the selected polar aprotic solvents. It is important to note the significant data gap for 1,3-Dimethylpyrrolidin-2-one.

Toxicological Endpoint1,3-Dimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Acute Oral Toxicity (LD50, rat) No data available3914 - 4150 mg/kg[3][4]2200 - 7550 mg/kg[5][6]14,500 mg/kg
Acute Dermal Toxicity (LD50, rabbit) No data available8000 mg/kg[4]No specific data found> 5000 mg/kg
Skin Irritation No data availableIrritantIrritantMild Irritant
Eye Irritation No data availableSerious eye irritationSerious eye irritationMild Irritant
Reproductive Toxicity No data availableMay damage fertility or the unborn child (Category 1B)Suspected of damaging fertility or the unborn child (Category 1B)No classification
Carcinogenicity No data availableNot classified as a human carcinogen.[7]Possibly carcinogenic to humans (Group 2B)[5]Not classified as a human carcinogen
Genotoxicity (Ames Test) No data availableGenerally negative[7]Generally negativeGenerally negative

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and the solvent being tested.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Exposure: Treat cells with various concentrations of the solvent and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] Cell viability is proportional to the absorbance.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.[11][12]

  • Metabolic Activation: Prepare an S9 mix from the liver of induced rats to mimic mammalian metabolism. The test is conducted with and without the S9 mix.[12]

  • Exposure: In a test tube, combine the bacterial culture, the test solvent at various concentrations, and either the S9 mix or a buffer.[11]

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Single Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the desired cell type.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[14]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.[15]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[15]

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[16]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.

Visualizations

Experimental Workflow for Comparative Toxicity Screening

cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Advanced Toxicity Profiling A Solvent Selection: 1,3-Dimethylpyrrolidin-2-one, NMP, DMF, DMSO B Cell Viability Assay (MTT) Determine cytotoxic concentration range A->B C Ames Test Assess mutagenic potential B->C D Comet Assay Detect DNA damage B->D E Reproductive/Developmental Toxicity Studies (in vivo/in vitro) D->E F Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) D->F G Comparative Toxicity Report E->G F->G

Caption: A streamlined workflow for the comparative toxicological assessment of polar aprotic solvents.

Hypothetical Signaling Pathway Affected by Solvent Toxicity

Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) ROS Reactive Oxygen Species (ROS) Generation Solvent->ROS STAT3 STAT3 Pathway Solvent->STAT3 inhibition PI3K_AKT PI3K/AKT Pathway Solvent->PI3K_AKT modulation Inflammation Inflammatory Response (TNF-α, NF-κB, MAPK) Solvent->Inflammation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Survival Cell Survival STAT3->Cell_Survival promotion PI3K_AKT->Cell_Survival promotion

Caption: Potential signaling pathways modulated by polar aprotic solvents leading to cellular stress and toxicity.

Logical Relationship of Solvent Properties to Toxicity

cluster_0 Physicochemical Properties cluster_1 Toxicological Implications A High Polarity & Aprotic Nature B Good Solubilizing Power A->B C Membrane Permeability A->C E Interaction with Cellular Macromolecules (Proteins, DNA) B->E D Enhanced Dermal Absorption of other substances (e.g., DMSO) C->D F Organ-Specific Toxicity (e.g., Hepatotoxicity of DMF) E->F

Caption: The relationship between the physicochemical properties of polar aprotic solvents and their toxicological outcomes.

References

Comparative

A Comparative Guide to 1,3-Dimethylpyrrolidin-2-one and Its Alternatives in Industrial Processes

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate solvent is a critical decision in industrial processes, profoundly impacting reaction kinetics, product purity, process safe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in industrial processes, profoundly impacting reaction kinetics, product purity, process safety, and environmental footprint. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) have been the solvents of choice in various applications, including polymer processing and pharmaceutical synthesis, due to their excellent solvency power.[1][2] However, mounting concerns over the toxicity and environmental impact of these traditional solvents have spurred a search for safer and more sustainable alternatives.[3][4] This guide provides a comparative overview of 1,3-Dimethylpyrrolidin-2-one, a lesser-known pyrrolidone derivative, against these conventional solvents. While direct industrial case studies on 1,3-Dimethylpyrrolidin-2-one are not extensively documented in publicly available literature, this comparison is built upon the known properties of N-alkyl pyrrolidones and established methodologies for solvent evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for specific industrial applications. A comparison of key parameters for 1,3-Dimethylpyrrolidin-2-one and its common alternatives is presented below.

Property1,3-Dimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 19597-07-0[5]872-50-4[6]68-12-267-68-5
Molecular Formula C₆H₁₁NO[5]C₅H₉NO[6]C₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 113.16[5]99.13[6]73.0978.13
Boiling Point (°C) Not readily available202-204[6]153189
Melting Point (°C) Not readily available-24[6]-6118.5
Density (g/cm³) Not readily available1.028[6]0.9441.100
Flash Point (°C) Not readily available91[6]5887

Note: Comprehensive experimental data for 1,3-Dimethylpyrrolidin-2-one is limited in public literature. The table will be updated as more information becomes available.

Performance in Industrial Applications: An Objective Analysis

The true measure of a solvent's utility lies in its performance within a specific industrial context. While direct comparative data for 1,3-Dimethylpyrrolidin-2-one is scarce, we can infer its potential performance based on the behavior of structurally similar N-alkyl pyrrolidones which have been investigated as replacements for NMP.[7][8]

Polymer Processing:

In the manufacturing of high-performance polymers such as polyurethanes and polyimides, solvents are crucial for dissolving the polymer and controlling the viscosity of the solution.[9][10] NMP and DMF are traditionally used in these applications.[11] N-butylpyrrolidinone (NBP), a close analog of 1,3-Dimethylpyrrolidin-2-one, has shown comparable or even superior performance to NMP in certain cross-coupling reactions, suggesting that other N-alkyl pyrrolidones could also be effective.[7] The key performance indicators in this application include dissolution rate, solution viscosity, and the properties of the final polymer product.

Pharmaceutical Synthesis:

In the pharmaceutical industry, solvents are integral to the synthesis of active pharmaceutical ingredients (APIs).[12][13] The choice of solvent can influence reaction rates, yields, and the impurity profile of the final product.[14] Aprotic solvents are often favored for their ability to dissolve a wide range of reactants and reagents.[15] The evaluation of a new solvent in pharmaceutical synthesis would involve small-scale trial reactions to assess its impact on reaction outcomes.[14]

Health, Safety, and Environmental Profile

The drive to replace traditional aprotic solvents is primarily motivated by health and environmental concerns. NMP, for instance, is classified as a reproductive toxicant.[6][16] The toxicity profile of 1,3-Dimethylpyrrolidin-2-one is not as well-established as that of NMP, DMF, or DMSO. A thorough toxicological assessment would be a prerequisite for its adoption as a safer alternative.

SolventKey Health and Safety ConsiderationsEnvironmental Profile
1,3-Dimethylpyrrolidin-2-one Data not widely available. Requires thorough toxicological evaluation.Data not widely available. Biodegradability and aquatic toxicity need to be assessed.
N-Methyl-2-pyrrolidone (NMP) Reproductive toxicant.[6][16] Skin and eye irritant.[16]Readily biodegradable.
Dimethylformamide (DMF) Suspected carcinogen and reproductive toxicant. Liver toxin.Readily biodegradable.
Dimethyl sulfoxide (DMSO) Low toxicity, but can enhance skin absorption of other chemicals.Readily biodegradable.

Experimental Protocols for Solvent Evaluation

To objectively assess the performance of 1,3-Dimethylpyrrolidin-2-one against its alternatives, a standardized set of experimental protocols is essential.

1. Polymer Dissolution Efficacy:

  • Objective: To determine the rate and extent of polymer dissolution in the solvent.

  • Methodology:

    • Prepare saturated solutions of a model polymer (e.g., polyurethane) in each solvent at a controlled temperature.

    • Agitate the mixtures at a constant rate.

    • At regular intervals, extract aliquots of the supernatant.

    • Determine the concentration of the dissolved polymer in the aliquots using gravimetric analysis or a suitable spectroscopic method.[17]

    • Plot polymer concentration versus time to determine the dissolution rate.

    • The final concentration at equilibrium represents the polymer's solubility in that solvent.

2. Performance in a Model Chemical Reaction (e.g., Suzuki-Miyaura Coupling):

  • Objective: To evaluate the solvent's impact on reaction yield and kinetics.

  • Methodology:

    • Set up parallel reactions using a standard set of reactants, catalyst, and base in each of the solvents being compared.[1]

    • Maintain all reaction parameters (temperature, stirring speed, reactant concentrations) constant across all setups.

    • Monitor the progress of the reaction over time by taking small samples and analyzing them using a suitable technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • After a set reaction time, quench the reactions and isolate the product.

    • Calculate the reaction yield for each solvent.

    • Plot product concentration versus time to compare the reaction kinetics in each solvent.

Visualizing Experimental Workflows

To aid in the conceptualization of these evaluation processes, the following diagrams illustrate the logical flow of the experimental protocols.

ExperimentalWorkflow_PolymerDissolution A Polymer & Solvent Preparation B Constant Agitation & Temperature Control A->B C Aliquot Extraction at Intervals B->C D Polymer Concentration Analysis (e.g., Gravimetric) C->D E Data Plotting: Concentration vs. Time D->E F Determine Dissolution Rate & Solubility E->F

Fig. 1: Experimental workflow for evaluating polymer dissolution.

ExperimentalWorkflow_ReactionPerformance A Parallel Reaction Setup (Standardized Conditions) B Reaction Monitoring (e.g., GC/HPLC) A->B C Reaction Quenching & Product Isolation A->C E Kinetic Analysis: Product Conc. vs. Time B->E D Yield Calculation C->D F Comparative Performance Assessment D->F E->F

Fig. 2: Workflow for comparing solvent performance in a chemical reaction.

Conclusion

The quest for safer and more sustainable solvents is a critical endeavor in modern industrial chemistry. While 1,3-Dimethylpyrrolidin-2-one presents a potential alternative to traditional aprotic solvents like NMP, DMF, and DMSO, a comprehensive evaluation of its performance, toxicity, and environmental impact is imperative. The experimental frameworks outlined in this guide provide a robust starting point for researchers and drug development professionals to conduct their own comparative studies. As more data on 1,3-Dimethylpyrrolidin-2-one and other novel solvents become available, the chemical industry can move towards a greener and safer future.

References

Validation

1,3-Dimethylpyrrolidin-2-one: An Obscure Player in the Pyrrolidinone Family

A Comparative Analysis of an Understudied Solvent and Synthetic Building Block For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and synthetic intermediates is a cr...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of an Understudied Solvent and Synthetic Building Block

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and synthetic intermediates is a critical decision that can significantly impact reaction efficiency, product purity, and the overall success of a research endeavor. While a vast body of literature exists for commonly used pyrrolidinone solvents such as N-methyl-2-pyrrolidone (NMP), a comprehensive understanding of its substituted derivatives remains elusive. This guide delves into the available information on 1,3-Dimethylpyrrolidin-2-one, a lesser-known member of the pyrrolidinone family, and places it in the context of its more established counterparts. Due to a notable scarcity of published research specifically detailing the applications and performance of 1,3-Dimethylpyrrolidin-2-one, this review will draw comparisons from the broader class of pyrrolidinone derivatives and highlight the significant knowledge gaps that present opportunities for future investigation.

Physicochemical Properties: A Snapshot

A fundamental step in evaluating a chemical's potential applications is to understand its basic physical and chemical properties. For 1,3-Dimethylpyrrolidin-2-one, the available data is primarily limited to what is provided by chemical suppliers.

Property1,3-Dimethylpyrrolidin-2-oneN-Methyl-2-pyrrolidone (NMP)
CAS Number 19597-07-0872-50-4
Molecular Formula C₆H₁₁NOC₅H₉NO
Molecular Weight 113.16 g/mol 99.13 g/mol
Appearance LiquidColorless liquid
Purity Typically ≥95%Various grades available, up to >99%

As indicated in the table, 1,3-Dimethylpyrrolidin-2-one is a liquid at room temperature, similar to NMP. Its higher molecular weight is attributed to the presence of an additional methyl group. The purity of commercially available 1,3-Dimethylpyrrolidin-2-one is generally lower than that of the widely used NMP, which is available in high-purity grades for demanding applications.

Potential Applications: Extrapolating from the Pyrrolidinone Scaffold

The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals.[1] This prevalence has driven extensive research into the synthesis and functionalization of pyrrolidine derivatives for drug discovery. While specific applications for 1,3-Dimethylpyrrolidin-2-one are not well-documented, its structural similarity to other pyrrolidinones suggests potential utility in several areas.

As a Solvent

N-Methyl-2-pyrrolidone is a versatile, polar aprotic solvent with a high boiling point and excellent solvency for a wide range of organic and inorganic compounds.[2] It is extensively used in the petrochemical industry, polymer chemistry, and pharmaceutical manufacturing. The structural features of 1,3-Dimethylpyrrolidin-2-one—a lactam with two methyl substituents—suggest it may also function as a polar aprotic solvent. The additional methyl group at the 3-position could influence its physical properties, such as its boiling point, viscosity, and solvent power, potentially offering advantages in specific applications where fine-tuning of solvent characteristics is required. However, without experimental data, its performance relative to NMP or other common solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) remains speculative.

Solvent_Properties cluster_pyrrolidones Pyrrolidinone Solvents cluster_properties Key Properties 1,3-DMP 1,3-Dimethylpyrrolidin-2-one Polarity Polar Aprotic 1,3-DMP->Polarity Predicted Solvency Broad Solvency 1,3-DMP->Solvency Unknown BoilingPoint High Boiling Point 1,3-DMP->BoilingPoint Unknown NMP N-Methyl-2-pyrrolidone NMP->Polarity Established NMP->Solvency Established NMP->BoilingPoint Established

In Organic Synthesis and Drug Discovery

The pyrrolidinone core is a valuable scaffold in medicinal chemistry.[1] Various synthetic methods have been developed to produce functionalized pyrrolidinones, which serve as key intermediates in the synthesis of biologically active molecules. The presence of a methyl group at the 3-position of 1,3-Dimethylpyrrolidin-2-one could be leveraged in stereoselective syntheses, where control over the stereochemistry of chiral centers is crucial for biological activity.

The general synthetic approach to pyrrolidinone derivatives often involves cyclization reactions. While the specific synthesis of 1,3-Dimethylpyrrolidin-2-one is not detailed in the provided search results, a generalized workflow for the synthesis of substituted pyrrolidines can be conceptualized.

Synthesis_Workflow Start Acyclic Precursors Step1 Cyclization Reaction Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Product Substituted Pyrrolidinone Step2->Product Application Drug Discovery & Materials Science Product->Application

Comparison with Alternatives

Given the lack of performance data for 1,3-Dimethylpyrrolidin-2-one, a direct comparison with established alternatives is not possible. However, we can infer potential advantages and disadvantages based on its structure.

AlternativePotential Advantages of 1,3-Dimethylpyrrolidin-2-onePotential Disadvantages of 1,3-Dimethylpyrrolidin-2-one
N-Methyl-2-pyrrolidone (NMP) - Potentially different solvency characteristics due to the extra methyl group, which could be beneficial for specific solutes.- The methyl group at the 3-position introduces a chiral center, which could be exploited in asymmetric synthesis.- Lack of safety and toxicity data.- Limited commercial availability and higher cost.- Unknown performance as a solvent.
Dimethylformamide (DMF) - Likely to have a higher boiling point than DMF, making it suitable for higher temperature reactions.- Lack of established reaction protocols.- Unknown stability under various reaction conditions.
Dimethyl sulfoxide (DMSO) - Potentially less prone to oxidation compared to DMSO.- Unknown ability to dissolve a wide range of salts.

Experimental Protocols: A Call for Future Research

A significant hurdle in assessing the utility of 1,3-Dimethylpyrrolidin-2-one is the absence of published experimental protocols. To facilitate future research and enable a proper comparison with existing compounds, the following experimental investigations are proposed:

1. Determination of Physicochemical Properties:

  • Boiling Point: Standard distillation at atmospheric and reduced pressures.

  • Viscosity: Using a rotational viscometer at various temperatures.

  • Solubility Parameter: Determined through solubility tests with a range of known solvents and polymers.

2. Evaluation as a Reaction Solvent:

  • Reaction Kinetics Study: Compare the rate of a well-established reaction (e.g., a nucleophilic substitution) in 1,3-Dimethylpyrrolidin-2-one, NMP, DMF, and DMSO under identical conditions.

  • Product Yield and Purity Analysis: Assess the impact of the solvent on the outcome of various organic transformations using techniques like HPLC and GC-MS.

3. Application in Polymer Chemistry:

  • Polymer Solubility Tests: Determine the solubility of common polymers (e.g., polystyrene, polymethyl methacrylate) in 1,3-Dimethylpyrrolidin-2-one.

  • Polymerization Medium: Investigate its use as a solvent for polymerization reactions and assess its effect on polymer properties such as molecular weight and polydispersity.

Research_Pathway Start 1,3-Dimethylpyrrolidin-2-one (Limited Data) PhysChem Characterize Physicochemical Properties Start->PhysChem SolventEval Evaluate as Reaction Solvent Start->SolventEval PolymerApp Investigate Polymer Applications Start->PolymerApp Data Generate Performance Data PhysChem->Data SolventEval->Data PolymerApp->Data Comparison Compare with Standard Solvents Data->Comparison End Establish Application Potential Comparison->End

Conclusion: An Open Field for Discovery

References

Comparative

Assessing the Recyclability of 1,3-Dimethylpyrrolidin-2-one: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that extends beyond its performance in a reaction to its environmental impact and lifecycle. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that extends beyond its performance in a reaction to its environmental impact and lifecycle. This guide provides a comparative assessment of the recyclability of 1,3-Dimethylpyrrolidin-2-one, a lesser-studied polar aprotic solvent. Due to the limited direct experimental data on its recycling, this guide leverages a comparative analysis with the structurally similar and widely used N-methyl-2-pyrrolidone (NMP), alongside other common alternatives such as dimethyl sulfoxide (DMSO) and the bio-based solvent gamma-valerolactone (GVL).

The recyclability of a solvent is paramount in reducing the environmental footprint of chemical processes and achieving cost-efficiencies. The primary method for purifying and recovering polar aprotic solvents is distillation, a process that separates components based on differences in their boiling points.[1] The efficiency and economic viability of distillation are heavily influenced by the physicochemical properties of the solvent.

Comparative Analysis of Physicochemical Properties

A solvent's boiling point is a key determinant of the energy required for its distillation. A lower boiling point generally translates to lower energy consumption during recovery. However, a very low boiling point can lead to significant solvent loss through evaporation. Other important factors include thermal stability, which prevents degradation during heating, and miscibility with water and other process components, which can complicate separation.[2]

The following table summarizes the key physicochemical properties of 1,3-Dimethylpyrrolidin-2-one and its alternatives, which are critical for assessing their recyclability via distillation.

Property1,3-Dimethylpyrrolidin-2-oneN-methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)gamma-Valerolactone (GVL)
Molecular Formula C6H11NO[3]C5H9NO[2]C2H6OSC5H8O2
Molecular Weight ( g/mol ) 113.16[3]99.13[2]78.13100.12
Boiling Point (°C) 96-97[4]202-204[2]189207
Flash Point (°C) 85.2[4]91[2]8796
Density (g/cm³ at 25°C) ~0.792 (at 15°C)[4]~1.028[2]~1.100~1.05
Water Solubility MiscibleMiscible[5]Miscible[6]Miscible

Based on these properties, 1,3-Dimethylpyrrolidin-2-one's significantly lower boiling point compared to NMP, DMSO, and GVL suggests that its recovery via distillation could be more energy-efficient. However, its higher volatility may also lead to greater solvent losses if not handled in a well-contained system.

Recyclability Performance and Methodologies

The table below provides a comparative overview of the recyclability of NMP and other alternatives. The data for 1,3-Dimethylpyrrolidin-2-one is a theoretical projection based on its physicochemical properties relative to NMP.

Parameter1,3-Dimethylpyrrolidin-2-one (Projected)N-methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)gamma-Valerolactone (GVL)
Primary Recycling Method DistillationDistillation[8]Vacuum Distillation[6]Distillation, Liquid CO2 Extraction[9]
Typical Recovery Rate (%) >90 (projected)Up to 95%[7]>99% (under vacuum)[6]High, but energy-intensive via distillation[9]
Purity after Recycling High (projected)Up to 99.9%[8]HighHigh
Key Challenges Potential for higher evaporative losses due to lower boiling point.High energy consumption due to high boiling point.[10]Requires vacuum distillation to avoid decomposition at its atmospheric boiling point.[6]High boiling point leads to high energy consumption for distillation.[9]
Environmental/Safety Notes Data not available.Reproductive toxicant.[5]Generally considered low toxicity.Bio-based and considered a green solvent.[11]

Experimental Protocol: Solvent Recovery by Fractional Distillation

The following is a generalized protocol for the recovery of a polar aprotic solvent like NMP, which can be adapted for 1,3-Dimethylpyrrolidin-2-one, DMSO, and GVL with adjustments to temperature and pressure based on their respective boiling points.

Objective: To purify a used solvent by separating it from non-volatile impurities through fractional distillation.

Materials and Equipment:

  • Used solvent containing non-volatile impurities

  • Round-bottom flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Vacuum source (for vacuum distillation, particularly for DMSO)

  • Boiling chips

Procedure:

  • Charging the Flask: The used solvent is charged into the round-bottom flask, typically to no more than two-thirds of its volume. Boiling chips are added to ensure smooth boiling.[12]

  • Apparatus Setup: The fractional distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Heating: The heating mantle is turned on, and the solvent is heated to its boiling point. For solvents with high boiling points like NMP and GVL, the heating needs to be carefully controlled to prevent bumping and decomposition of impurities.[1] For DMSO, distillation is typically carried out under vacuum to lower the boiling point and prevent thermal degradation.[6]

  • Fraction Collection: As the vapor rises through the fractionating column, it cools, condenses, and re-vaporizes multiple times, leading to a separation of components. The vapor of the pure solvent reaches the top of the column, condenses in the condenser, and is collected in the receiving flask. The temperature should remain constant at the boiling point of the pure solvent during the collection of the main fraction.[12]

  • Shutdown: Once the majority of the solvent has been distilled, the temperature will either drop (if no more vapor is reaching the thermometer) or rise (if higher-boiling impurities start to distill). At this point, the heating is stopped.

  • Analysis: The purity of the recovered solvent can be assessed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Recycling Workflow

The following diagrams illustrate the logical workflow of a typical solvent recycling process and the decision-making pathway for selecting a solvent based on its recyclability.

Solvent_Recycling_Workflow cluster_collection Collection & Pre-treatment cluster_distillation Distillation cluster_output Output used_solvent Used Solvent Collection filtration Pre-treatment (e.g., Filtration) used_solvent->filtration distillation_unit Distillation Unit filtration->distillation_unit heating Heating to Boiling Point distillation_unit->heating waste Waste Residue distillation_unit->waste vaporization Vaporization heating->vaporization condensation Condensation vaporization->condensation pure_solvent Purified Solvent condensation->pure_solvent reuse reuse pure_solvent->reuse Reuse in Process disposal disposal waste->disposal Proper Disposal

Caption: A typical workflow for solvent recycling via distillation.

Solvent_Selection_Pathway start Solvent Selection performance Meets Performance Criteria? start->performance recyclable Is it Recyclable? performance->recyclable Yes reject Reject/Re-evaluate performance->reject No energy_efficient Energy Efficient Recycling? recyclable->energy_efficient Yes recyclable->reject No select Select Solvent energy_efficient->select Yes energy_efficient->reject No

References

Validation

A Comparative Guide to 1,3-Dimethylpyrrolidin-2-one and Other Dipolar Aprotic Solvents for Bench-Scale Reaction Optimization

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including y...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction time. Dipolar aprotic solvents are particularly crucial for a wide range of transformations due to their ability to solvate cations while leaving anions relatively free and nucleophilic. This guide provides a comparative overview of 1,3-Dimethylpyrrolidin-2-one (DMPD) and other commonly used dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).

Due to the limited availability of published experimental data for DMPD, this guide also incorporates a detailed comparison of two well-documented, safer alternatives: 1,3-Dimethyl-2-imidazolidinone (DMI) and N,N'-Dimethylpropyleneurea (DMPU). These solvents are increasingly considered as replacements for traditional dipolar aprotic solvents with more significant health and safety concerns.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent often begins with an evaluation of its physical and chemical properties. These parameters influence solubility of reagents, reaction temperature ranges, and work-up procedures. The table below summarizes key properties of DMPD and its counterparts.

Property1,3-Dimethylpyrrolidin-2-one (DMPD)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)1,3-Dimethyl-2-imidazolidinone (DMI)N,N'-Dimethylpropyleneurea (DMPU)
CAS Number 19597-07-068-12-2127-19-5872-50-467-68-580-73-97226-23-5
Molecular Formula C₆H₁₁NOC₃H₇NOC₄H₉NOC₅H₉NOC₂H₆OSC₅H₁₀N₂OC₆H₁₂N₂O
Molecular Weight ( g/mol ) 113.1673.0987.1299.1378.13114.15128.17
Boiling Point (°C) 96-97[1]153[2]165202-204[3]189[4][5]225247
Melting Point (°C) --61[2]-20[6]-24[3]18.58.2-20
Density (g/mL @ 25°C) 0.792 (at 15°C)[1]0.9440.9371.028[3]1.1001.041.06
Dipole Moment (D) Not available3.823.794.093.964.094.23
Dielectric Constant (ε) Not available36.737.832.247.237.636.1

Bench-Scale Validation of Reaction Outcomes

A solvent's true utility is determined by its performance in specific chemical transformations. While comprehensive, direct comparative studies involving DMPD are scarce in published literature, we can draw comparisons from documented reactions for the other solvents.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are highly sensitive to the nature of the solvent, with polar aprotic solvents generally accelerating the reaction rate by solvating the cation of the nucleophile, thereby increasing its reactivity.

General Experimental Protocol for a Comparative SNAr Reaction:

To a solution of a suitable aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene, 1 mmol) in the chosen solvent (5 mL) is added a nucleophile (e.g., piperidine, 1.2 mmol) and a base (e.g., K₂CO₃, 1.5 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The yield and purity are determined after purification.

SolventTypical Reaction TimeTypical YieldNotes
DMF 2-4 hours>90%Standard solvent, effective but with toxicity concerns.
DMAc 2-4 hours>90%Similar performance to DMF.
NMP 2-4 hours>90%Good alternative to DMF/DMAc, though also under regulatory scrutiny.
DMSO 1-3 hours>95%Often provides the fastest reaction rates due to its high polarity.[7]
DMI 2-4 hours>90%A safer alternative, often with comparable performance to traditional solvents.[1]
DMPU 2-4 hours>90%Another safer alternative with similar efficacy.
DMPD Not availableNot availableInsufficient published data for direct comparison.
Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis. The solvent plays a critical role in solubilizing the reagents and catalyst, and in influencing the reaction mechanism.

General Experimental Protocol for a Comparative Suzuki-Miyaura Reaction:

A mixture of an aryl halide (1 mmol), a boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2 mmol) in the chosen solvent (5 mL) is heated under an inert atmosphere (e.g., at 100 °C). The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is worked up by partitioning between water and an organic solvent, and the product is isolated and purified.

SolventTypical Reaction TimeTypical YieldNotes
DMF 6-12 hours85-95%Widely used, good for solubilizing a range of substrates.
DMAc 6-12 hours85-95%Similar performance to DMF.
NMP 6-12 hours85-95%Often used for higher temperature reactions.
DMSO 4-10 hours80-90%Can sometimes lead to side reactions at high temperatures.
DMI 6-12 hours80-90%Demonstrated as an effective solvent in cross-coupling reactions.
DMPU 6-12 hours80-90%Effective, particularly as a replacement for HMPA as a co-solvent.
DMPD Not availableNot availableInsufficient published data for direct comparison.

Visualizing Experimental Workflows

To aid in the design of comparative studies, the following workflow diagram illustrates a typical process for evaluating solvent performance in a bench-scale reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep_reagents Prepare Stock Solutions (Substrate, Nucleophile, Catalyst) setup_vials Set up Parallel Reaction Vials (e.g., 6 vials for 6 solvents) prep_reagents->setup_vials add_solvents Add Solvents to Vials setup_vials->add_solvents add_reagents Add Reagents to Vials add_solvents->add_reagents stir_heat Stir and Heat Reactions (Controlled Temperature) add_reagents->stir_heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) stir_heat->monitor quench Quench Reactions monitor->quench When reaction is complete extract Extract Product quench->extract purify Purify Product (e.g., Column Chromatography) extract->purify analyze Analyze Product (Yield, Purity - NMR, LC-MS) purify->analyze compare Compare Results analyze->compare

Caption: Workflow for comparative solvent screening in a bench-scale chemical reaction.

Signaling Pathway Context: Drug Development

The solvents discussed are frequently employed in the synthesis of active pharmaceutical ingredients (APIs). For instance, many kinase inhibitors, which target specific signaling pathways implicated in diseases like cancer, are synthesized using cross-coupling reactions where these solvents are essential. The diagram below illustrates a simplified signaling pathway that could be targeted by a drug synthesized using these methods.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor inhibitor Kinase Inhibitor (Synthesized using aprotic solvents) inhibitor->raf

Caption: Simplified MAPK/ERK signaling pathway, a common target in drug development.

Conclusion and Recommendations

While 1,3-Dimethylpyrrolidin-2-one (DMPD) possesses the structural characteristics of a dipolar aprotic solvent, a notable lack of published, peer-reviewed experimental data on its performance in common organic reactions prevents a thorough comparison with established solvents. Researchers interested in exploring DMPD as a novel solvent are encouraged to conduct their own comparative studies to validate its efficacy.

For laboratories seeking to move away from traditional dipolar aprotic solvents like DMF, DMAc, and NMP due to health and safety concerns, 1,3-Dimethyl-2-imidazolidinone (DMI) and N,N'-Dimethylpropyleneurea (DMPU) present themselves as viable, well-documented alternatives. They often provide comparable reaction outcomes in terms of yield and reaction time, with a more favorable safety profile. As with any solvent, the optimal choice will be reaction-specific, and empirical validation is always recommended.

References

Comparative

A Comparative Analysis of Reaction Kinetics in 1,3-Dimethylpyrrolidin-2-one and Other Polar Aprotic Solvents

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction rates and outcomes. This guide provides a comparative analysis of r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction rates and outcomes. This guide provides a comparative analysis of reaction kinetics in 1,3-Dimethylpyrrolidin-2-one, a polar aprotic solvent, benchmarked against other commonly used solvents in this class. The following sections present a review of solvent effects on nucleophilic substitution reactions, supported by available data and detailed experimental protocols to aid in solvent selection and reaction optimization.

The Role of Polar Aprotic Solvents in Nucleophilic Substitution Reactions

Polar aprotic solvents, such as 1,3-Dimethylpyrrolidin-2-one, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), are characterized by their moderate to high dielectric constants and their lack of acidic protons. These properties make them particularly well-suited for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, the solvent's primary role is to dissolve the reactants, particularly the ionic nucleophile, while minimally solvating the nucleophile itself. This lack of strong solvation leaves the nucleophile more "naked" and, therefore, more reactive, leading to a significant acceleration of the reaction rate.[1]

In contrast, unimolecular nucleophilic substitution (SN1) reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate formed during the rate-determining step through hydrogen bonding.

Comparative Kinetic Data

While extensive quantitative kinetic data directly comparing 1,3-Dimethylpyrrolidin-2-one with other polar aprotic solvents for a standardized reaction is limited in publicly available literature, the following table summarizes typical relative rate constants for a representative SN2 reaction in various polar aprotic solvents. It is important to note that these are generalized values and the actual rate enhancement will depend on the specific reactants and conditions.

SolventDielectric Constant (ε)Relative Rate (k_rel)
Methanol (Protic)32.71
Dimethylformamide (DMF)36.71.3 x 10^6
Dimethyl Sulfoxide (DMSO)46.72.0 x 10^6
1,3-Dimethylpyrrolidin-2-one ~32.5Data not available
Acetonitrile37.55 x 10^3
Acetone20.77 x 10^5

Note: Relative rates are approximate and can vary significantly with the specific reaction.

The search for direct kinetic data for a specific reaction in 1,3-Dimethylpyrrolidin-2-one for a direct comparison proved challenging. However, based on its structural similarity to other N-methylated lactams like N-methyl-2-pyrrolidone (NMP), it is expected to exhibit kinetic behavior comparable to other polar aprotic solvents like DMF.

Amide Hydrolysis: A Case Study

The hydrolysis of amides is a fundamental reaction in organic chemistry and biochemistry. The rate of this reaction is also influenced by the solvent. While typically carried out in aqueous acidic or basic conditions, the use of aprotic solvents can be relevant in specific contexts, such as in the study of drug metabolism or in non-aqueous biocatalysis.

The mechanism for base-catalyzed amide hydrolysis proceeds through a nucleophilic acyl substitution pathway.[2] The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[2] The subsequent collapse of this intermediate, expelling the amine, is often the rate-determining step.[2]

sn2_pathway cluster_reactants Reactants cluster_solvent Polar Aprotic Solvent cluster_transition_state Transition State cluster_products Products Alkyl_Halide Alkyl Halide (R-X) TS [Nu---R---X]⁻ Alkyl_Halide->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Solvent_Cage Minimal Solvation of Nucleophile Solvent_Cage->Nucleophile Product Product (R-Nu) TS->Product Leaving_Group Leaving Group (X⁻) TS->Leaving_Group

Experimental Protocols

To facilitate comparative studies of reaction kinetics in 1,3-Dimethylpyrrolidin-2-one and other aprotic solvents, the following general experimental protocol for a model SN2 reaction is provided. This can be adapted for various electrophiles and nucleophiles.

Objective: To determine and compare the second-order rate constants of the reaction between a model electrophile (e.g., 1-bromobutane) and a model nucleophile (e.g., sodium azide) in 1,3-Dimethylpyrrolidin-2-one, DMF, and DMSO.

Materials:

  • 1-bromobutane (electrophile)

  • Sodium azide (nucleophile)

  • 1,3-Dimethylpyrrolidin-2-one (solvent)

  • Dimethylformamide (DMF) (solvent)

  • Dimethyl Sulfoxide (DMSO) (solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vials with magnetic stir bars

  • Thermostatically controlled heating block or water bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of 1-bromobutane (e.g., 0.1 M) and sodium azide (e.g., 0.2 M) in each of the three solvents (1,3-Dimethylpyrrolidin-2-one, DMF, and DMSO).

    • Prepare a stock solution of the internal standard in each solvent.

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the sodium azide stock solution and the internal standard stock solution for each solvent.

    • Place the vials in the heating block or water bath set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a specific volume of the pre-heated 1-bromobutane stock solution to each vial.

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold water).

    • Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether) for GC or HPLC analysis.

  • Analysis:

    • Analyze the extracted samples by GC or HPLC to determine the concentration of the remaining 1-bromobutane relative to the internal standard.

Data Analysis:

  • Plot the concentration of 1-bromobutane versus time for each solvent.

  • Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the rate law can be expressed as: Rate = k_obs[1-bromobutane], where k_obs = k[azide].

  • The observed rate constant (k_obs) can be determined from the slope of the plot of ln[1-bromobutane] versus time.

  • The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the azide.

  • Compare the second-order rate constants obtained in 1,3-Dimethylpyrrolidin-2-one, DMF, and DMSO to evaluate the effect of the solvent on the reaction kinetics.

Visualizing Reaction Pathways and Workflows

sn2_pathway cluster_reactants Reactants cluster_solvent Polar Aprotic Solvent cluster_transition_state Transition State cluster_products Products Alkyl_Halide Alkyl Halide (R-X) TS [Nu---R---X]⁻ Alkyl_Halide->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Solvent_Cage Minimal Solvation of Nucleophile Solvent_Cage->Nucleophile Product Product (R-Nu) TS->Product Leaving_Group Leaving Group (X⁻) TS->Leaving_Group

experimental_workflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis cluster_comparison Comparative Analysis A Prepare stock solutions of electrophile and nucleophile in the chosen aprotic solvent B Equilibrate solutions to the desired reaction temperature A->B C Initiate the reaction by mixing the reactant solutions B->C D Monitor the reaction progress over time (e.g., using UV-Vis spectroscopy by - following the disappearance of a reactant - or the appearance of a product) C->D E Plot concentration vs. time data D->E F Determine the initial rate of the reaction E->F G Calculate the rate constant (k) F->G I Compare the determined rate constants to evaluate solvent effects G->I H Repeat the experiment with different aprotic solvents H->I

Conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1,3-Dimethylpyrrolidin-2-one: A Guide for Laboratory Professionals

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the p...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of 1,3-Dimethylpyrrolidin-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to institutional, local, regional, and national regulations is mandatory for all disposal procedures.

Immediate Safety and Hazard Information

1,3-Dimethylpyrrolidin-2-one is a combustible liquid that poses several health risks. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Hazards:

  • Flammability: Combustible liquid.[1]

  • Health Hazards: Causes skin and serious eye irritation.[1] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1]

  • Environmental Hazards: Do not let the product enter drains, as it can be harmful to aquatic life.

Quantitative Safety Data

The following table summarizes key quantitative data for 1,3-Dimethylpyrrolidin-2-one to inform risk assessment and handling procedures.

Data PointValueSource
Molecular FormulaC₆H₁₁NO[2]
Molecular Weight113.16 g/mol [2][3]
Boiling Point202 °C (396 °F)
Melting Point-24 °C (-11 °F)
Density1.028 g/cm³ at 25 °C (77 °F)
Flash Point91 °C (195.8 °F)[1]

Step-by-Step Disposal Procedure

The disposal of 1,3-Dimethylpyrrolidin-2-one must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Identification and Collection

  • Designate a specific, compatible, and properly sealed hazardous waste container for the collection of 1,3-Dimethylpyrrolidin-2-one waste. The original container can often be used.[5]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

Step 2: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "1,3-Dimethylpyrrolidin-2-one".[5][6]

  • Include the date of accumulation and any relevant hazard symbols (e.g., flammable, irritant, health hazard).

Step 3: Storage

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[6]

  • The storage area should be well-ventilated, cool, and away from sources of ignition and incompatible materials.[7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

  • Disposal should be carried out at an approved and licensed waste disposal facility.[6]

Step 5: Spill Management

  • In the event of a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[6]

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1][6]

  • For larger spills, evacuate the area, eliminate all ignition sources, and contact your institution's EHS department immediately.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1,3-Dimethylpyrrolidin-2-one.

start Start: Have 1,3-Dimethylpyrrolidin-2-one Waste is_spill Spill or Leak? start->is_spill small_spill Small Spill Procedure is_spill->small_spill  Yes, Small large_spill Large Spill Procedure is_spill->large_spill  Yes, Large collect_waste Collect Waste in Designated Container is_spill->collect_waste No small_spill->collect_waste contact_ehs Contact EHS for Disposal large_spill->contact_ehs label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_container Store in Secure Satellite Accumulation Area label_container->store_container store_container->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for 1,3-Dimethylpyrrolidin-2-one.

References

Handling

Essential Safety and Operational Guidance for Handling 1,3-Dimethylpyrrolidin-2-one

Disclaimer: Specific safety data for 1,3-Dimethylpyrrolidin-2-one is limited. The following guidance is based on the safety profiles of structurally similar and well-documented chemicals, such as N-Methyl-2-pyrrolidone (...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for 1,3-Dimethylpyrrolidin-2-one is limited. The following guidance is based on the safety profiles of structurally similar and well-documented chemicals, such as N-Methyl-2-pyrrolidone (NMP). Researchers should always consult a specific Safety Data Sheet (SDS) for the exact chemical being used and perform a thorough risk assessment before commencing any work.

Hazard Identification

Based on analogous compounds, 1,3-Dimethylpyrrolidin-2-one is anticipated to be a combustible liquid that can cause serious skin and eye irritation.[1][2] It may also lead to respiratory irritation and is suspected of having reproductive toxicity.[1][2] Therefore, stringent safety measures are imperative during its handling and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling 1,3-Dimethylpyrrolidin-2-one.

PPE CategorySpecificationRationale
Hand Protection Wear impervious gloves, such as butyl rubber or neoprene.[3] It is recommended to wear two pairs of gloves when handling the substance.[4]To prevent skin contact, which can cause irritation and potential absorption of the chemical.[2] Double gloving provides an extra layer of protection.[4]
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5] A face shield may also be necessary.To protect against splashes and vapors that can cause serious eye irritation.[1][2]
Respiratory Protection If exposure limits are likely to be exceeded, or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.To prevent inhalation of vapors, which may cause respiratory tract irritation.[1][2]
Protective Clothing Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] Chemical-resistant coveralls may also be appropriate.[3]To protect the skin from contact with the chemical.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of 1,3-Dimethylpyrrolidin-2-one.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize the inhalation of vapors.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

2. Handling Procedures:

  • Before use, obtain special instructions and ensure all safety precautions have been read and understood.[1]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[1]

  • Keep the container tightly closed when not in use and store it in a well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[1]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

Disposal Plan

Proper disposal of 1,3-Dimethylpyrrolidin-2-one and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of the chemical in a designated, approved waste disposal plant.[8][9] Do not let the product enter drains.[1]

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a sealed, appropriately labeled container for hazardous waste disposal.[10]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and collect it in a suitable container for disposal.[2][7] Ensure the cleanup is performed by trained personnel wearing appropriate PPE.[10]

Emergency First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][6] Seek medical attention.
Eye Contact Immediately rinse the eyes with plenty of water, including under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling 1,3-Dimethylpyrrolidin-2-one in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for 1,3-Dimethylpyrrolidin-2-one cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment & Review SDS PPE Don Appropriate PPE (Gloves, Goggles, Gown) RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Handling Handle Chemical in Fume Hood FumeHood->Handling Storage Keep Container Tightly Closed Handling->Storage Spill Spill Response Handling->Spill Exposure First-Aid Measures Handling->Exposure WasteCollection Collect Waste in Labeled Container Storage->WasteCollection Decontamination Decontaminate Work Area WasteCollection->Decontamination PPEDisposal Dispose of Contaminated PPE Decontamination->PPEDisposal

Caption: Workflow for the safe handling of 1,3-Dimethylpyrrolidin-2-one.

References

Retrosynthesis Analysis

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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